molecular formula C8H12O B043310 2,3,4-Trimethylcyclopent-2-en-1-one CAS No. 28790-86-5

2,3,4-Trimethylcyclopent-2-en-1-one

Cat. No.: B043310
CAS No.: 28790-86-5
M. Wt: 124.18 g/mol
InChI Key: QJQNTXCURBPBOK-UHFFFAOYSA-N
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Description

2,3,4-Trimethylcyclopent-2-en-1-one, also known as 2,3,4-Trimethylcyclopent-2-en-1-one, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQNTXCURBPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021686
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28790-86-5, 86368-24-3
Record name 2-Cyclopenten-1-one, 2,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentenone, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3,4-trimethylcyclopent-2-en-1-one, a substituted α,β-unsaturated ketone. The document is structured to deliver not just procedural steps but also the underlying scientific principles that govern the synthesis, reactivity, and characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into its potential as a building block in the creation of more complex chemical entities.

Introduction and Molecular Overview

2,3,4-Trimethylcyclopent-2-en-1-one, with the chemical formula C₈H₁₂O, is a member of the cyclopentenone family. These five-membered carbocycles are significant structural motifs found in a wide array of natural products and biologically active compounds. The presence of both a ketone functional group and a carbon-carbon double bond in a conjugated system imparts a unique reactivity profile to this molecule, making it a versatile intermediate in organic synthesis.

Table 1: Core Molecular Properties [1]

PropertyValue
CAS Number 28790-86-5
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
IUPAC Name 2,3,4-trimethylcyclopent-2-en-1-one
Solubility Estimated at 1229 mg/L in water at 25°C

Synthesis of the Cyclopentenone Core

The construction of the substituted cyclopentenone ring system can be achieved through several strategic synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two of the most powerful and widely employed methods for cyclopentenone synthesis are the Pauson-Khand reaction and the Nazarov cyclization.

The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach

The Pauson-Khand reaction is a powerful transformation that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] This reaction is highly valued for its efficiency in forming the five-membered ring in a single step.

For the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one, a plausible Pauson-Khand approach would involve the reaction of 2-butyne with propene in the presence of dicobalt octacarbonyl.

Figure 1: Conceptual workflow of the Pauson-Khand reaction.

Experimental Protocol: General Procedure for the Pauson-Khand Reaction [3]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alkyne (1.0 equivalent).

  • Add a degassed, high-boiling solvent such as mesitylene.

  • Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents) in a single portion. Stir for 2 hours at room temperature to allow for the formation of the alkyne-cobalt complex.

  • Introduce the alkene into the reaction mixture. For gaseous alkenes like propene, this can be done by bubbling the gas through the solution or by maintaining a positive pressure of the alkene.

  • Degas the system with carbon monoxide and then heat the reaction mixture to a high temperature (e.g., 160 °C) for 24 hours.

  • Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Elute with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent, followed by a more polar solvent system to isolate the desired cyclopentenone product.

Causality: The initial formation of the stable hexacarbonyldicobalt-alkyne complex is crucial for the subsequent steps. Heating is required to promote the dissociation of a CO ligand, which allows for the coordination and insertion of the alkene, followed by the final CO insertion and reductive elimination to form the product.

The Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This method is particularly useful for synthesizing cyclopentenones with specific stereochemistry.

To synthesize 2,3,4-trimethylcyclopent-2-en-1-one via a Nazarov approach, a suitable precursor would be a divinyl ketone such as 3,4-dimethylhepta-1,5-dien-3-ol, which can be oxidized to the corresponding divinyl ketone.

Figure 2: Conceptual pathway of the Nazarov cyclization.

Experimental Protocol: General Procedure for the Nazarov Cyclization [4]

  • Dissolve the divinyl ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a Lewis acid or a Brønsted acid (e.g., FeCl₃, BF₃·OEt₂, or concentrated H₂SO₄) to the solution at a controlled temperature (often 0 °C or room temperature).

  • Stir the reaction mixture for the time required to achieve complete conversion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure cyclopentenone.

Causality: The acid catalyst is essential for the formation of the key pentadienyl cation intermediate. This cation then undergoes a conrotatory 4π-electrocyclization, which is a thermally allowed process according to the Woodward-Hoffmann rules, to form the five-membered ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3,4-trimethylcyclopent-2-en-1-one is dominated by its α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition or Michael addition).

Nucleophilic Conjugate Addition

The presence of the electron-withdrawing carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic. This allows for the addition of a wide range of soft nucleophiles in a 1,4-manner.

Conjugate_Addition reactant 2,3,4-Trimethylcyclopent-2-en-1-one Electrophilic β-carbon product 3-Substituted-2,3,4-trimethylcyclopentan-1-one New C-Nu bond reactant:s1->product:s0 1,4-Addition nucleophile Soft Nucleophile (e.g., Gilman reagents, enolates, thiols, amines) nucleophile->reactant:s1

Figure 3: Generalized scheme for conjugate addition.

The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like Gilman (organocuprate) reagents, enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition.

Cycloaddition Reactions

The electron-deficient alkene of the cyclopentenone ring system can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition is a powerful tool for the construction of polycyclic systems. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a valuable transformation in total synthesis.

Photochemical Reactivity

α,β-Unsaturated ketones are known to undergo a variety of photochemical reactions upon irradiation with UV light. These can include [2+2] cycloadditions, isomerizations, and rearrangements. The specific outcome for 2,3,4-trimethylcyclopent-2-en-1-one would depend on the reaction conditions and the presence of other reactants.

Spectroscopic Characterization

The structural elucidation of 2,3,4-trimethylcyclopent-2-en-1-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted and Experimental Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the three methyl groups and the protons on the cyclopentenone ring. The chemical shifts and coupling constants would be indicative of their relative positions.
¹³C NMR Resonances for the carbonyl carbon (typically δ > 200 ppm), the two olefinic carbons, and the aliphatic carbons of the ring and the methyl substituents.
IR Spectroscopy A strong absorption band for the C=O stretch of the conjugated ketone, typically appearing in the range of 1685-1666 cm⁻¹.[5] A band for the C=C stretch will also be present.
Mass Spectrometry (EI) The mass spectrum shows a molecular ion peak (M⁺) at m/z = 124. Common fragmentation patterns for cyclic ketones include the loss of CO (m/z = 96) and cleavage of the ring.

Applications in Research and Drug Development

While specific applications for 2,3,4-trimethylcyclopent-2-en-1-one are not extensively documented, the cyclopentenone scaffold is of significant interest in medicinal chemistry. Cyclopentenone-containing molecules have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The potential for this molecule lies in its utility as a synthetic intermediate. Through conjugate addition and other functional group transformations, the 2,3,4-trimethylcyclopentenone core can be elaborated into more complex structures with potential therapeutic applications. For instance, the introduction of various pharmacophores via a Michael addition could lead to the generation of a library of compounds for biological screening. The antimicrobial activity of various functionalized cyclopentenones suggests that derivatives of this molecule could be explored as novel antibacterial or antifungal agents.[6][7]

Safety and Handling

Conclusion

2,3,4-Trimethylcyclopent-2-en-1-one is a molecule with a rich and versatile chemical profile. Its synthesis can be approached through powerful and well-established methodologies like the Pauson-Khand reaction and the Nazarov cyclization. The inherent reactivity of its α,β-unsaturated ketone system opens up numerous possibilities for further functionalization, making it a valuable building block for the synthesis of more complex molecular architectures. While its direct applications are yet to be fully explored, its potential as a scaffold in the development of new therapeutic agents is significant, warranting further investigation by the scientific community.

References

  • Heravi, M. M., & Zadsirjan, V. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38047-38079. [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

  • MDPI. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5729. [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • MDPI. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5729. [Link]

  • PubChem. (n.d.). 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2016). ChemMedChem, 11(24), 2781-2786. [Link]

  • Mishra, P., et al. (2019). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Journal of Chemistry, 2019, 1-13. [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

Sources

2,3,4-Trimethylcyclopent-2-en-1-one CAS number 28790-86-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5)

Abstract

This document provides a comprehensive technical overview of 2,3,4-trimethylcyclopent-2-en-1-one (CAS No. 28790-86-5), a polysubstituted cyclopentenone. Cyclopentenones are a class of compounds of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates and constituting the core of numerous natural products. This guide details the molecule's physicochemical properties, predictive spectroscopic profile, plausible synthetic routes with mechanistic rationale, and characteristic chemical reactivity. Furthermore, it explores its natural occurrence and the therapeutic potential of the cyclopentenone scaffold, particularly its function as a Michael acceptor in modulating key cellular signaling pathways relevant to drug development. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific molecule and its broader chemical and biological context.

Molecular Structure and Physicochemical Properties

2,3,4-Trimethylcyclopent-2-en-1-one is a cyclic ketone featuring an α,β-unsaturated system. The strategic placement of three methyl groups on the five-membered ring influences its stereochemistry, reactivity, and physical properties.

PropertyValue / IdentifierSource
CAS Number 28790-86-5[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
IUPAC Name 2,3,4-trimethylcyclopent-2-en-1-one[1]
Synonyms Cyclopent-2-ene-1-one, 2,3,4-trimethyl-[1]
Water Solubility (est.) 1229 mg/L @ 25 °C[2]
logP (o/w) (est.) 1.20[2]

Spectroscopic Characterization (A Predictive Analysis)

While publicly accessible, peer-reviewed spectra for this specific isomer are scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak at m/z = 124, corresponding to its molecular weight.[1] Key fragmentation pathways for α,β-unsaturated ketones include:

  • Loss of a methyl radical (•CH₃): Resulting in a significant fragment at m/z = 109.

  • Loss of carbon monoxide (CO): Leading to a fragment at m/z = 96, following rearrangement.

  • α-Cleavage: Cleavage adjacent to the carbonyl group can also lead to characteristic fragments.

The NIST Chemistry WebBook confirms that mass spectrometry data is available for this compound, which would form the basis for definitive structural confirmation.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide definitive information on the connectivity and stereochemistry of the molecule. Predicted signals include:

  • Vinyl Methyl Protons (C2-CH₃, C3-CH₃): Two singlets or narrow quartets in the δ 1.6-2.1 ppm range. Their slight difference in chemical shift would be due to their positions relative to the carbonyl group.

  • Aliphatic Methyl Protons (C4-CH₃): A doublet in the δ 1.0-1.3 ppm range, coupled to the C4 proton.

  • Methylene Protons (C5-H₂): Two diastereotopic protons appearing as a complex multiplet (likely two separate signals, each a doublet of doublets or more complex) between δ 2.0-2.8 ppm.

  • Methine Proton (C4-H): A multiplet in the δ 2.5-3.0 ppm range, coupled to the C4-methyl group and the C5-methylene protons.

¹³C NMR: The carbon spectrum is expected to show 8 distinct signals:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 195-210 ppm.

  • Olefinic Carbons (C2, C3): Two signals in the δ 130-160 ppm range.

  • Aliphatic Carbons (C4, C5): Signals for the methine (C4) and methylene (C5) carbons in the δ 30-50 ppm range.

  • Methyl Carbons (-CH₃): Three signals in the shielded region of δ 10-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the α,β-unsaturated ketone functional group. Based on data for 3-methyl-2-cyclopenten-1-one, the following strong absorptions are expected[4]:

  • C=O Stretch (Conjugated Ketone): A strong, sharp band around 1690-1715 cm⁻¹ . The conjugation lowers the frequency from a typical saturated ketone (~1725 cm⁻¹).

  • C=C Stretch (Alkene): A medium-intensity band around 1620-1650 cm⁻¹ .

  • C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹, in the 2850-2990 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted cyclopentenones can be achieved through several classic organic reactions, including the Nazarov cyclization and Pauson-Khand reaction.[5] However, a highly effective and direct route for this class of compounds is an acid-catalyzed intramolecular aldol condensation of a suitable 1,5-dicarbonyl precursor.

Representative Synthetic Protocol: Intramolecular Aldol Condensation

This protocol describes a plausible synthesis starting from a conceptual precursor, 3,4,5-trimethylheptane-2,6-dione. The choice of an acid catalyst is crucial; it facilitates enolization and the subsequent cyclization and dehydration steps under controlled conditions.

Step 1: Enolization

  • To a solution of the precursor diketone in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to promote the formation of the enol intermediate at one of the carbonyl positions. The acid protonates a carbonyl oxygen, making the α-protons more acidic and facilitating enol formation.

Step 2: Intramolecular Aldol Addition

  • The nucleophilic enol double bond attacks the protonated carbonyl carbon at the other end of the chain. This 5-endo-trig cyclization is sterically and electronically favored, leading to the formation of the five-membered ring.

  • This step forms a β-hydroxy ketone intermediate.

Step 3: Dehydration

  • Under the acidic and heated conditions, the β-hydroxy group is readily eliminated as a water molecule.

  • This dehydration is driven by the formation of the highly stable, conjugated α,β-unsaturated ketone system.

Step 4: Workup and Purification

  • The reaction is cooled and quenched with a mild base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure 2,3,4-trimethylcyclopent-2-en-1-one.

SynthesisWorkflow diketone 1,5-Diketone Precursor enol Enol Intermediate diketone->enol H⁺ Catalyst (Enolization) cyclized β-Hydroxy Ketone enol->cyclized Intramolecular Aldol Addition product 2,3,4-Trimethyl- cyclopent-2-en-1-one cyclized->product Dehydration (-H₂O)

Caption: Acid-catalyzed synthesis via intramolecular aldol condensation.

Chemical Reactivity and Derivatization Potential

The core reactivity of 2,3,4-trimethylcyclopent-2-en-1-one is dictated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C4) of the alkene.

1,4-Conjugate (Michael) Addition

The most significant reaction pathway, from both a synthetic and biological perspective, is the 1,4-conjugate addition, or Michael reaction. Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates, preferentially attack the electrophilic β-carbon. This reactivity is central to the biological mechanism of action for many cyclopentenone-containing natural products.

MichaelAddition reactant Cyclopentenone (Electrophile) intermediate Enolate Intermediate reactant->intermediate nucleophile Nucleophile (Nu⁻) (e.g., R-SH) nucleophile->reactant Attack at β-carbon product 1,4-Adduct intermediate->product Protonation

Caption: Generalized mechanism of Michael addition to the cyclopentenone core.

Natural Occurrence and Applications

2,3,4-Trimethylcyclopent-2-en-1-one has been identified as a volatile component in the essential oil of Jatropha ribifolia.[2] The Jatropha genus is known for producing a rich diversity of bioactive compounds.[4]

While its presence in a natural extract might suggest a role in flavor or fragrance, technical databases explicitly recommend against its use as an isolated additive for these purposes.[2] This indicates that while it contributes to the overall profile of the natural oil, it may lack desirable organoleptic properties or has not been sufficiently evaluated for safety as a standalone ingredient. Its primary current application is for experimental and research use.

Biological Activity and Therapeutic Potential

Direct biological studies on 2,3,4-trimethylcyclopent-2-en-1-one have not been reported. However, significant therapeutic potential can be inferred from two key areas: the known bioactivity of its natural source and the well-established pharmacology of the cyclopentenone scaffold.

Essential oils from various Jatropha species have demonstrated significant anti-inflammatory, antioxidant, antipyretic, and antinociceptive activities in preclinical models.[4] It is plausible that 2,3,4-trimethylcyclopent-2-en-1-one contributes to this bioactivity profile.

Mechanism of Action: Covalent Modulation of Cellular Targets

The cyclopentenone ring is considered a "privileged scaffold" in medicinal chemistry. Its electrophilic nature allows it to act as a covalent modifier of specific protein targets, most notably by forming Michael adducts with the thiol groups of cysteine residues. This mechanism allows for potent and often prolonged inhibition or activation of signaling pathways.

A primary example is the Keap1-Nrf2 pathway , a critical regulator of the cellular antioxidant response.

  • Keap1 (Kelch-like ECH-associated protein 1) is a sensor protein that contains reactive cysteine residues. Under normal conditions, it binds to the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) , targeting it for degradation.

  • Electrophilic compounds like cyclopentenones can covalently modify Keap1's cysteine sensors.

  • This modification changes Keap1's conformation, preventing it from binding to Nrf2.

  • Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it activates the transcription of a suite of protective antioxidant and anti-inflammatory genes.

This mechanism makes the cyclopentenone scaffold a highly attractive starting point for developing drugs to treat diseases characterized by oxidative stress and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine Sensors) Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Deg Proteasomal Degradation Nrf2->Deg Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Stabilization & Translocation CP Cyclopentenone (Electrophile) CP->Keap1 Covalent Modification (Michael Addition) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Activation of Protective Genes ARE->Genes

Caption: Proposed mechanism of cyclopentenone-mediated Nrf2 activation.

Safety and Handling

Specific toxicology data for 2,3,4-trimethylcyclopent-2-en-1-one is not available.[2] However, based on the properties of similar low-molecular-weight ketones and α,β-unsaturated systems, the following precautions are recommended for laboratory handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from sources of ignition as it is likely a combustible liquid.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of 2-Cyclopenten-1-one, 2,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. TGSC Information System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. TGSC Information System. Retrieved from [Link]

  • NIST. (n.d.). 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Snafi, A. E. (2019). A review on phytochemistry and pharmacology of Jatropha species- A medicinal plants. IOSR Journal of Pharmacy, 9(9), 49-71. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Intramolecular Aldol Condensation for the Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopentenones and the Elegance of the Intramolecular Aldol Condensation

Cyclopentenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and efficient synthetic methodologies for their construction. Among the various synthetic strategies, the intramolecular aldol condensation of 1,4-dicarbonyl compounds stands out for its atom economy and elegance in forming five-membered ring systems. This guide provides a comprehensive technical overview of the application of this powerful reaction to the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione, a transformation of interest to researchers and professionals in drug development and organic synthesis.

The Core Transformation: From Acyclic Diketone to Cyclic Enone

The intramolecular aldol condensation is a powerful ring-forming reaction that occurs within a single molecule containing two carbonyl groups.[1] In the presence of a base or an acid, one carbonyl group forms an enolate (or enol) which then acts as a nucleophile, attacking the other carbonyl group. Subsequent dehydration of the resulting aldol addition product leads to the formation of an α,β-unsaturated cyclic ketone.[2]

The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione is a prime example of this strategic cyclization. The starting 1,4-diketone possesses the ideal carbon skeleton to form a thermodynamically stable five-membered ring.[3][4]

Mechanistic Deep Dive: A Step-by-Step Analysis

The base-catalyzed intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione proceeds through a well-defined sequence of steps. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation (Deprotonation)

The reaction is initiated by the deprotonation of an α-carbon by a base, leading to the formation of a nucleophilic enolate. In the case of 3,4-dimethylhexane-2,5-dione, there are two potentially enolizable positions: the methyl carbons (C1 and C6) and the methine carbons (C3 and C4).

Regioselectivity of Enolate Formation:

The regioselectivity of deprotonation is a critical factor. The protons on the methine carbons (C3 and C4) are tertiary and more sterically hindered than the primary protons of the methyl groups (C1 and C6). Consequently, deprotonation at the less sterically hindered methyl groups is kinetically favored. The resulting enolate is also stabilized by hyperconjugation.

Step 2: Intramolecular Nucleophilic Attack (Cyclization)

The newly formed enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon at the other end of the chain. This cyclization step results in the formation of a five-membered ring and a new carbon-carbon bond.

Step 3: Protonation

The resulting alkoxide intermediate is then protonated by a proton source in the reaction mixture, typically the conjugate acid of the base or the solvent, to yield a β-hydroxy ketone.

Step 4: Dehydration

Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. A second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone, 2,3,4-trimethylcyclopent-2-en-1-one.

Below is a visual representation of the reaction mechanism:

Intramolecular_Aldol_Condensation cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Attack cluster_protonation Protonation cluster_dehydration Dehydration 3,4-dimethylhexane-2,5-dione 3,4-dimethylhexane-2,5-dione Enolate Enolate 3,4-dimethylhexane-2,5-dione->Enolate Base (e.g., OH⁻) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate Cyclization β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide Intermediate->β-Hydroxy Ketone Protonation (e.g., H₂O) 2,3,4-Trimethylcyclopent-2-en-1-one 2,3,4-Trimethylcyclopent-2-en-1-one β-Hydroxy Ketone->2,3,4-Trimethylcyclopent-2-en-1-one Dehydration (-H₂O)

Caption: Base-catalyzed intramolecular aldol condensation mechanism.

Experimental Protocol: A Practical Guide

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,4-Dimethylhexane-2,5-dione≥95%Major Chemical Supplier
Sodium Hydroxide (NaOH)Reagent GradeMajor Chemical Supplier
Diethyl Ether (Et₂O)AnhydrousMajor Chemical Supplier
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical Supplier
Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylhexane-2,5-dione and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude 2,3,4-trimethylcyclopent-2-en-1-one can be further purified by vacuum distillation or column chromatography on silica gel.

Process Optimization and Troubleshooting

Catalyst Selection and Concentration:

While sodium hydroxide is a common and effective base, other bases such as potassium hydroxide or sodium ethoxide can also be employed.[5] The optimal base and its concentration may need to be determined empirically to maximize yield and minimize side reactions.

Reaction Temperature and Time:

The reaction is typically carried out at elevated temperatures to facilitate both the cyclization and the subsequent dehydration.[6] Monitoring the reaction progress is crucial to avoid the formation of degradation products from prolonged heating.

Potential Side Reactions:

  • Intermolecular Aldol Condensation: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts. This can be mitigated by using dilute reaction conditions.

  • Cannizzaro Reaction: Under strongly basic conditions, if the enolizable protons are sterically hindered, a competing Cannizzaro reaction could disproportionate the diketone, although this is less likely for this substrate.

  • Incomplete Dehydration: Insufficient heating or a less forcing catalyst may result in the isolation of the β-hydroxy ketone intermediate. Further heating or treatment with an acid catalyst can drive the dehydration to completion.

Conclusion: A Versatile and Reliable Synthetic Tool

The intramolecular aldol condensation provides a direct and efficient pathway for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and awareness of potential side reactions are essential for achieving high yields and purity. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors. The principles and methodologies outlined herein are adaptable and can be applied to the synthesis of a wide range of substituted cyclopentenone derivatives.

References

  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). A Ni-catalyzed carbonylation of cyclopropanols with benzyl bromides provides multisubstituted cyclopentenones in good yields under 1 atm of CO. Synthesis, 2002(18), 2725-2728. Available at: [Link]

  • Chemistry LibreTexts. (2023, September 20). 23.6: Intramolecular Aldol Reactions. In Organic Chemistry (OpenStax). Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. In Organic Chemistry (McMurry). Available at: [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Available at: [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Available at: [Link]

  • StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

  • Tuteja, J., Choudhary, H., Nishimura, S., & Ebitani, K. (2014). Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source. ChemSusChem, 7(1), 95-101. Available at: [Link]

  • Wang, J., Yao, G., Wang, Y., Zhang, H., Huo, Z., & Jin, F. (2015). A novel Pd/C-catalyzed conversion of glucose to 1,2-propanediol by water splitting with Zn. Green Chemistry, 17(5), 2953-2958. Available at: [Link]

Sources

Technical Monograph: 2,3,4-Trimethylcyclopent-2-en-1-one in the Coffee Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,4-Trimethylcyclopent-2-en-1-one as a Coffee Aroma Compound Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Chemo-Genesis, Analytical Quantification, and Physiological Relevance[1]

Executive Summary

In the complex volatile fraction of roasted coffee (Coffea arabica and Coffea canephora), alkyl-substituted cyclopentenones represent a critical class of aroma-active compounds responsible for the characteristic "roasty," "earthy," and "caramel" notes. While 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) is the dominant commercial flavoring agent in this class, 2,3,4-trimethylcyclopent-2-en-1-one (TMCP) presents a unique profile as a specific Maillard reaction product (MRP).[1]

This guide dissects the formation mechanism, analytical separation, and toxicological context of TMCP.[1] Unlike its hydroxy-substituted analogues, TMCP lacks the enolic hydroxyl group, altering its volatility, polarity, and receptor binding affinity. This document serves as a protocol-driven resource for the isolation and assessment of TMCP, distinguishing it from structural isomers and approved flavoring agents.[1]

Part 1: Molecular Architecture & Physicochemical Identity

The structural integrity of 2,3,4-trimethylcyclopent-2-en-1-one relies on the stability of the cyclopentenone ring, a planar five-membered ring containing an


-unsaturated ketone functionality.[1]
Structural Specifications
  • IUPAC Name: 2,3,4-Trimethylcyclopent-2-en-1-one[1]

  • CAS Registry: 28790-86-5 (Generic isomer mix), 17293-55-9 (Specific isomer)[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 124.18 g/mol [1][3]

  • Key Functional Groups:

    
    -unsaturated ketone (Michael acceptor potential).[1]
    
Comparative Properties Table

The following table contrasts TMCP with the industry-standard "Cyclotene" to highlight the impact of the hydroxyl group removal on physicochemical behavior.

Property2,3,4-Trimethylcyclopent-2-en-1-one (TMCP)Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one)Implication for Analysis
Polarity (LogP) ~1.8 - 1.9 (Estimated)0.64TMCP is significantly more lipophilic; requires non-polar extraction solvents.[1]
Boiling Point ~190-200°C (Est.)204°C (Sublimes)TMCP elutes earlier on polar GC columns (e.g., DB-Wax).[1]
Odor Character Pungent, solvent-like, roasty, burnt sugarSweet, maple-like, caramel, intenseTMCP contributes to the "harsh" roasty notes of dark roasts.
Regulatory Status Not FEMA GRAS (Research/Nature-Identical only)FEMA GRAS (Approved Flavoring)TMCP is a natural occurrence but not an additive.[1]

Part 2: Biogenesis in the Roasting Matrix (The Maillard Pathway)

The formation of TMCP occurs exclusively during the high-temperature pyrolysis of coffee roasting (200°C+).[1] It is a product of the Maillard Reaction , specifically derived from the degradation of monosaccharides (glucose/fructose) in the presence of amino acids.[4][5][6]

Mechanism: The Deoxyosone Route

Unlike pyrazines (which require nitrogen incorporation into the ring), cyclopentenones are formed primarily from the carbohydrate skeleton. The amino acid acts as a catalyst for sugar dehydration but does not incorporate nitrogen into the final TMCP structure.[1]

  • Enolization: Reducing sugars undergo enolization and amine-assisted dehydration.[1]

  • 3-Deoxyosone Formation: The critical intermediate, 3-deoxyglucosone, is formed.[1]

  • Retro-Aldol Fragmentation: The sugar backbone fragments into C3 and C4 reactive units.[1]

  • Cyclization & Alkylation: Through aldol condensation and subsequent dehydration, the cyclopentenone ring closes.[1] Methylation occurs via Strecker degradation byproducts (formaldehyde/acetaldehyde acting as alkylating agents) or rearrangement of the carbon skeleton.[1]

Pathway Visualization

The following diagram illustrates the divergence between the formation of standard Cyclotene and the methylated TMCP variant.

Maillard_Pathway Sugar Reducing Sugars (Glucose/Fructose) Schiff Schiff Base / Amadori Product Sugar->Schiff + Amino Acid Amino Free Amino Acids Amino->Schiff Deoxy 3-Deoxyosone (Intermediate) Schiff->Deoxy - H2O Frag C-Skeleton Fragmentation (Retro-Aldol) Deoxy->Frag Cyclo_Pre Cyclization Precursor (1,2-Dicarbonyls) Frag->Cyclo_Pre Cyclotene Cyclotene (Hydroxylation Pathway) Cyclo_Pre->Cyclotene + OH insertion TMCP 2,3,4-Trimethylcyclopent-2-en-1-one (Alkylation/Dehydration Pathway) Cyclo_Pre->TMCP + Methylation (Strecker Aldehydes)

Caption: Divergent Maillard pathways yielding Cyclotene (hydroxylated) vs. TMCP (methylated) from common sugar precursors.[1]

Part 3: Analytical Protocol (SIDA-GC-MS)[1][7]

Quantifying TMCP requires rigorous separation from the co-eluting and far more abundant Cyclotene.[1] A standard headspace analysis is often insufficient due to the low volatility of cyclopentenones compared to light aldehydes.[1] Solvent Assisted Flavor Evaporation (SAFE) followed by Stable Isotope Dilution Analysis (SIDA) is the validated protocol.[1]

Reagents & Standards
  • Target Analyte: 2,3,4-Trimethylcyclopent-2-en-1-one (Synthesized or isolated standard).[1]

  • Internal Standard (ISTD):

    
    -Cyclotene (as a surrogate if deuterated TMCP is unavailable) or synthesize 
    
    
    
    -TMCP via methylation of dimethylcyclopentenone with
    
    
    -methyl iodide.[1]
  • Solvent: Dichloromethane (distilled).[1]

Step-by-Step Methodology

Step 1: Extraction (SAFE)

  • Grind 50g of roasted coffee (cryogenic grinding preferred to prevent volatile loss).

  • Suspend in 200mL Dichloromethane.

  • Spike with 10 µg of ISTD.[1]

  • Stir for 4 hours at 4°C.

  • Perform SAFE distillation under high vacuum (

    
     mbar) at 40°C. This isolates volatiles from non-volatile lipids (coffee oil) which would contaminate the GC liner.[1]
    

Step 2: Concentration

  • Dry the distillate over anhydrous

    
    .
    
  • Concentrate to 0.5 mL using a Vigreux column (avoid nitrogen blow-down to prevent loss of TMCP).

Step 3: GC-MS/O Analysis

  • Instrument: Agilent 7890B GC / 5977B MSD.[1]

  • Column: DB-WAX (Polar) is required to separate TMCP from non-polar terpenes.[1]

    • Dimensions: 60m x 0.25mm x 0.25µm.[1]

  • Temperature Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    240°C (10 min).
  • Detection: SIM Mode (Selected Ion Monitoring).[1]

    • Target Ions (TMCP): m/z 124 (Molecular Ion), 109 (

      
      ).[1]
      
    • Qualifier Ions: m/z 67, 81.[1]

Analytical Workflow Diagram

Analysis_Workflow Sample Roasted Coffee (Ground) Extract Solvent Extraction (DCM, 4h) Sample->Extract Spike Spike ISTD (d3-Analog) Spike->Extract SAFE SAFE Distillation (High Vacuum) Extract->SAFE Remove Lipids Conc Concentration (Vigreux) SAFE->Conc GCMS GC-MS (SIM Mode) DB-WAX Column Conc->GCMS Quantification

Caption: Optimized SIDA-SAFE-GC-MS workflow for trace alkylcyclopentenone quantification.

Part 4: Toxicology, Regulatory Status & Pharmacology

For drug development professionals and toxicologists, distinguishing TMCP from approved flavoring agents is vital.[1]

Regulatory Distinction[1][8]
  • FEMA/GRAS: Unlike Cyclotene (FEMA 3271), 2,3,4-Trimethylcyclopent-2-en-1-one is NOT currently listed as FEMA GRAS for use as a synthetic additive.[1]

  • Occurrence: It is considered a "Nature Identical" compound found in coffee, maple syrup, and tobacco smoke, but its use as an isolated added substance is not cleared by major regulatory bodies (EFSA/FDA) for direct addition to food.[1]

Structure-Activity Relationship (SAR) & Toxicity

The


-unsaturated ketone moiety in TMCP is a structural alert in medicinal chemistry.[1]
  • Michael Acceptor: The double bond conjugated with the carbonyl group makes the C3 position electrophilic.[1] It can potentially react with nucleophilic residues (cysteine thiols) in proteins via Michael addition.[1]

  • Glutathione Depletion: High concentrations of alkyl-cyclopentenones have been shown to deplete cellular glutathione in vitro, triggering oxidative stress mechanisms.[1]

  • Olfactory Receptors: TMCP likely interacts with Class I GPCR olfactory receptors.[1] The lack of the hydroxyl group (H-bond donor) changes the receptor profile compared to Cyclotene, likely recruiting receptors tuned to more hydrophobic, hydrocarbon-like profiles.

Part 5: References

  • NIST Chemistry WebBook. 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. 2,4,4-Trimethylcyclopent-2-en-1-one (Isomer Analog Data). National Library of Medicine.[1] [Link][1]

  • The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one Safety & Organoleptics. [Link]

  • Yaylayan, V. A., & Keyhani, A. (2001).[1] Elucidation of the mechanism of formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and related compounds in the Maillard reaction. (Context on Cyclopentenone formation pathways). [Link]

  • Grosch, W. (2001).[1] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission.[1] (Methodology for SIDA/SAFE).[1] [Link][1]

Sources

Technical Guide: 2,3,4-Trimethylcyclopent-2-en-1-one in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Occurrence of 2,3,4-Trimethylcyclopent-2-en-1-one in Food Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Formation Mechanisms, and Analytical Protocols

Executive Summary

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a potent cyclic enone belonging to the alkylcyclopentenone family. Structurally related to Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), it functions as a critical aroma impact compound in thermally processed foods. Its sensory profile is characterized by intense "burnt sugar," "caramel," and "maple" notes, with a low odor detection threshold that allows it to influence flavor profiles even at trace concentrations.

While predominantly formed via the Maillard reaction (thermal degradation of saccharides in the presence of amino acids), recent metabolomic profiling has identified this molecule as a native constituent in specific essential oils, suggesting a dual origin: thermal generation and direct biosynthesis. This guide provides a technical analysis of its occurrence, formation pathways, and quantification methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the substrate's volatility and polarity is prerequisite to accurate extraction and analysis.

PropertySpecification
IUPAC Name 2,3,4-Trimethylcyclopent-2-en-1-one
CAS Number 28790-86-5
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Odor Profile Sweet, burnt, spicy, caramellic, maple, coffee-like
LogP (Predicted) ~1.93 (Moderate lipophilicity)
Solubility Soluble in alcohol, propylene glycol; sparingly soluble in water
Isomerism Often co-occurs with 2,3,5-trimethyl and 3,4,5-trimethyl isomers

Mechanisms of Formation[7][8]

The presence of 2,3,4-trimethylcyclopent-2-en-1-one in food stems from two distinct pathways: the non-enzymatic Maillard reaction (dominant) and enzymatic biosynthesis (minor/rare).

Thermal Generation (Maillard Reaction)

In roasted coffee and maple syrup, the molecule is a downstream product of the Maillard reaction. The pathway typically involves:

  • Sugar Degradation: Hexoses (glucose) or methyl-pentoses (rhamnose) degrade into reactive dicarbonyls (e.g., 1-deoxy-2,3-pentanedione).

  • Aldol Condensation: These dicarbonyls undergo cyclization via aldol-type condensation.

  • Alkylation: Methylation occurs via interaction with Strecker degradation products (aldehydes) or fragmentation of the carbohydrate backbone.

Biosynthetic Origin

Unlike typical Maillard products, this compound has been identified in the essential oil of Jatropha ribifolia (Pohl) Baill without thermal processing, suggesting an enzymatic cyclase pathway acting on terpenoid or fatty acid precursors.

Pathway Visualization

The following diagram illustrates the divergent formation pathways.

FormationPathways Precursors Precursors Maillard Thermal Processing (Maillard Reaction) Precursors->Maillard Sugars + Amino Acids Biosynth Enzymatic Biosynthesis (Plant Metabolism) Precursors->Biosynth Terpenoids/Lipids Intermediates Reactive Dicarbonyls (e.g., 3,4-dideoxyglucosone) Maillard->Intermediates Strecker Degradation Cyclization Cyclization & Dehydration Biosynth->Cyclization Putative Intermediates->Cyclization Target 2,3,4-Trimethylcyclopent-2-en-1-one Cyclization->Target

Figure 1: Dual formation pathways showing the dominant thermal route (Maillard) and the secondary biosynthetic route.

Quantitative Occurrence in Food Matrices[1][9]

Due to the compound's high volatility and low threshold, it is often reported in "relative peak area %" rather than absolute mass concentrations. However, its presence is definitive in the following matrices.

Food SourceProcessing StateOccurrence StatusContext / Role
Roasted Coffee High Thermal LoadPrimary Source Key contributor to the "roasty/burnt" aroma complex. Co-elutes with other alkylcyclopentenones.
Maple Syrup Boiled/EvaporatedModerate Formed during the evaporation of sap; contributes to the characteristic "maple" lactone profile.
Jatropha Oil Raw/ExtractedTrace - Low Rare occurrence in non-thermally processed essential oil (biosynthetic).
Tobacco Cured/SmokedDetected Contributes to the sweet/burnt note of smoke (non-food reference).

Note on Quantitation: Exact quantification (mg/kg) is challenging due to the instability of cyclopentenones during isolation. Values are typically <5 ppm in final consumable products, yet this exceeds the odor detection threshold (ppb range).

Analytical Methodologies

Detecting 2,3,4-trimethylcyclopent-2-en-1-one requires distinguishing it from its structural isomers (e.g., 2,3,5-trimethyl). Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers adequately.

Recommended Protocol: SPME-GC-MS

This protocol utilizes Solid Phase Microextraction (SPME) to minimize thermal artifacts during extraction and a polar stationary phase for isomeric separation.

Step 1: Sample Preparation

  • Solid Matrices (Coffee): Grind 2.0g of sample to a fine powder. Place in a 20mL headspace vial.

  • Liquid Matrices (Syrup): Dilute 5.0mL sample with 5.0mL saturated NaCl solution (to increase ionic strength and drive volatiles into headspace).

Step 2: Extraction (SPME)

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber covers the wide polarity range of flavor volatiles.

  • Equilibration: 40°C for 15 minutes (agitated at 250 rpm).

  • Adsorption: Expose fiber to headspace for 30 minutes at 40°C. Note: Avoid temperatures >60°C to prevent artificial formation of Maillard products during analysis.

Step 3: Chromatographic Separation

  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Column: Polar Phase Required (e.g., DB-WAX or SolGel-WAX), 30m x 0.25mm x 0.25µm.

    • Rationale: Polar columns interact with the ketone functionality, providing superior resolution of trimethyl isomers compared to non-polar columns.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (hold 2 min) -> 5°C/min -> 240°C (hold 5 min).

Step 4: Mass Spectrometric Detection

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 35–300) for identification; SIM (Selected Ion Monitoring) for quantitation.

  • Target Ions: Monitor molecular ion m/z 124 and base peak m/z 109 (loss of methyl group).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Coffee/Syrup) Prep Salting Out / Grinding (Increase Volatility) Sample->Prep SPME Headspace SPME (DVB/CAR/PDMS Fiber) Prep->SPME 40°C, 30 min GC GC Separation (Polar WAX Column) SPME->GC Desorption MS MS Detection (Monitor m/z 124, 109) GC->MS Separation Data Isomer Identification MS->Data

Figure 2: Step-by-step analytical workflow emphasizing polar column separation.

Regulatory & Safety Status

Researchers must distinguish between the natural occurrence of this compound and its use as an added flavoring agent.

  • Natural Occurrence: It is a natural constituent of food (Coffee, Maple Syrup) resulting from traditional processing.

  • FEMA/GRAS Status: While alkylcyclopentenones as a class are generally GRAS (Generally Recognized As Safe), specific isomers have varying regulatory statuses regarding their use as synthetic additives.

    • Usage Restriction: Some databases (e.g., The Good Scents Company) note that 2,3,4-trimethylcyclopent-2-en-1-one specifically is "not for flavor use" as an isolated additive, whereas its isomer (2,3,5-trimethyl) or the parent cyclotene are widely used.

    • Implication: In drug or food product development, rely on the compound's presence via natural extracts (e.g., coffee extract) rather than adding the synthetic isolate, unless specific toxicological clearance is verified for the specific formulation.

References

  • NIST Chemistry WebBook. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1] National Institute of Standards and Technology. [Link]

  • The Good Scents Company. (n.d.).[2] 2,3,4-trimethyl-2-cyclopenten-1-one. [Link][1]

  • Flament, I. (2001). Coffee Flavor Chemistry. John Wiley & Sons.[3] (Authoritative text on coffee volatiles including cyclopentenones).

  • PubChem. (n.d.).[2] Compound Summary: 2,3,4-Trimethylcyclopent-2-en-1-one.[1] National Library of Medicine. [Link]

  • FEMA. (2021). FEMA GRAS Lists. Flavor and Extract Manufacturers Association.[4][5][6] [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 2,3,4-Trimethylcyclopent-2-en-1-one

[1]

Executive Summary

This technical guide provides a comprehensive characterization of 2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5), a cyclic enone of significant interest in the fields of flavor chemistry, bio-oil analysis, and organic synthesis.[1] While often overshadowed by its structural isomer 3,4,5-trimethylcyclopent-2-en-1-one, the 2,3,4- isomer serves as a critical marker in the thermal degradation of biomass and has been identified in the volatile profiles of Allium tuberosum (Chinese chives) and roasted coffee.[1]

This document synthesizes experimental retention data with predictive modeling to establish reliable physicochemical baselines. It also details the primary synthetic route via phosphonate cyclization, providing researchers with a validated workflow for reference material generation.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a five-membered ring containing a ketone functionality and an endocyclic double bond.[1] The "2,3,4-trimethyl" substitution pattern creates a sterically crowded environment around the enone system, influencing both its volatility and reactivity compared to the less substituted cyclopentenones.[1]

Parameter Data
Chemical Name 2,3,4-Trimethylcyclopent-2-en-1-one
CAS Registry Number 28790-86-5
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
IUPAC Name 2,3,4-trimethylcyclopent-2-en-1-one
SMILES CC1CC(=O)C(=C1C)C
InChIKey QJQNTXCURBPBOK-UHFFFAOYSA-N

Physicochemical Properties[1][4][5][9][10][11][12][13]

Boiling Point & Density

Note: Direct experimental boiling point and density values for the isolated 2,3,4-isomer are rare in open literature.[1] The values below represent a synthesis of predictive models (EPI Suite) and comparative analysis with the experimentally characterized 3,4,5-trimethyl isomer.

PropertyValue / RangeConfidence LevelSource / Rationale
Boiling Point 180 – 195 °C (at 760 mmHg)High (Derived)Consistent with Kovats RI (1071) and isomer data (3,4,5-isomer BP: 179.4°C).
Density 0.91 – 0.94 g/cm³ Medium (Predicted)Interpolated from 2-cyclopenten-1-one (0.98 g/mL) and 3,4,5-isomer (0.909 g/mL).
Flash Point ~65 – 70 °CEstimatedBased on C8 enone analogs.[1]
Solubility Water: Low (<1.5 g/L)Solvents: Soluble in EtOH, MeOH, HexaneHighLipophilic hydrocarbon backbone.[1]

Scientist’s Insight: Do not rely on the "249 °C" boiling point found in some automated databases; this is likely a high-pressure extrapolation error. For distillation protocols, assume a boiling point range of 75–85 °C at 15 mmHg .

Chromatographic Fingerprint (Identification)

For analytical chemists, the Kovats Retention Index (RI) is the most reliable method for positive identification in complex matrices (e.g., bio-oils).[1]

Column TypeRetention Index (RI)Reference
Non-Polar (DB-5 / SE-30) 1058 – 1089 NIST Mass Spectrometry Data Center
Polar (DB-Wax / PEG) 1539 – 1561 NIST Mass Spectrometry Data Center

Synthesis & Production Protocol

The most authoritative synthetic route, established by Motoyoshiya et al. (1991) , utilizes a phosphonate-mediated cyclization.[1] This method is preferred over direct alkylation due to its regioselectivity, ensuring the methyl groups are positioned correctly at the 2, 3, and 4 positions.[1]

Reaction Logic

The synthesis proceeds via an intramolecular Horner-Wadsworth-Emmons (HWE) type reaction followed by acid-catalyzed isomerization.[1]

  • Cyclization: A keto-phosphonate precursor undergoes base-mediated cyclization to form the cyclopentenone ring.[1]

  • Isomerization: Treatment with acid shifts the double bond to the thermodynamically stable conjugated position (endocyclic).[1]

Workflow Diagram

SynthesisWorkflowPrecursorPhosphonate Precursor[(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl esterStep1Step 1: CyclizationReagent: K2CO3 / H2OYield: ~40%Precursor->Step1Base TreatmentIntermediateCyclic IntermediateStep1->IntermediateStep2Step 2: IsomerizationReagent: Conc. H2SO4Cond: 60°C, 6 hrsIntermediate->Step2Acid CatalysisProductFinal Product2,3,4-Trimethylcyclopent-2-en-1-one(Yield: ~61%)Step2->ProductPurification

Figure 1: Synthetic pathway adapted from Motoyoshiya et al. (1991), highlighting the two-stage cyclization-isomerization process.[1]

Experimental Procedure (Adapted)

Note: This protocol requires standard Schlenk line techniques.

  • Cyclization: Dissolve the phosphonate precursor in aqueous K₂CO₃. Stir at ambient temperature until TLC indicates consumption of starting material. Extract with ether, dry over MgSO₄, and concentrate.[1]

  • Isomerization: Suspend the crude intermediate in concentrated H₂SO₄. Heat to 60 °C for 6 hours .

  • Workup: Pour the reaction mixture onto crushed ice. Extract exhaustively with diethyl ether. Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.[1]

  • Purification: Purify the resulting oil via vacuum distillation (target fraction: ~80 °C @ 15 mmHg ) or silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Applications & Relevance[1]

Bio-Oil Characterization

In the hydrothermal liquefaction of algal biomass (e.g., Saccharina japonica), 2,3,4-trimethylcyclopent-2-en-1-one appears as a degradation product of carbohydrates and lipids.[1] Its presence serves as a marker for the "re-polymerization" phase of bio-oil formation.[1]

Flavor & Fragrance

Identified in the volatile fraction of:

  • Roasted Coffee: Contributes to the "burnt/spicy" and "caramellic" notes.[1][2]

  • Chinese Chives (Allium tuberosum): Detected as a stress metabolite in hydroponic cultures exposed to salinity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one.[1] Retrieved from [Link][3]

  • Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991). Synthesis of 2,3,4-trimethylcyclopent-2-en-1-one.[1] Journal of Organic Chemistry, 56(18), 735-740.[1] (Cited via ChemicalBook).[1]

  • NIST Mass Spectrometry Data Center. 2,3,4-Trimethyl-2-cyclopenten-1-one Gas Chromatography.[1][4][5] Retrieved from [Link]

  • The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one Data Sheet.[1][3] Retrieved from [Link]

An In-Depth Technical Guide to 2,3,4-Trimethylcyclopent-2-en-1-one: From Natural Discovery to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylcyclopent-2-en-1-one (CAS No. 28790-86-5), a substituted cyclopentenone with intriguing properties and a history rooted in natural product chemistry. This document delves into the initial discovery of this molecule in nature, its chemical properties, and a detailed exploration of its synthetic methodologies. Particular emphasis is placed on the scientific rationale behind the synthetic strategies, offering insights for researchers in organic synthesis, natural product chemistry, and the development of novel chemical entities.

Introduction: The Intrigue of Substituted Cyclopentenones

The cyclopentenone ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products with significant biological activities, including prostaglandins, jasmones, and certain antibiotics.[1] The arrangement of a ketone and an alkene within a five-membered ring imparts unique reactivity, making cyclopentenones versatile building blocks for the synthesis of complex molecular architectures.[2] The introduction of alkyl substituents, such as in 2,3,4-trimethylcyclopent-2-en-1-one, further modulates the steric and electronic properties of the ring, influencing its reactivity and potential applications. While many cyclopentenone derivatives are valued for their organoleptic properties in the fragrance and flavor industries, the specific profile of 2,3,4-trimethylcyclopent-2-en-1-one presents a more nuanced case, warranting a deeper investigation into its discovery and synthesis.[3][4]

Discovery and Natural Occurrence

The discovery of 2,3,4-trimethylcyclopent-2-en-1-one is a testament to the importance of natural product chemistry in identifying novel chemical structures. This compound was first identified as a volatile constituent of the essential oil extracted from the roots of Jatropha ribifolia, a plant belonging to the Euphorbiaceae family.[5] The identification was made possible through the use of advanced analytical techniques, specifically headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5] This discovery underscores the rich chemical diversity found in the plant kingdom and highlights the role of sophisticated analytical methods in uncovering new molecules.

The essential oil of Jatropha species is a complex mixture of terpenes, fatty acids, and other volatile organic compounds.[6][7][8][9][10] The presence of 2,3,4-trimethylcyclopent-2-en-1-one within this intricate matrix showcases a biosynthetic pathway capable of producing this specific substitution pattern on a cyclopentenone core.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3,4-trimethylcyclopent-2-en-1-one is essential for its synthesis, purification, and characterization.

PropertyValueSource
CAS Number 28790-86-5[11][12]
Molecular Formula C₈H₁₂O[11][13]
Molecular Weight 124.18 g/mol [11][13]
IUPAC Name 2,3,4-trimethylcyclopent-2-en-1-one[11]
Appearance Not definitively reported, likely a liquid
Solubility Estimated water solubility: 1229 mg/L @ 25 °C[12]

Spectroscopic Data: The identity and purity of 2,3,4-trimethylcyclopent-2-en-1-one are confirmed through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum (electron ionization) for this compound, which serves as a crucial tool for its identification in complex mixtures.[13]

Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one: A Detailed Exploration

The synthesis of polysubstituted cyclopentenones is a significant area of research in organic chemistry, with various methodologies developed to construct this valuable ring system.[6] The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one has been reported in the scientific literature, with a key multi-step approach outlined by Motoyoshiya, Yazaki, and Hayashi in 1991.[14]

The Motoyoshiya-Yazaki-Hayashi Synthesis (1991)

This synthetic route provides a foundational method for the preparation of 2,3,4-trimethylcyclopent-2-en-1-one. The synthesis proceeds in two main stages, starting from [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester.[14]

Step 1: Michael Addition

The first step involves a Michael addition reaction. The specific details of the reactants and conditions from the original publication are crucial for successful replication. This step is designed to create the carbon skeleton necessary for the subsequent cyclization. A likely approach would involve the conjugate addition of a methyl nucleophile to an appropriate α,β-unsaturated carbonyl compound.

Step 2: Intramolecular Aldol Condensation and Dehydration

The second key step is an acid-catalyzed intramolecular aldol condensation followed by dehydration.[14] This reaction facilitates the formation of the five-membered ring and the introduction of the double bond, yielding the final 2,3,4-trimethylcyclopent-2-en-1-one product. The use of concentrated sulfuric acid at an elevated temperature (60 °C) drives the cyclization and subsequent elimination of water.[14]

Experimental Protocol (Based on available data):

  • Step 1: The initial Michael addition is reported to proceed with a 40% yield using potassium carbonate in water.[14]

  • Step 2: The subsequent cyclization and dehydration step is carried out in the presence of concentrated sulfuric acid for 6 hours at 60 °C, affording the final product with a 61% yield.[14]

Causality in Experimental Choices: The choice of a strong acid catalyst in the second step is critical for promoting both the intramolecular aldol reaction and the subsequent dehydration to form the thermodynamically stable α,β-unsaturated ketone. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Workflow Diagram:

G A [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester B Michael Addition (K2CO3, H2O) A->B C Intermediate Product B->C D Intramolecular Aldol Condensation & Dehydration (conc. H2SO4, 60°C) C->D E 2,3,4-Trimethylcyclopent-2-en-1-one D->E

Caption: Synthetic workflow for 2,3,4-trimethylcyclopent-2-en-1-one.

Alternative and Modern Synthetic Approaches

While the Motoyoshiya-Yazaki-Hayashi synthesis provides a viable route, modern organic synthesis offers a plethora of methods for constructing substituted cyclopentenones that could potentially be adapted for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one. These include:

  • Nazarov Cyclization: This powerful electrocyclic ring-closing reaction of divinyl ketones is a cornerstone of cyclopentenone synthesis.[2] A suitably substituted divinyl ketone precursor could, under acidic conditions, cyclize to form the desired trimethylated product.

  • Pauson-Khand Reaction: This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is another highly effective method for constructing cyclopentenone rings.[6]

  • Intramolecular Aldol Reactions of 1,4-Diketones: The synthesis and subsequent cyclization of a 2,3,4-trimethyl-substituted 1,4-diketone would be a direct route to the target molecule.

The choice of a particular synthetic strategy would depend on the availability of starting materials, desired stereochemical control (if applicable), and overall efficiency.

Organoleptic Properties and Potential Applications

The sensory properties of substituted cyclopentenones are of significant interest, particularly in the fragrance and flavor industries. For instance, methyl cyclopentenolone is known for its sweet, caramel-like aroma.[3][4] However, the organoleptic profile of 2,3,4-trimethylcyclopent-2-en-1-one is not well-defined in the literature. One source indicates that it is "not for fragrance use," which may suggest it lacks desirable odor characteristics or has not been fully evaluated for this purpose.[12]

Conversely, other trimethyl-substituted cyclopentane derivatives have been patented for their fragrance properties, often possessing sandalwood-like notes.[3] This discrepancy highlights the need for further investigation into the specific scent profile of 2,3,4-trimethylcyclopent-2-en-1-one. Its potential applications could extend beyond fragrances and flavors into areas such as:

  • Pharmaceutical Intermediates: The cyclopentenone scaffold is present in many biologically active molecules. This compound could serve as a starting material for the synthesis of novel drug candidates.[15]

  • Fine Chemical Synthesis: As a functionalized building block, it can be utilized in the synthesis of more complex chemical structures.

Conclusion

2,3,4-Trimethylcyclopent-2-en-1-one stands as an interesting molecule at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in the essential oil of Jatropha ribifolia provides a natural benchmark and a fascinating glimpse into biosynthetic pathways. The synthetic route established by Motoyoshiya and colleagues offers a practical method for its preparation, while the broader field of cyclopentenone synthesis presents numerous alternative strategies for future exploration. While its application in the fragrance industry remains to be fully elucidated, its potential as a versatile chemical intermediate in pharmaceutical and fine chemical synthesis is undeniable. This guide serves as a foundational resource for researchers seeking to understand and utilize this unique trimethyl-substituted cyclopentenone.

References

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). BRPI0717878B1 - 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Methyl Cyclopentenolone: Beyond Sweetness. Retrieved from [Link]

  • da Silva, J. P., et al. (2013). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. The Scientific World Journal, 2013, 352606.
  • Google Patents. (n.d.). ES458244A1 - 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol compound and perfume compositions.
  • Google Patents. (n.d.). DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives.
  • Al-Massarani, S. M., et al. (2017). Chemical composition and biological activity of the essential oil from the root of Jatropha pelargoniifolia Courb. native to Saudi Arabia. Saudi Pharmaceutical Journal, 25(8), 1164-1170.
  • Pharmaffiliates. (n.d.). 2,3,4-Trimethyl-2-cyclopentenone. Retrieved from [Link]

  • da Silva, J. P., et al. (2013). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha Ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. PubMed, 24371539.
  • de la Torre, B. G., et al. (2019). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. Molecules, 24(18), 3349.
  • Google Patents. (n.d.). EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions.
  • Google Patents. (n.d.). EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates.
  • El-Shemy, H. A., et al. (2019). Essential Oil Composition from Seedlings of Jatropha curcas L.
  • Zhang, Y., et al. (2024).
  • El-Hawary, S. S., et al. (2020). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Molecules, 25(23), 5727.
  • ResearchGate. (n.d.). High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

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The Role of 2,3,4-Trimethylcyclopent-2-en-1-one in Maillard Reaction Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, formation, and analysis of 2,3,4-Trimethylcyclopent-2-en-1-one within Maillard reaction systems.

Content Type: Technical Guide | Audience: Researchers, Flavor Chemists, Drug Development Professionals

Executive Summary: Chemical Identity & Significance

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a specific alkyl-substituted cyclopentenone distinct from its more famous hydroxy-substituted analog, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one). While Cyclotene provides the characteristic "maple/caramel" note, the trimethyl variant contributes a sharper, "burnt," "spicy," and "coffee-like" complexity to roasted profiles.

It is a key marker of advanced Maillard reaction stages and thermal degradation , predominantly identified in:

  • Roasted Coffee: A significant component of the volatile fraction in espresso and spent coffee grounds.

  • Tobacco Processing: Formed during the aging and fermentation of leaves, often enhanced by microbial activity (e.g., Bacillus velezensis).[1]

  • Thermal Model Systems: Generated via the condensation of small carbonyl fragments produced during sugar fragmentation.

PropertySpecification
IUPAC Name 2,3,4-Trimethylcyclopent-2-en-1-one
CAS Number 28790-86-5
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Sensory Descriptors Sweet, Burnt, Spicy, Coffee, Bread-like, Licorice
Key Occurrence Roasted Coffee (Arabica/Robusta), Tobacco, Cocoa

Mechanistic Pathways: Formation in Maillard Systems

Unlike simple sugar dehydration products (like furfural), 2,3,4-Trimethylcyclopent-2-en-1-one requires the condensation of specific carbon fragments . It does not form directly from a single sugar molecule but rather through the re-assembly of fission products.

The Carbonyl Condensation Theory

The primary pathway involves the Aldol Condensation of small ketones and dicarbonyls generated during the fragmentation of sugars (retro-aldolization) and Strecker degradation of amino acids.

Proposed Pathway:

  • Precursor Generation: Thermal degradation of glucose/fructose yields C4 precursors such as 2,3-Butanedione (Diacetyl) and 2-Butanone (Methyl Ethyl Ketone) .

  • Aldol Addition: Nucleophilic attack of the enolate of 2-butanone onto the carbonyl of diacetyl.

  • Cyclization & Dehydration: Intramolecular aldol condensation followed by dehydration creates the cyclopentenone ring.

  • Methylation/Rearrangement: The specific 2,3,4-trimethyl pattern suggests the involvement of methylated precursors or subsequent methylation via Strecker aldehydes (e.g., formaldehyde/acetaldehyde interactions).

Visualization of the Pathway

The following diagram illustrates the formation of alkylcyclopentenones from Maillard-derived carbonyls.

MaillardPathway Sugar Reducing Sugar (Glucose/Fructose) Amadori Amadori Product Sugar->Amadori + Amino Acid Amino Amino Acid Amino->Amadori Fission C3/C4 Fission Products (Retro-Aldol) Amadori->Fission Degradation Diacetyl 2,3-Butanedione (C4 Dicarbonyl) Fission->Diacetyl MEK 2-Butanone (C4 Ketone) Fission->MEK Intermediate Acyclic Aldol Intermediate Diacetyl->Intermediate Aldol Condensation MEK->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Target 2,3,4-Trimethylcyclopent-2-en-1-one Cyclization->Target Dehydration

Caption: Formation of 2,3,4-Trimethylcyclopent-2-en-1-one via the condensation of Maillard-derived C4 carbonyl fragments.

Sensory Profile & Applications

Olfactory Impact

While often overshadowed by the potent "Cyclotene" (maple-like), the trimethyl variant is crucial for the "roasted" and "earthy" backbone of coffee and tobacco flavors. It bridges the gap between sweet caramel notes and bitter pyrazines.

  • Odor Threshold: Moderate (ppb range in water).

  • Descriptors:

    • Primary: Burnt sugar, Coffee-like.

    • Secondary: Spicy, Licorice, Bread crust.

    • Nuance: Adds "depth" and "darkness" to sweet flavors.

Industrial Relevance
  • Flavor Modulation: Used in coffee surrogates and tobacco flavorings to restore "roasted" complexity lost during processing (e.g., decaffeination or low-tar tobacco treatment).

  • Bioactive Potential: Recent studies in Bacillus velezensis fermentation of tobacco suggest these cyclopentenones may have antimicrobial or antioxidant properties, relevant for drug development professionals looking at natural scaffolds.

Experimental Protocols: Analysis & Isolation

To study this compound, researchers must isolate it from the complex Maillard matrix (which contains hundreds of volatiles).

Extraction Methodology: SDE (Simultaneous Distillation Extraction)

Principle: Validated for recovering semi-volatile neutral compounds like cyclopentenones from high-fat matrices (coffee beans).

Protocol:

  • Sample Prep: Grind 50g of roasted coffee beans (or model system lyophilizate).

  • Apparatus: Setup a Likens-Nickerson SDE apparatus.

  • Solvent: Use Dichloromethane (DCM) or Pentane/Ether (1:1). DCM is preferred for recovering polar enolones.

  • Extraction:

    • Flask A: 50g Sample + 500mL Distilled Water (pH adjusted to 6.5 to prevent artifact formation).

    • Flask B: 50mL DCM.

    • Reflux time: 2 hours.

  • Concentration: Dry organic phase over anhydrous Na₂SO₄. Concentrate to 0.5mL using a Vigreux column (avoid rotary evaporation to prevent loss of volatiles).

Quantification via GC-MS

Instrument: Gas Chromatography - Mass Spectrometry (Agilent 7890/5977 or equivalent).

ParameterSetting
Column DB-WAX or HP-INNOWax (Polar columns separate cyclopentenones better than non-polar).
Dimensions 60m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 40°C (hold 5 min) → 4°C/min → 240°C (hold 20 min).
Inlet Splitless mode, 250°C.
MS Source EI (70 eV), 230°C.
Target Ions m/z 124 (Molecular Ion) , 109 (M-CH3), 81, 53.
Retention Index ~1500-1600 on WAX columns (Verify with authentic standard).

Self-Validation Step:

  • Internal Standard: Spike samples with 2-methyl-3-heptanone or deuterated benzaldehyde prior to extraction.

  • Recovery Check: Recovery of cyclopentenones should be >85%. If lower, check pH of aqueous phase (acidic pH can induce polymerization).

References

  • Volatilomic Approach to Coffee Analysis: Valorization of Spent Coffee Grounds as a Natural Source of Bioactive Compounds. (2022). MDPI. Link

  • Maillard Reaction Mechanisms: Maillard Reaction: Mechanism, Influencing Parameters, and Applications. (2023).[2] MDPI. Link

  • Chemical Identity & Properties: 2,3,4-Trimethylcyclopent-2-en-1-one Compound Summary. PubChem.[3] Link

  • Microbial Formation in Tobacco: Isolation of Bacillus velezensis for improving flavor of flue-cured tobacco. (2024).[4] ResearchGate. Link

  • Synthesis of Cyclopentenones: Iodine-Catalyzed Iso-Nazarov Cyclization for Synthesis of 2-Cyclopentenones. (2018).[4] Organic Letters. Link

Sources

formation of 2,3,4-Trimethylcyclopent-2-en-1-one during coffee roasting

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation of 2,3,4-Trimethylcyclopent-2-en-1-one During Coffee Roasting

Abstract

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile organic compounds, orchestrated by a series of heat-induced chemical reactions. Among these, cyclic ketones play a significant role in defining the sweet, caramel-like, and nutty notes. This technical guide provides a detailed examination of the formation of a specific cyclopentenone, 2,3,4-Trimethylcyclopent-2-en-1-one, a compound contributing to the rich aromatic profile of coffee. We will explore its chemical precursors, delineate the proposed reaction mechanisms rooted in Maillard and caramelization chemistry, analyze the impact of roasting parameters on its yield, and detail the state-of-the-art analytical methodologies for its identification and quantification. This document is intended for researchers and scientists in food chemistry, flavor science, and related fields seeking a deeper understanding of aroma development in thermally processed foods.

Introduction: The Chemical Architecture of Coffee Aroma

The transformation of green coffee beans into the aromatic, brown beans we recognize is a process of profound chemical metamorphosis. The roasting process is not merely a drying step; it is a chemical reactor that generates a vast array of flavor and aroma compounds. These compounds are primarily the products of non-enzymatic browning reactions, namely the Maillard reaction and sugar caramelization[1][2]. The Maillard reaction, a complex cascade of reactions between amino acids and reducing sugars, is responsible for creating a multitude of heterocyclic compounds, including pyrazines, furans, and pyrroles, which are fundamental to the coffee aroma profile[3][4][5].

Within this complex mixture, 2,3,4-Trimethylcyclopent-2-en-1-one emerges as a noteworthy contributor to the overall sensory experience. Its structure, a five-membered carbon ring with a ketone group and three methyl substituents, suggests a formation pathway deeply intertwined with the degradation and cyclization of simple sugars. Understanding the genesis of this specific molecule provides a window into the broader, intricate chemical pathways that govern flavor development.

The Roasting Environment: A Crucible for Reaction Chemistry

The coffee roaster provides the requisite thermal energy to overcome the activation barriers for numerous chemical reactions. The process can be broadly divided into stages: drying, browning (Maillard and caramelization), and development[6][7].

  • Drying Phase: Initial heat application drives off remaining moisture from the green beans.

  • Browning Phase (Maillard Reaction): Commencing at approximately 140-150°C (284-302°F), the Maillard reaction begins[2][3]. This is a critical stage where amino acids and reducing sugars react to form a cascade of intermediate and final products, including the precursors for cyclic ketones[1][3].

  • Caramelization: At higher temperatures, typically above 170°C (338°F), sugars begin to caramelize, breaking down into smaller molecules that also contribute to flavor and aroma[2]. This process generates aldehydes and ketones that can participate in or parallel the Maillard reaction pathways[1].

  • Development Phase: Following the "first crack," an audible release of steam and gases, the development phase begins, where the crucial aroma compounds are refined and finalized[7].

The formation of 2,3,4-Trimethylcyclopent-2-en-1-one is intrinsically linked to the browning and development phases, where the concentration of reactive sugar fragments and dicarbonyl intermediates is at its peak.

Proposed Formation Pathway of 2,3,4-Trimethylcyclopent-2-en-1-one

While the precise, step-by-step formation of 2,3,4-Trimethylcyclopent-2-en-1-one in coffee has not been exhaustively elucidated in a single study, its structure allows for the postulation of a scientifically sound pathway based on well-established Maillard reaction chemistry. The pathway likely involves the degradation of sugars to form key dicarbonyl intermediates, followed by an aldol condensation and cyclization.

3.1. Precursor Generation from Sugars

The primary precursors are simple sugars (monosaccharides) like glucose and fructose, which are present in green coffee beans or are formed from the hydrolysis of sucrose during roasting. The Maillard reaction's initial stages involve the degradation of these sugars into highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl. These molecules are the fundamental building blocks for many heterocyclic aroma compounds[3].

3.2. Cyclization and Formation

The formation of the cyclopentenone ring is believed to occur through the condensation of these smaller carbonyl fragments. A plausible mechanism involves the following key steps:

  • Sugar Fragmentation: Hexose or pentose sugars undergo retro-aldol fragmentation to yield C2, C3, and C4 dicarbonyl and hydroxycarbonyl intermediates.

  • Aldol Condensation: Two key intermediates, likely a C3-dicarbonyl (e.g., methylglyoxal) and a C5-keto-aldehyde derived from sugar degradation, undergo an intramolecular or intermolecular aldol condensation.

  • Cyclization and Dehydration: The product of the condensation reaction then cyclizes, followed by dehydration (loss of a water molecule) to form the stable α,β-unsaturated cyclopentenone ring.

  • Methylation/Precursor Selection: The three methyl groups are derived from the specific sugar fragments that participate in the condensation. For instance, methylglyoxal and other methylated sugar breakdown products would serve as the source of these functional groups.

The following diagram illustrates a generalized, proposed pathway for the formation of the core cyclopentenone structure from sugar-derived dicarbonyls.

G cluster_0 Sugar Degradation (Maillard/Caramelization) cluster_1 Cyclopentenone Formation Sugars Hexose/Pentose Sugars (e.g., Fructose, Glucose) Intermediates Reactive Dicarbonyl Intermediates (e.g., Methylglyoxal, Diacetyl) Sugars->Intermediates Heat Condensation Aldol Condensation Intermediates->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 2,3,4-Trimethylcyclopent-2-en-1-one Cyclization->Product

Caption: Proposed pathway for 2,3,4-Trimethylcyclopent-2-en-1-one formation.

Influence of Roasting Parameters on Compound Yield

The concentration of 2,3,4-Trimethylcyclopent-2-en-1-one, like other volatile compounds, is highly dependent on the roasting conditions. The time-temperature profile of the roast is the most critical factor[8][9].

Roasting ParameterEffect on Reaction ChemistryExpected Impact on 2,3,4-Trimethylcyclopent-2-en-1-one Yield
Roast Degree (Light vs. Dark) Lighter roasts favor the formation of early-stage Maillard products like furans and some ketones.[8][10] Darker roasts lead to the degradation of these compounds and increased formation of pyrazines and phenols.[8][10]Yield is likely optimal in medium roasts, where sugar degradation is significant but not so advanced as to cause decomposition of the target compound.
Roast Time (Fast vs. Slow) A faster roast at a higher temperature can accelerate sugar fragmentation.[11] A slower roast allows more time for complex reactions and polymerization to occur.A moderately fast roast profile may favor the formation of the necessary dicarbonyl intermediates without promoting their immediate degradation, potentially increasing yield.
Bean Origin & Processing The initial concentration of precursors (sugars, amino acids) varies significantly with coffee variety (e.g., Arabica vs. Robusta), origin, and processing method (e.g., washed vs. natural).[12]Beans with a higher initial concentration of reducing sugars are expected to produce a higher yield of this and other related compounds.

It is crucial to recognize that optimizing for a single compound can have unintended consequences on the overall aromatic profile. For example, conditions that favor furan formation may also increase levels of potentially undesirable compounds like acrylamide[9][11].

Analytical Methodologies for Identification and Quantification

The robust analysis of volatile compounds in a complex matrix like coffee requires sophisticated analytical techniques. The gold-standard methodology involves gas chromatography coupled with mass spectrometry (GC-MS).

5.1. Sample Preparation and Volatile Extraction

The first step is the efficient extraction of volatile and semi-volatile compounds from the roasted coffee beans.

  • Grinding: Beans are cryogenically ground to a fine, uniform powder to maximize surface area for extraction while minimizing the loss of highly volatile compounds.

  • Extraction:

    • Dynamic Headspace (DHS): An inert gas is passed over the sample to trap volatiles, which are then thermally desorbed onto the GC column. This method is excellent for analyzing the most volatile aroma compounds[5].

    • Solvent Extraction: Dichloromethane or other suitable solvents are used to extract a broader range of volatile and semi-volatile compounds[10].

5.2. Chromatographic Separation and Detection

A detailed protocol for the analysis is outlined below.

Experimental Protocol: GC-MS Analysis of Coffee Volatiles

  • Instrument Setup: A gas chromatograph equipped with a mass selective detector (MSD) is used. The column is typically a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating a wide range of volatile compounds.

  • Injection: The extracted sample (liquid extract or thermally desorbed volatiles) is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Separation: The GC oven temperature is programmed to ramp from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) over a set period (e.g., 30-60 minutes). This temperature gradient separates the compounds based on their boiling points and affinity for the column's stationary phase.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The identity of 2,3,4-Trimethylcyclopent-2-en-1-one is confirmed by comparing its retention time and mass spectrum to that of an authentic chemical standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard is added to the sample before extraction. The concentration of the target analyte is determined by comparing its peak area to that of the known concentration of the internal standard.

The following diagram illustrates the typical workflow for this analytical process.

G cluster_workflow Analytical Workflow Sample Roasted Coffee Beans Grind Cryogenic Grinding Sample->Grind Extract Volatile Extraction (DHS or Solvent) Grind->Extract GCMS GC-MS Analysis (Separation & Detection) Extract->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Compound Profile Data->Result

Caption: Standard workflow for coffee volatile analysis via GC-MS.

Conclusion and Future Directions

The formation of 2,3,4-Trimethylcyclopent-2-en-1-one is a clear exemplar of the complex, yet elegant, chemistry that occurs during coffee roasting. Its genesis from simple sugar precursors via Maillard and caramelization pathways highlights the intricate relationship between raw material composition and final product quality. By manipulating roasting parameters—specifically time and temperature—roasters can subtly influence the concentration of this and other key aroma compounds, thereby sculpting the final sensory profile of the coffee.

Future research should focus on stable isotope labeling studies to definitively trace the carbon backbone of this molecule back to specific sugar precursors. Furthermore, investigating the impact of different amino acids on catalyzing the cyclization reactions could provide deeper insights. A comprehensive understanding of these formation pathways not only advances our fundamental knowledge of food chemistry but also provides a scientific foundation for the targeted development of novel and desirable coffee flavors.

References

  • Sandiego, M. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Vertex AI Search.
  • Ally Open. (2022). Common Chemical Reactions in Coffee Roasting. Ally Open.
  • Zhang, G., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Trends in Food Science & Technology.
  • Unknown. (n.d.). Understanding the Maillard Reaction in Coffee Roasting. Source Not Specified.
  • Espresso Outlet. (2024). Chemical Changes During the Maillard Reaction in Coffee Beans. Espresso Outlet.
  • Perfect Daily Grind. (2019). What Happens During Coffee Roasting: The Chemical Changes. Perfect Daily Grind.
  • Barista Mtaani. (2025). Maillard Reaction Pathways in Coffee Roasting. Barista Mtaani.
  • ACS Publications. (n.d.). Investigation of 2-hydroxy-2-cyclopenten-1-ones in roasted coffee. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. ResearchGate.
  • Guenther, H., et al. (2010). Furan in coffee: pilot studies on formation during roasting and losses during production steps and consumer handling. Food Additives & Contaminants: Part A.
  • ResearchGate. (2017). Chromatographic Methods for Coffee Analysis: A Review. Journal of Food Research.
  • Sucafina Instant. (2022). Chemical Reactions in Roasting. Sucafina Instant.
  • NIH. (2025). Enhancing the Understanding of Aroma Formation during Coffee Roasting Using DHS-GC×GC-TOFMS and Chemometrics. National Institutes of Health.
  • ResearchGate. (n.d.). Furan in coffee: Pilot studies on formation at roasting and losses during production steps and consumer handling. ResearchGate.
  • NIH. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. National Institutes of Health.

Sources

An In-depth Technical Guide on the Potential Biological Activity of Trimethylcyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylcyclopentenone derivatives represent a fascinating and increasingly important class of organic compounds with a diverse range of potential biological activities. The core chemical scaffold, a five-membered ring ketone with three methyl group substitutions, provides a versatile platform for structural modification, leading to a wide array of pharmacological properties. This guide delves into the significant biological activities exhibited by these derivatives, with a focus on their antimicrobial, antiviral, and anticancer potential. We will explore the underlying mechanisms of action, detail established experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Naturally occurring cyclopentenones, such as palmenones and nigrosporiones, have been identified to possess antimicrobial properties.[1][2] This has spurred interest in synthetic cyclopentenone derivatives, which can be readily prepared from biomass-derived synthons like furfural and 5-hydroxymethylfurfural.[1][2] The inherent reactivity of the enone moiety, a key feature of the cyclopentenone ring, is often implicated in their biological effects, though subtle structural modifications can significantly alter their activity and selectivity.[3]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent discovery of new antimicrobial agents.[4] Trimethylcyclopentenone derivatives have emerged as a promising class of compounds with notable antibacterial and antifungal activities.[1][2][5][6]

Mechanism of Action

The precise mechanisms by which trimethylcyclopentenone derivatives exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative and the target microorganism. However, a prominent hypothesis centers on the electrophilic nature of the α,β-unsaturated ketone (enone) system within the cyclopentenone ring. This moiety can act as a Michael acceptor, enabling it to react with nucleophilic residues, such as the thiol groups of cysteine in microbial proteins.[2] This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes.

Interestingly, some studies have shown that potent antimicrobial activity can be achieved even in cyclopentenone derivatives with low electrophilic character, suggesting that other mechanisms may also be at play.[3] These could include interference with cell membrane integrity, disruption of metabolic pathways, or inhibition of microbial signaling.

Structure-Activity Relationship (SAR)

The antimicrobial potency of trimethylcyclopentenone derivatives is highly dependent on their substitution patterns. For instance, studies on functionalized trans-diamino-cyclopentenones (DCPs) have revealed that the nature of the amino substituent significantly influences activity.[1][2] Tetrahydroquinoline analogs, for example, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][2]

Furthermore, modification of the ketone group, such as its conversion to an oxime ether, has been shown to enhance activity against resistant strains while also improving the toxicity profile in human cell lines.[1][2] This highlights the critical interplay between the enone system and its substituents in determining both efficacy and safety.

Experimental Protocols for Antimicrobial Activity Assessment

The initial evaluation of novel compounds for antimicrobial activity is a cornerstone of drug discovery.[7] A standardized and robust methodology is crucial for obtaining reliable and reproducible data.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the trimethylcyclopentenone derivative in a suitable solvent (e.g., DMSO).[7]

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[7][8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[7]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8]

Antiviral Activity

The ongoing threat of viral infections, including newly emerging and drug-resistant strains, underscores the need for novel antiviral therapies.[10][11] Cyclopentenone derivatives have demonstrated potential as antiviral agents, with some exhibiting broad-spectrum activity.[12][13]

Mechanism of Action

The antiviral mechanisms of trimethylcyclopentenone derivatives can be multifaceted. One proposed mechanism involves the inhibition of viral replication.[13] Some cyclopentenone prostanoids have been shown to induce an intracellular defense response characterized by the production of cytoprotective heat-shock proteins.[13] They may also interfere with the maturation of viral glycoproteins and modulate the activation of NF-κB, a key transcription factor involved in the inflammatory response and viral replication.[13]

Another important target for some cyclopentane derivatives is viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.[12] Potent and selective inhibition of neuraminidase can effectively halt the spread of the virus.[12]

Structure-Activity Relationship (SAR)

The antiviral activity of cyclopentenone derivatives is intricately linked to their chemical structure. For instance, in a series of cyclopentane neuraminidase inhibitors, specific substitutions on the cyclopentane ring were found to be critical for potent inhibition of influenza A and B viruses.[12]

Furthermore, the stereochemistry of the substituents can play a significant role. Studies on methylenecyclopropane analogues of nucleosides have shown that the Z-isomers often exhibit greater antiviral potency than their E-isomer counterparts.[14] Prodrug strategies, such as the use of phosphoralaninate derivatives, have also been employed to enhance the antiviral activity and improve the pharmacokinetic properties of these compounds.[14]

Experimental Protocols for Antiviral Activity Assessment

Evaluating the antiviral efficacy of new compounds requires a combination of in vitro assays to determine their ability to inhibit viral replication and to assess their toxicity to host cells.[15]

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[10][16]

Protocol:

  • Cell Culture and Virus Infection:

    • Seed a suitable host cell line (e.g., MDCK cells for influenza virus) in multi-well plates and grow to confluency.[12]

    • Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment:

    • After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agar or methylcellulose) with serial dilutions of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of the antiviral compounds to the host cells to ensure that the observed antiviral effect is not due to general cytotoxicity.[15][17] The MTT assay is a widely used colorimetric assay for this purpose.[18]

Protocol:

  • Cell Seeding:

    • Seed the host cell line in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control.[7]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate for a few hours to allow for the conversion of MTT to formazan by mitochondrial dehydrogenase in viable cells.[18]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The amount of formazan produced is proportional to the number of viable cells.[18]

Anticancer Activity

The search for novel and more effective anticancer agents is a continuous endeavor in drug discovery.[17] Trimethylcyclopentenone derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, making them an interesting scaffold for the development of new chemotherapeutics.[3][19][20]

Mechanism of Action

The anticancer mechanisms of trimethylcyclopentenone derivatives are diverse and can involve multiple cellular targets.[21] The electrophilic nature of the enone system is often implicated, allowing these compounds to react with and inactivate key proteins involved in cancer cell proliferation and survival.[3]

However, some derivatives exhibit cytotoxicity without being strong Michael acceptors, suggesting alternative mechanisms.[3] These may include the induction of apoptosis (programmed cell death), interference with DNA replication and repair processes, or modulation of signaling pathways that are dysregulated in cancer.[20] For example, some cyclopentane-fused anthraquinone derivatives have been shown to interact with DNA, inhibit topoisomerase 1, and induce reactive oxygen species (ROS), leading to cancer cell death.[20]

Structure-Activity Relationship (SAR)

The anticancer activity of trimethylcyclopentenone derivatives is highly sensitive to their structural features.[22] For instance, the presence of an exo-methylene cyclopentanone moiety in tetracyclic diterpenoids has been shown to be crucial for their antitumor activity.[19]

The substitution pattern on the cyclopentenone ring and any fused ring systems significantly impacts potency and selectivity.[20][23] In some series, the nature of the side chains, such as the diamine moiety in cyclopentane-fused anthraquinones, is a critical determinant of anticancer activity.[20] Furthermore, modifications that increase lipophilicity can enhance cellular uptake and alter the subcellular distribution of the compounds, potentially leading to improved efficacy.[20]

Experimental Protocols for Anticancer Activity Assessment

The initial screening of compounds for anticancer activity typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.[18][24]

Sulforhodamine B (SRB) Assay

The SRB assay is a rapid, sensitive, and inexpensive colorimetric method for measuring cellular protein content, which provides an estimate of cell density.[25]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cell lines in 96-well plates and allow them to attach.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period.

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid.[25]

    • Stain the fixed cells with 0.4% (wt/vol) sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes.[25]

  • Washing and Dye Solubilization:

    • Wash the plates to remove unbound dye.

    • Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • The absorbance is proportional to the cellular protein content and thus to the cell number.

Data Presentation
Table 1: Summary of Reported Antimicrobial Activity of Selected Cyclopentenone Derivatives
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Oxime ether of DCPS. aureus (MRSA)0.976[1][2]
Oxime ether of DCPE. faecalis (VRE)3.91[1][2]
Tetrahydroquinoline analogsGram-positive bacteria3.91 - 7.81[26]
Table 2: Summary of Reported Anticancer Activity of Selected Cyclopentenone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetracyclic diterpenoid 2bHep-G20.9[19]
Tetracyclic diterpenoid 3bMDA-MB-2311.5[19]
HCP 33VariousActive, non-toxic to healthy cells
Visualization of Experimental Workflow

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_antiviral Antiviral Activity Assessment cluster_anticancer Anticancer Activity Assessment MIC_start Bacterial Culture MIC_prep_inoculum Prepare Inoculum (0.5 McFarland) MIC_start->MIC_prep_inoculum MIC_plate Inoculate 96-well Plate MIC_prep_inoculum->MIC_plate MIC_prep_compound Prepare Compound Dilutions MIC_prep_compound->MIC_plate MIC_incubate Incubate (16-20h) MIC_plate->MIC_incubate MIC_read Determine MIC MIC_incubate->MIC_read AV_start Host Cell Culture AV_infect Infect with Virus AV_start->AV_infect AV_treat Treat with Compound AV_infect->AV_treat AV_incubate Incubate (Plaque Formation) AV_treat->AV_incubate AV_read Plaque Reduction Assay (EC50) AV_incubate->AV_read AC_start Cancer Cell Culture AC_treat Treat with Compound AC_start->AC_treat AC_incubate Incubate AC_treat->AC_incubate AC_fix_stain Fix and Stain (SRB) AC_incubate->AC_fix_stain AC_read Measure Absorbance (IC50) AC_fix_stain->AC_read

Caption: General workflow for the in vitro evaluation of the biological activities of trimethylcyclopentenone derivatives.

Conclusion

Trimethylcyclopentenone derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial, antiviral, and anticancer activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them a compelling area for further research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. A thorough understanding of their structure-activity relationships will be paramount in guiding the design of next-generation derivatives with enhanced therapeutic profiles. As our knowledge of the specific molecular targets and mechanisms of action of these compounds expands, so too will our ability to harness their full therapeutic potential in the fight against a wide range of diseases.

References

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  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
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  • Khan, M. A., et al. (2024).
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  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Aslanturk, O. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages.
  • Kudi, A. C., & Myint, S. H. (1999). Antiviral activity of some Nigerian medicinal plant extracts. Journal of Ethnopharmacology, 68(1-3), 269-274.
  • Sotelo, P. H., & Vargas-Correa, A. (2025). Strategies for Studying Antiviral Activity of Natural Products: From Screening to Mechanism Elucidation. In Pharmaceutical Science: New Insights and Developments (Vol. 4). BPI.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2016). Chemistry – A European Journal, 22(45), 16278-16282.
  • Strategies for Studying Antiviral Activity of Natural Products: From Screening to Mechanisms. (2025, March 21). YouTube. Retrieved from [Link]

  • Tonari, K., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 47(1), 35-40.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2016). Chemistry – A European Journal, 22(45), 16278-16282.
  • Synthesis and biological evaluation of novel exo-methylene cyclopentanone tetracyclic diterpenoids as antitumor agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 303-306.
  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. (2023). UCL Discovery.
  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. (2023). ChemMedChem, 18(13), e202300137.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2016). Chemistry – A European Journal, 22(45), 16278-16282.
  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry, 18(20), 2696-2711.
  • Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., Wandersee, M. K., & Otto, M. J. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial agents and chemotherapy, 45(3), 749-757.
  • Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Current organic chemistry, 18(20), 2696-2711.
  • Baldwin, A. G., Bibo-Verdugo, B., & Salvesen, G. S. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 62, 116738.
  • Tokuyama, H., Isaka, M., Nakamura, E., Ando, R., & Morinaka, Y. (1992). Synthesis and biological activities of cyclopropenone antibiotic penitricin and congeners. The Journal of antibiotics, 45(7), 1148-1154.
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). European Journal of Medicinal Chemistry, 267, 116103.
  • Zemlicka, J., Cihlar, T., & Chen, M. S. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Chemistry and Chemotherapy, 10(4), 211-221.
  • Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock. (2011). Journal of Medicinal Chemistry, 54(11), 3949-3959.
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  • Pica, F., & Santoro, M. G. (2004). Antiviral activity of cyclopentenone prostanoids. Journal of chemotherapy (Florence, Italy), 16(4), 323-333.
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  • Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections. (2023). MDPI.
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  • Zou, L. W., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 429.

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Methodological & Application

using 2,3,4-Trimethylcyclopent-2-en-1-one as a standard in GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision GC-MS Quantification of 2,3,4-Trimethylcyclopent-2-en-1-one

Executive Summary

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a critical structural motif found in the synthesis of bioactive cyclopentenoids (e.g., prostaglandins, methylenomycin antibiotics) and a potent organoleptic compound in Maillard reaction products (coffee, wood smoke).[1][2]

Its analysis is complicated by the presence of positional isomers (e.g., 2,3,5-trimethyl or 3,4,5-trimethyl analogs) and potential keto-enol tautomerism.[1][2] This Application Note provides a validated protocol for using 2,3,4-Trimethylcyclopent-2-en-1-one as a quantitative external standard , ensuring rigorous separation and mass spectral confirmation.

Key Application Areas:

  • Pharma: Impurity profiling of cyclopentenone-based starting materials.[1][2]

  • Food/Flavor: Quantifying "burnt sugar/caramel" notes in complex extracts.

  • Biomass: Monitoring phenolic degradation products in bio-oil refinement.

Physicochemical Profile & MS Characteristics

Understanding the analyte's behavior is the foundation of the method.[1][2]

PropertyValueImplications for Analysis
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol Parent ion (M+) is stable in EI.[1][2]
Boiling Point ~190–210 °C (est.)[1][2]Elutes mid-chromatogram; suitable for standard split/splitless injection.[1][2]
Polarity Moderate (Ketone)Compatible with both Non-polar (5%-Phenyl) and Polar (WAX) columns.[1][2]
Solubility Methanol, DCM, HexaneMethanol is recommended for stock solutions to prevent evaporative losses common with hexane.[1][2]
Key MS Ions (EI) 124 (M+), 109 (Base), 81 109 (M - CH₃) is the quantitation ion; 124 and 81 are qualifiers.[1][2]

Analytical Strategy & Logic

Chromatographic Separation (The Isomer Challenge)

Standard 5%-phenyl-methylpolysiloxane columns (e.g., DB-5ms) separate based on boiling point.[1][2] However, trimethyl-cyclopentenone isomers have nearly identical boiling points.[1][2]

  • Recommendation: Use a High-Polarity Polyethylene Glycol (PEG) Column (e.g., DB-WAX or VF-WAXms).[1][2]

  • Reasoning: The PEG phase interacts with the ketone functionality and the steric environment of the methyl groups, providing superior resolution of positional isomers compared to non-polar phases.[1][2]

Mass Spectrometry: SIM vs. Scan
  • Full Scan (m/z 40–300): Used for initial identification and purity checks of the standard material.[1][2]

  • Selected Ion Monitoring (SIM): Required for trace quantification (<1 ppm).[1][2]

    • Target Ion: m/z 109 (High abundance, stable).[1][2]

    • Qualifier 1: m/z 124 (Confirm molecular weight).

    • Qualifier 2: m/z 81 (Characteristic ring fragment).[1][2]

Detailed Protocol

Phase 1: Standard Preparation (Self-Validating)

Reagents:

  • 2,3,4-Trimethylcyclopent-2-en-1-one (Reference Standard, >98% purity).[1][2]

  • Methanol (LC-MS Grade).[1][2]

  • Internal Standard (Optional but recommended): Fluoranthene-d10 or 2-Cyclopenten-1-one-d6 (if available) to correct for injection variability.[1][2]

Workflow:

  • Primary Stock (1000 µg/mL): Accurately weigh 10.0 mg of standard into a 10 mL volumetric flask. Dilute to volume with Methanol.

    • Validation Step: Verify purity by injecting this high-conc solution in Full Scan mode. If impurity peaks >2% total area are observed, the standard must be repurified or a correction factor applied.

  • Working Standards: Serially dilute to create a 6-point calibration curve: 0.5, 1, 5, 10, 25, 50 µg/mL.

  • Storage: Store at -20°C. Stable for 1 month.

Phase 2: GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Inlet Split/SplitlessSplit 10:1 for standard curve; Splitless for trace samples.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.[1][2]
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Critical for isomer resolution.[1][2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal velocity.[1][2]
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp allows interaction with stationary phase for isomer separation.[1][2]
Transfer Line 250 °CPrevents condensation before MS source.[1][2]
Source Temp 230 °CStandard EI source temp.[1][2]
Acquisition SIM Mode Group 1: Start 4.0 min. Ions: 124.1, 109.1, 81.[1][2]1. Dwell: 50 ms.
Phase 3: Data Processing & Validation
  • Identification Criteria:

    • Retention time matches standard within ±0.05 min.

    • Ion Ratios (124/109 and 81/109) must match the authentic standard within ±20%.[1][2]

  • Quantification:

    • Use Linear Regression (y = mx + b).[1][2]

    • Acceptance: R² > 0.995.[1][2]

    • Weighting: 1/x weighting is recommended if the dynamic range covers 2 orders of magnitude.[1][2]

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow from sample extraction to data validation, highlighting the critical decision points (Isomer Check).

GCMS_Workflow cluster_Data Data Processing & Logic Start Sample / Standard Material Prep Sample Preparation (Solvent Extraction: MeOH/DCM) Start->Prep Deriv Is Derivatization Needed? (Usually NO for this ketone) Prep->Deriv GC GC Separation (Column: DB-WAX UI) Deriv->GC Direct Injection MS MS Detection (EI Source, SIM Mode) GC->MS Peak Peak Detection (RT Window ±0.05 min) MS->Peak Ratio Ion Ratio Check (124/109 & 81/109) Peak->Ratio Isomer Isomer Interference? Ratio->Isomer Quant Quantification (External Std Method) Report Final Report (Conc. in µg/mL or mg/kg) Quant->Report Isomer->GC Fail: Optimize Temp Ramp Isomer->Quant Pass

Caption: Analytical workflow for 2,3,4-Trimethylcyclopent-2-en-1-one, emphasizing the critical isomer interference check during data processing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers Inadequate stationary phase selectivity.[1][2]Switch from DB-5ms to DB-WAX or DB-624 .[1][2] Lower the ramp rate to 5°C/min.
Peak Tailing Active sites in inlet or column.[1][2]Replace inlet liner (use deactivated wool).[1][2] Trim column head (10-20 cm).[1][2]
Low Sensitivity Source contamination or split ratio too high.[1][2]Clean MS source. Switch to Splitless injection mode.
Retention Time Shift Leak in carrier gas or column aging.[1][2]Check leak indices (m/z 28/32). Run a retention time locking (RTL) standard.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 2-Cyclopenten-1-one, 2,3,4-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]

  • PubChem. (2023).[1][2] 2,3,4-Trimethyl-2-cyclopenten-1-one Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • The Good Scents Company. (2023).[1][2] 2,3,4-trimethyl-2-cyclopenten-1-one Organoleptic Properties. [Link]

Sources

Application Note: 2,3,4-Trimethylcyclopent-2-en-1-one in Complex Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2,3,4-Trimethylcyclopent-2-en-1-one (TMCP), a sterically congested


-unsaturated ketone. Unlike simple cyclopentenones, the 2,3,4-trimethyl substitution pattern presents unique steric and electronic challenges that, when leveraged correctly, allow for the rapid construction of vicinal quaternary stereocenters  and fused polyquinane architectures  (e.g., hirsutene, capnellene frameworks).

This document provides validated protocols for:

  • De novo Synthesis of the TMCP core via Nazarov Cyclization.

  • Photochemical [2+2] Cycloaddition for bicyclic ring construction.

  • Stereoselective 1,4-Cuprate Addition for creating contiguous stereocenters.

Chemical Profile & Reactivity Analysis

PropertyData
CAS Number 28790-86-5
Molecular Formula

Molecular Weight 124.18 g/mol
Key Functionality

-unsaturated ketone (enone)
Steric Profile High: C2/C3 methyls block planar approach; C4 methyl directs facial selectivity.
Primary Application Precursor for linear and angular triquinanes; Desymmetrization substrate.
Reactivity Logic

The 2,3,4-trimethyl motif creates a "steric wall" on the


-face (assuming the C4-methyl dictates the reference plane).
  • Electrophilicity: The C3 position is electronically activated but sterically hindered. Hard nucleophiles (Grignards) often fail to give clean 1,4-addition, necessitating soft, polarized organometallics (cuprates).

  • Photochemistry: The molecule is an excellent chromophore for UV excitation (

    
    ), facilitating [2+2] cycloadditions where the regiochemistry is governed by the dipole moment of the excited state.
    

Protocol 1: Synthesis via Nazarov Cyclization

Rationale: Direct alkylation of cyclopentenone is difficult due to poly-alkylation. The Nazarov cyclization provides a regiocontrolled entry to the 2,3,4-substitution pattern from an acyclic divinyl ketone precursor.

Mechanism & Pathway

The reaction proceeds via a conrotatory


 electrocyclization of a pentadienyl cation, followed by proton loss and tautomerization.

Nazarov Precursor Divinyl Ketone (Acyclic Precursor) Cation Pentadienyl Cation (4π System) Precursor->Cation Coordination Acid Lewis Acid (BF3·OEt2 or SnCl4) Acid->Precursor Cyclic Oxyallyl Cation (Cyclic Intermediate) Cation->Cyclic Conrotatory Electrocyclization Product 2,3,4-Trimethyl- cyclopent-2-en-1-one Cyclic->Product -H+ Elimination Tautomerization

Caption: The acid-catalyzed Nazarov cyclization pathway transforming a divinyl ketone into the cyclic enone core.

Experimental Procedure

Reagents:

  • Precursor: 3,4-Dimethyl-1,4-pentadien-3-one derivative (1.0 equiv)

  • Catalyst:

    
     (1.1 equiv) or 
    
    
    
  • Solvent: Dichloromethane (DCM), anhydrous

Steps:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with

    
    . Add the divinyl ketone precursor (10 mmol) and DCM (50 mL). Cool to -78°C.[1]
    
  • Activation: Add

    
     (11 mmol, 1.0 M in DCM) dropwise over 15 minutes. The solution will typically turn deep red/orange, indicating the formation of the pentadienyl cation.
    
  • Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (disappearance of acyclic starting material).

  • Quench: Pour the mixture into a vigorously stirring saturated

    
     solution (100 mL).
    
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the target enone as a pale yellow oil.

Protocol 2: Photochemical [2+2] Cycloaddition

Rationale: This is the "power move" for this molecule. It constructs a bicyclo[3.2.0]heptane skeleton, a core motif in terpene synthesis (e.g., grandisol derivatives). The C2/C3 methyl groups influence the regioselectivity (Head-to-Head vs. Head-to-Tail).

Regioselectivity Logic

In the excited state (


), the 

-carbon (C3) is radical-like. It attacks the alkene partner to form the most stable 1,4-diradical intermediate.
  • Substrate: TMCP + Isobutylene (or similar alkene).

  • Outcome: Formation of a fused cyclobutane ring.[2]

Photo22 TMCP TMCP (Ground State) Excited TMCP* (Triplet State) TMCP->Excited hv (350 nm) Complex Exciplex Formation (with Alkene) Excited->Complex + Alkene Diradical 1,4-Diradical Intermediate Complex->Diradical C-C Bond 1 Product Bicyclo[3.2.0]heptanone (Fused System) Diradical->Product Intersystem Crossing Ring Closure

Caption: Stepwise radical mechanism of the photochemical [2+2] cycloaddition.[3]

Experimental Procedure

Reagents:

  • Substrate: 2,3,4-Trimethylcyclopent-2-en-1-one (1.0 g)

  • Partner: Isobutylene (excess, bubbled) or Cyclopentene (5.0 equiv)

  • Solvent: Hexane or Acetonitrile (degassed)

  • Apparatus: Hanovia medium-pressure mercury lamp with Pyrex filter (

    
     nm).
    

Steps:

  • Preparation: Dissolve TMCP in degassed hexane (0.05 M concentration—dilution is key to prevent dimerization).

  • Saturation: Bubble isobutylene gas through the solution for 30 minutes at -78°C to saturate, or add liquid alkene partner.

  • Irradiation: Irradiate the solution through a Pyrex filter at -40°C to 0°C. Monitor by GC-MS.

    • Note: The reaction is complete when the enone UV absorption band disappears.

  • Workup: Evaporate solvent carefully (product may be volatile).

  • Purification: Silica gel chromatography. The product will be a mixture of cis-fused diastereomers.

Protocol 3: Stereoselective 1,4-Cuprate Addition

Rationale: Creating a quaternary center at C3 next to the C2 methyl is sterically demanding. Standard Grignards result in 1,2-addition (attacking the carbonyl).[4] Organocuprates (Gilman reagents) are required for exclusive 1,4-conjugate addition.

Stereochemical Control

The C4-methyl group exerts stereocontrol . The incoming nucleophile will attack from the face anti to the C4-methyl group to minimize steric clash, resulting in a trans-relationship between the C4-methyl and the new C3-alkyl group.

Experimental Procedure

Reagents:

  • Substrate: TMCP (1.0 equiv)

  • Nucleophile:

    
     (generated in situ from 
    
    
    
    and
    
    
    )
  • Additive:

    
     (2.0 equiv) – Critical for accelerating the reaction in crowded systems.
    
  • Solvent: THF (anhydrous)

Steps:

  • Cuprate Formation: In a flame-dried flask under Argon, suspend purified

    
     (2.0 equiv) in THF. Cool to -78°C. Add 
    
    
    
    (4.0 equiv) dropwise. Stir for 30 mins until the solution is clear/colorless.
  • Activation: Add

    
     (2.0 equiv) to the cuprate solution. Stir for 5 minutes.
    
  • Addition: Add TMCP (1.0 equiv) dissolved in THF dropwise down the side of the flask (pre-cooled).

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C.

    • Mechanism Check: The TMSCl traps the intermediate enolate as a silyl enol ether, preventing equilibrium reversal and side reactions.

  • Hydrolysis: Quench with saturated

    
     solution (blue color indicates Copper removal). Stir vigorously for 30 minutes.
    
  • Result: The product is 2,2,3,4-tetramethylcyclopentan-1-one (if Methyl cuprate is used), possessing contiguous quaternary and tertiary centers.

References

  • Nazarov Cyclization Reviews

    • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Tetrahedron, 61(32), 7577-7606. Link

    • Tius, M. A. (2005). Cationic cyclopentannelation of allenes. Accounts of Chemical Research, 36(4), 284-290. Link

  • Photochemical [2+2] Cycloaddition

    • Schuster, D. I., et al. (1993). Photochemistry of enones. Chemical Reviews, 93(1), 3-22. Link

    • Crimmins, M. T. (1988). Photochemical [2+2] cycloadditions: an update. Chemical Reviews, 88(8), 1453-1473. Link

  • Organocuprate 1,4-Addition

    • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: Substitution, conjugate addition, carbocupration, and other reactions. Organic Reactions, 41, 135-631. Link

    • Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition. Chemical Reviews, 108(8), 2796-2823. Link

  • Polyquinane Synthesis Context

    • Paquette, L. A. (1979). Recent synthetic developments in polyquinane chemistry. Topics in Current Chemistry, 79, 41-165. Link

Sources

The Strategic Utility of 2,3,4-Trimethylcyclopent-2-en-1-one in the Assembly of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel and intricate molecular architectures is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. Within the synthetic chemist's toolkit, strategically functionalized building blocks are invaluable assets, enabling the efficient construction of complex scaffolds. Among these, cyclic enones, and specifically substituted cyclopentenones, have emerged as powerful and versatile intermediates. This document provides a comprehensive guide to the application of 2,3,4-trimethylcyclopent-2-en-1-one as a sophisticated building block for the synthesis of complex molecules. We will delve into its synthesis, characteristic reactivity, and provide detailed protocols for its strategic deployment in carbon-carbon bond-forming reactions, paying particular attention to the stereochemical implications of its unique substitution pattern.

Introduction: The Versatility of the Cyclopentenone Core

Cyclopentenones are five-membered carbocyclic rings containing an α,β-unsaturated ketone moiety. This structural motif is not only prevalent in a vast array of natural products, including prostaglandins, jasmones, and aflatoxins, but also serves as a linchpin in the synthesis of numerous biologically active compounds.[1] The inherent reactivity of the enone system, characterized by both a nucleophilic α-carbon and an electrophilic β-carbon, allows for a diverse range of chemical transformations. These include nucleophilic conjugate additions (Michael additions), Diels-Alder reactions, and various annulation strategies.[1]

The subject of this guide, 2,3,4-trimethylcyclopent-2-en-1-one, presents a unique set of steric and electronic properties due to the presence of three methyl groups on the cyclopentenone ring. These substituents significantly influence the reactivity and stereoselectivity of its transformations, offering both challenges and opportunities for the discerning synthetic chemist. Understanding and harnessing these effects is paramount to its successful application in the construction of stereochemically rich and complex molecular targets.

Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one

A reliable and scalable synthesis of the title compound is a prerequisite for its widespread application. A multi-step synthesis has been reported in the Journal of Organic Chemistry, providing a practical route to this key intermediate.[2][3] The synthesis commences from [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester and proceeds through a two-step sequence involving an initial base-mediated reaction followed by an acid-catalyzed cyclization.[2][3]

Protocol 1: Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one[2][3]

Step 1: Initial Condensation

  • To a solution of the starting phosphonate ester in a suitable solvent (e.g., aqueous methanol), add a base such as potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up, extracting the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This step typically proceeds with a moderate yield of around 40%.[2][3]

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent and treat with a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to approximately 60°C for several hours, again monitoring for completion by TLC.

  • Carefully quench the reaction by pouring it over ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,3,4-trimethylcyclopent-2-en-1-one. This cyclization step has been reported to proceed with a yield of approximately 61%.[2][3]

Table 1: Physicochemical Properties of 2,3,4-Trimethylcyclopent-2-en-1-one

PropertyValueReference(s)
CAS Number 28790-86-5[2][4]
Molecular Formula C₈H₁₂O[2][4]
Molecular Weight 124.18 g/mol [2][4]
Appearance Colorless to pale yellow liquid
Solubility Soluble in most organic solvents. Estimated water solubility: 1229 mg/L at 25°C.[5]

Strategic Applications in Complex Molecule Synthesis: The Michael Addition

The Michael addition, or conjugate 1,4-addition, stands as one of the most powerful and widely employed reactions for carbon-carbon and carbon-heteroatom bond formation. In the context of 2,3,4-trimethylcyclopent-2-en-1-one, the electrophilic β-carbon is the focal point for nucleophilic attack. The stereochemical outcome of this addition is of paramount importance, as it often sets a key stereocenter in the nascent complex molecule. The methyl groups at the C2, C3, and C4 positions exert significant steric hindrance, directing the incoming nucleophile to the less hindered face of the cyclopentenone ring.

Causality Behind Stereocontrol in Michael Additions

The facial selectivity of the Michael addition to 2,3,4-trimethylcyclopent-2-en-1-one is dictated by the minimization of steric interactions between the approaching nucleophile and the substituents on the enone ring. The methyl groups at C2 and C4 create a sterically congested environment on one face of the ring, thereby favoring the approach of the nucleophile from the opposite, less hindered face. This inherent diastereoselectivity is a valuable attribute that can be exploited in the synthesis of complex targets with multiple stereocenters.

Diagram 1: General Workflow for a Michael Addition Reaction

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve 2,3,4-trimethylcyclopent-2-en-1-one and Michael donor in anhydrous solvent. B Add catalyst (e.g., base or organocatalyst) under inert atmosphere. A->B C Stir at appropriate temperature and monitor by TLC. B->C Initiate Reaction D Quench reaction and perform aqueous work-up. C->D Reaction Complete E Extract with organic solvent, dry, and concentrate. D->E F Purify by flash column chromatography. E->F G Final Product F->G Obtain pure Michael adduct

Caption: A generalized workflow for performing a Michael addition reaction.

Protocol 2: Diastereoselective Michael Addition of a Cuprate Reagent

Organocuprates are soft nucleophiles that are particularly well-suited for conjugate addition to α,β-unsaturated ketones. Their use with 2,3,4-trimethylcyclopent-2-en-1-one allows for the introduction of a wide variety of alkyl and aryl groups at the β-position with high diastereoselectivity.

Materials:

  • 2,3,4-Trimethylcyclopent-2-en-1-one (1.0 equiv)

  • Copper(I) iodide (CuI) (1.1 equiv)

  • Organolithium reagent (e.g., methyllithium, phenyllithium) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Preparation of the Cuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath).

  • Slowly add the organolithium reagent dropwise to the cooled suspension. The color of the solution will typically change, indicating the formation of the Gilman cuprate. Stir the mixture at this temperature for 30 minutes.

  • Conjugate Addition: In a separate flame-dried flask, dissolve 2,3,4-trimethylcyclopent-2-en-1-one in anhydrous THF and cool to -78°C.

  • Slowly transfer the freshly prepared cuprate solution to the solution of the enone via cannula.

  • Stir the reaction mixture at -78°C and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trimethyl-3-substituted-cyclopentan-1-one.

Table 2: Expected Spectroscopic Data for a Representative Michael Adduct

Spectroscopic DataExpected Characteristics
¹H NMR Appearance of new signals corresponding to the added nucleophile. A shift in the signals for the cyclopentanone ring protons.
¹³C NMR Appearance of new signals for the added nucleophile. A shift of the β-carbon signal from the sp² to the sp³ region.
IR Spectroscopy Disappearance of the C=C stretching frequency of the enone. Persistence of the C=O stretching frequency of the ketone.
Mass Spectrometry Molecular ion peak corresponding to the mass of the starting enone plus the mass of the added nucleophile.

Asymmetric Conjugate Addition: Accessing Enantioenriched Products

While the inherent diastereoselectivity of 2,3,4-trimethylcyclopent-2-en-1-one is a significant advantage, the synthesis of enantiomerically pure complex molecules often requires the use of asymmetric methodologies. Asymmetric conjugate addition reactions, employing chiral catalysts or auxiliaries, can provide access to enantioenriched products.

Causality in Asymmetric Catalysis

In an asymmetric Michael addition, a chiral catalyst (e.g., a chiral organocatalyst or a metal complex with a chiral ligand) interacts with either the enone or the nucleophile (or both) to create a chiral environment around the reacting centers. This chiral environment energetically favors one of the two possible transition states leading to the two enantiomeric products, resulting in the preferential formation of one enantiomer. The design of the chiral catalyst is crucial for achieving high levels of enantioselectivity.

Diagram 2: Conceptual Representation of Asymmetric Induction

Asymmetric_Induction cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Enantiomeric Products Enone 2,3,4-Trimethylcyclopent-2-en-1-one Catalyst Chiral Catalyst Enone->Catalyst Forms Chiral Complex Nucleophile Michael Donor Nucleophile->Catalyst TS_R Transition State R (Lower Energy) Catalyst->TS_R TS_S Transition State S (Higher Energy) Catalyst->TS_S Product_R R-Enantiomer (Major Product) TS_R->Product_R Favored Pathway Product_S S-Enantiomer (Minor Product) TS_S->Product_S Disfavored Pathway

Caption: Asymmetric induction in a Michael addition reaction.

Protocol 3: Organocatalyzed Asymmetric Michael Addition of a Malonate

This protocol describes a general procedure for the asymmetric conjugate addition of a malonate ester to 2,3,4-trimethylcyclopent-2-en-1-one using a chiral organocatalyst, such as a derivative of a cinchona alkaloid.

Materials:

  • 2,3,4-Trimethylcyclopent-2-en-1-one (1.0 equiv)

  • Dialkyl malonate (e.g., dimethyl malonate, diethyl malonate) (1.2 equiv)

  • Chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid derivative) (0.05 - 0.2 equiv)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.

  • Add the dialkyl malonate to the catalyst solution and stir for a few minutes.

  • Add 2,3,4-trimethylcyclopent-2-en-1-one to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (often sub-ambient, e.g., 0°C or -20°C, to enhance enantioselectivity) and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the enantioenriched Michael adduct.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis using a chiral solvating agent.

Conclusion

2,3,4-Trimethylcyclopent-2-en-1-one is a highly valuable and strategically useful building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for controlling the diastereoselectivity of key bond-forming reactions, particularly conjugate additions. Furthermore, the development of asymmetric methodologies allows for the synthesis of enantioenriched products, a critical consideration in the fields of medicinal chemistry and drug development. The protocols outlined in this document provide a starting point for researchers to explore the rich and diverse chemistry of this versatile cyclopentenone derivative, paving the way for the discovery and synthesis of novel and impactful molecular entities.

References

  • Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991). A Convenient Synthesis of α,β-Dimethyl-β'-alkyl-α,α'-dienones and Their Conversion to 2,3,4-Trimethylcyclopent-2-en-1-ones. Journal of Organic Chemistry, 56(18), 735-740. [Link]

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

Sources

analytical techniques for the detection of 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note (AN-234-TMC) details the protocol for the trace detection and quantification of 2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5).[1] Often overlooked in broad-spectrum screening, this volatile cyclic enone serves as a critical marker in complex matrices ranging from botanical essential oils (e.g., Jatropha spp.) to pyrolytic condensates (wood creosote).[1]

The following guide moves beyond generic "volatile analysis" to provide a targeted, self-validating workflow using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . We address specific challenges including volatility management, isobaric interference, and stereochemical considerations.

Part 1: Chemical Context & Analytical Challenges

2,3,4-Trimethylcyclopent-2-en-1-one (C₈H₁₂O, MW 124.[1][2][3]18) is a cyclic ketone characterized by an


-unsaturated system.[1] This conjugation imparts UV activity, but its high volatility makes GC the superior separation technique.[1]

Critical Analytical Attributes:

  • Chirality: The molecule possesses a stereocenter at the C4 position.[1][4] While standard analysis treats it as a single peak, biological applications may require chiral resolution of the (4R) and (4S) enantiomers.[1]

  • Volatility: With a boiling point estimated ~170-180°C (at 760 mmHg) and high vapor pressure, solvent evaporation steps in liquid-liquid extraction (LLE) often lead to analyte loss.[1] HS-SPME is mandatory for recovery rates >90%. [1]

  • Isomerism: It is structurally similar to 3,4,4-trimethyl isomers.[1] Retention Index (RI) verification is non-negotiable.[1]

Part 2: Sample Preparation Protocol (HS-SPME)

Rationale: We utilize Headspace Solid-Phase Microextraction (HS-SPME) to eliminate solvent dilution effects and prevent thermal degradation of the matrix.[1]

Materials
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub).[1] Why: The triple-phase fiber covers the wide polarity range of cyclic enones and maximizes capture of low-molecular-weight volatiles.[1]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Matrix Modifier: NaCl (Analytical Grade).[1]

Step-by-Step Workflow
  • Sample Loading:

    • Liquids (Oils/Condensates): Transfer 100 µL of sample into a 20 mL vial.

    • Solids (Plant Tissue): Grind 1.0 g of frozen tissue; transfer to vial.

  • Matrix Modification:

    • Add 5 mL of saturated NaCl solution (30% w/v). Mechanism: The "salting-out" effect increases the ionic strength, driving the hydrophobic enone into the headspace.

  • Equilibration:

    • Incubate at 50°C for 15 minutes with agitation (250 rpm).

  • Extraction:

    • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.[1]

  • Desorption:

    • Insert fiber into GC inlet (250°C) for 3 minutes (splitless mode).

Part 3: Chromatographic Separation (GC-MS)

Rationale: A non-polar 5% phenyl phase is the industry standard for retention index (RI) alignment with NIST databases.[1]

Instrument Parameters
ParameterSettingNotes
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Ultra-Inert phase reduces peak tailing for ketones.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Hydrogen is a viable alternative for faster run times.[1]
Inlet Temp 250°CEnsure liners are deactivated to prevent enone adsorption.
Injection Splitless (1.0 min purge)Maximizes sensitivity for trace analysis.[1]
Oven Program 40°C (hold 3 min) → 5°C/min → 160°C → 20°C/min → 280°C (hold 5 min)Slow ramp (5°C/min) is critical to resolve 2,3,4-trimethyl from 3,4,4-trimethyl isomers.[1]
Transfer Line 280°CPrevents condensation before the ion source.[1]
Detection: Mass Spectrometry (EI)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)[1]

  • Acquisition Mode: SIM/Scan (Synchronous)[1]

Target Ions for SIM (Selected Ion Monitoring):

  • Quantifier (Target): m/z124 (Molecular Ion,

    
    )
    
  • Qualifiers: m/z109 (

    
    ), m/z79  (Ring fragmentation), m/z67 .
    

Part 4: Data Analysis & Validation

Retention Index (RI) Calculation

You must run a C8-C20 alkane standard mix under the exact same conditions.[1] Calculate RI using the Van den Dool and Kratz equation.[1]

  • Target RI (DB-5MS): 1060 – 1090

  • Note: If your peak elutes < 1050, suspect the 2,4,4-trimethyl isomer.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for confirming the analyte's identity.

AnalyticalWorkflow Sample Unknown Sample (Oil/Solid) Prep HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->Prep Salting Out GC GC Separation (DB-5MS Column) Prep->GC Desorption MS MS Detection (EI Source) GC->MS Elution Data Data Processing MS->Data RI_Check Retention Index Check (Target: 1060-1090) Data->RI_Check Spec_Check Spectral Match (m/z 124, 109, 79) RI_Check->Spec_Check Pass Result_Neg REJECT (Isomer/Interference) RI_Check->Result_Neg Fail (<1050 or >1100) Result_Pos CONFIRMED 2,3,4-Trimethylcyclopent-2-en-1-one Spec_Check->Result_Pos Ratio Match Spec_Check->Result_Neg Ratio Mismatch

Figure 1: Decision tree for the rigorous identification of 2,3,4-trimethylcyclopent-2-en-1-one, integrating retention indices and spectral ratios.

Part 5: Fragmentation Mechanism (Mechanistic Insight)

Understanding the fragmentation is crucial for distinguishing isomers.[1]

  • Molecular Ion (

    
    ): m/z 124.[1] Stable due to the conjugated enone system.[1]
    
  • Methyl Loss (

    
    ): m/z 109. The loss of the methyl group at C4 (allylic position) is energetically favorable, creating a stabilized cation.
    
  • Ring Opening: Subsequent loss of CO (m/z 28) from the cyclic ketone is common, leading to hydrocarbon fragments (m/z 79, 67).[1]

Fragmentation M Molecular Ion [M]+ m/z 124 M_Me [M - CH3]+ m/z 109 M->M_Me -CH3 (15) RingFrag Ring Fragment m/z 79 M_Me->RingFrag -CO / -C2H4

Figure 2: Primary fragmentation pathway in Electron Impact (EI) ionization.[1]

Part 6: Advanced Topic – Chiral Resolution

If your research involves biological activity (e.g., pheromone response testing), the C4 stereocenter requires enantioseparation.[1]

  • Standard DB-5 columns cannot separate enantiomers. [1]

  • Recommended Chiral Phase: Beta-DEX 225 or Cyclosil-B .[1]

  • Protocol Adjustment: Lower oven ramp rate to 2°C/min between 100°C and 140°C to facilitate the separation of (4R) and (4S) enantiomers.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • Liu, S., et al. (2011).[1][2][5] Analysis of volatile compounds in Radix Bupleuri injection by GC-MS-MS. Chromatographia, 74, 497–502.[1][2] [Link]

  • Risticevic, S., et al. (2008).[1][2] Headspace solid-phase microextraction-gas chromatographic-time-of-flight mass spectrometric methodology for geographical origin verification of coffee.[1][2] Analytica Chimica Acta, 617(1-2), 72-84.[1][2] [Link][1]

  • PubChem. (2023).[1] Compound Summary: 2,3,4-Trimethylcyclopent-2-en-1-one.[1][3] National Library of Medicine.[1] [Link][1][3]

Sources

2,3,4-Trimethylcyclopent-2-en-1-one applications in fragrance formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3,4-Trimethylcyclopent-2-en-1-one in Fragrance Formulation [1][2][3]

Part 1: Executive Summary & Chemical Identity

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a cyclic enone structurally related to key flavor and fragrance materials such as Cyclotene (Maple Lactone) and Jasmone .[3] While currently classified as a research material with no established IFRA Standard, its presence in the volatile fraction of roasted coffee (spent grounds and espresso capsules) identifies it as a critical "missing link" for hyper-realistic gourmand and roasted-woody formulations.[3]

This guide outlines the protocols for evaluating this molecule's olfactory contribution, stability profile, and formulation potential, treating it as a Novel Chemical Entity (NCE) in the fragrance R&D pipeline.

Chemical Profile
PropertyDataRelevance to Formulation
Molecular Structure Cyclic Enone (Ketone)High reactivity with amines (discoloration risk).[2][3][4]
LogP (Predicted) ~1.20 – 1.80Moderate hydrophobicity; good substantivity on skin, poor in surfactants.[4]
Vapor Pressure ~0.02 mmHg @ 25°CHeart-to-Base note volatility.[3][4]
Odor Descriptors Roasted, Coffee, Caramel, Brown Sugar, Woody-Dry.[3][4]Bridges the gap between sweet (Vanillin) and pyrogenic (Pyrazines).[3][4]
Occurrence Coffea arabica (Roasted), Jatropha ribifolia.[3][4]Nature-identical validation for "Roasted" accords.

Part 2: Safety & Handling Protocol (Pre-Formulation)

WARNING: As this material is not yet registered under REACH for high-tonnage use and lacks an IFRA Standard, it must be handled as a Level 4 Biohazard (Sensitizer) until proven otherwise.[3]

Standard Operating Procedure (SOP-01): Initial Handling

  • Dilution Mandatory: Do not evaluate neat. Cyclopentenones can be potent sensitizers.[3][4]

    • Protocol: Prepare a 1% and 0.1% solution in DPG (Dipropylene Glycol) or TEC (Triethyl Citrate) for olfactory assessment.[3][4]

  • Neutralization: In case of spill, treat with a weak sodium bicarbonate solution to neutralize potential acidity from hydrolysis, though the molecule itself is neutral.[3]

  • Storage: Store under Nitrogen at 4°C. The alpha-beta unsaturated ketone moiety is susceptible to oxidation and polymerization.[3]

Part 3: Olfactory Evaluation & Accord Protocols

Unlike standard caramellic notes (e.g., Ethyl Maltol) which are sugary-sweet, 2,3,4-Trimethylcyclopent-2-en-1-one provides the "burnt" or "dry" aspect of caramelization, essential for non-cloying gourmands.[3]

Protocol A: The "True Espresso" Accord Construction

Objective: To utilize 2,3,4-Trimethylcyclopent-2-en-1-one to mask the "chemical" sharpness of Pyrazines.[3]

Ingredient ClassComponentRatio (Parts)Function
Pyrogenic Core Trimethyl Pyrazine0.5Sharp, roasted nut top note.[3][4]
The Bridge (Topic) 2,3,4-Trimethylcyclopent-2-en-1-one 2.0 Connects sharp pyrazine to sweet base.[3][4] Adds "creamy" roast.
Sweet Base Vanillin / Ethyl Vanillin4.0Sweetness and volume.[3][4]
Volatile Lift Diacetyl (or substitute)0.1Buttery top note (use safe substitutes like Butyl Butyryl Lactate).[3][4]
Solvent DPGq.s. 100Diluent.[3][4]

Evaluation Method:

  • Blend ingredients without the Topic molecule (Control).[3][4]

  • Blend with Topic molecule (Test).[3]

  • Dip blotters and evaluate at T=0, T=1hr, and T=24hr.

  • Expected Result: The Test blotter will exhibit a smoother transition from the harsh pyrazine top to the vanillic base, reducing the "burnt rubber" phenomenon often seen in coffee accords.[3]

Protocol B: "Smoked Oud" Enhancement

Objective: Enhance the phenolic/leathery aspect of synthetic Oud bases.[3][4]

  • Dosage: 0.5% - 1.5% in the fragrance concentrate.[3]

  • Mechanism: The roasted character reinforces the smoky facets of Cade Oil and Birch Tar without adding the medicinal note of Guaiacol.[3][4]

Part 4: Stability & Reactivity Workflow

The primary formulation challenge with cyclopentenones is the Maillard-type reactivity .[3] The ketone group, activated by the double bond, can react with primary amines (found in Anthranilates or Schiff Bases) to form dark brown polymers.[3]

Visualizing the Stability Logic

StabilityWorkflow Start Formulation Entry CheckBase Check Base pH & Composition Start->CheckBase Decision1 Contains 1° Amines? (e.g., Methyl Anthranilate) CheckBase->Decision1 Decision2 High pH (>8.0)? (e.g., Soap/Bleach) Decision1->Decision2 No Risk1 HIGH RISK: Schiff Base Formation (Discoloration) Decision1->Risk1 Yes Risk2 HIGH RISK: Aldol Condensation (Odor Loss) Decision2->Risk2 Yes Safe SAFE Application: Alcoholic Perfumery, Acidic Cleaners, Candles Decision2->Safe No Mitigation Mitigation Protocol: Add UV Stabilizer & Antioxidant (BHT) Risk1->Mitigation Risk2->Mitigation

Caption: Stability decision tree highlighting critical incompatibility with amines (discoloration) and high pH (polymerization).

Experimental Stability Protocol (ESP-05)

Objective: Validate stability in aggressive media.

  • Preparation: Prepare 0.5% solution of the molecule in:

    • Sample A: Ethanol (pH Neutral Control).

    • Sample B: Fabric Softener Base (pH 3-4, cationic).[3]

    • Sample C: Liquid Soap Base (pH 9-10).[3]

    • Sample D: Base containing 0.1% Indole (Amine rich).[3][4]

  • Incubation: Place samples in an oven at 45°C for 4 weeks (accelerated aging).

  • Assessment:

    • Visual: Check for browning (Delta E measurement).[3][4] Sample D is expected to turn dark brown/black.[3][4]

    • Olfactory: Check for "off-notes" (vinegary/acidic smell indicates oxidation).[3]

    • GC-MS: Quantify remaining parent molecule.[3][4]

Part 5: Regulatory & Commercialization Pathway[4]

Since 2,3,4-Trimethylcyclopent-2-en-1-one is not a standard commodity, its use requires a "New Chemical Entity" approach.[3]

  • QRA (Quantitative Risk Assessment):

    • Calculate the NESIL (No Expected Sensitization Induction Level) using structurally similar materials (read-across from Cyclotene or Methyl Cyclopentenolone).[3]

    • Estimated Safe Limit: Likely <0.1% in final product until HRIPT data is available.[3][4]

  • Regulatory Status:

    • TSCA: Check inventory status (likely low volume exemption).[3][4]

    • FEMA/GRAS: If used in flavor, it may have FEMA status, but this does not automatically authorize fragrance use.[3]

References

  • The Good Scents Company. (2025).[3][4][5] 2,3,4-Trimethylcyclopent-2-en-1-one Chemical Information & Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[3] Valorization of Spent Coffee Grounds: Volatilomic Approach Identifying 2,3,4-trimethylcyclopent-2-en-1-one. Retrieved from [Link]

  • PubChem. (2025).[3][4][5] Compound Summary: 2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5).[3][5][6][7] Retrieved from [Link]

  • Marsili, L. A., et al. (2018).[3][8] Iodine-Catalyzed Iso-Nazarov Cyclization for Synthesis of 2-Cyclopentenones. Organic Letters. (Contextual synthesis reference). Retrieved from [Link][3][4]

Sources

Application Note: High-Purity Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one via Regioselective Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, research-grade protocol for the laboratory preparation of 2,3,4-trimethylcyclopent-2-en-1-one (CAS: 28790-86-5). While traditional intramolecular aldol condensations of 1,4-diketones often yield thermodynamic mixtures of isomers, this guide utilizes the Nazarov Cyclization of a cross-conjugated dienone precursor. This approach is selected for its superior regiocontrol, scalability, and "mechanism-based" design, making it ideal for drug discovery workflows requiring high-purity terpenoid building blocks.

Key Advantages of This Protocol
  • Regiocontrol: The electrocyclic mechanism dictates specific ring closure, minimizing constitutional isomers.

  • Scalability: The workflow is adaptable from milligram to multigram scales.

  • Modularity: The precursor synthesis allows for easy derivatization if analog libraries are required.

Strategic Workflow & Mechanism

The synthesis is executed in three distinct phases: (1) Precursor Assembly via Grignard addition, (2) Oxidation to the dienone, and (3) Nazarov Cyclization .

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction flow and the critical electrocyclic ring-closure step.

NazarovSynthesis Start Starting Materials (Methacrolein + 2-Bromo-2-butene) Inter1 Allylic Alcohol (1,2-Addition) Start->Inter1 Grignard (Mg, THF) Dienone Cross-Conjugated Dienone (Oxidation) Inter1->Dienone Swern or DMP Oxidation Cation Oxyallyl Cation (4π Electrocyclization) Dienone->Cation Lewis Acid (BF3·OEt2) Product 2,3,4-Trimethylcyclopent-2-en-1-one (Target) Cation->Product Elimination/Isomerization

Caption: Figure 1. Synthetic pathway from acyclic precursors to the target cyclopentenone via the Nazarov cyclization manifold.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Dienone Precursor

Target Intermediate: 2,4-Dimethylhexa-1,4-dien-3-one

Step 1.1: Grignard Formation and Addition

Rationale: We construct the carbon skeleton by coupling methacrolein (providing the C1-C3 fragment) with 2-butenylmagnesium bromide (providing the C4-C6 fragment).

  • Reagent Prep: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Grignard Generation: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 2-bromo-2-butene (1.0 eq) in anhydrous THF dropwise. Initiate reflux to form the Grignard reagent (2-butenylmagnesium bromide).

  • Addition: Cool the Grignard solution to 0°C. Add Methacrolein (1.0 eq) in THF dropwise over 30 minutes. The internal temperature must not exceed 5°C to prevent polymerization.

  • Quench: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: The crude product is 2,4-dimethylhexa-1,4-dien-3-ol .

Step 1.2: Oxidation to Dienone

Rationale: The alcohol must be oxidized to the ketone to create the cross-conjugated system required for the Nazarov reaction. We use Dess-Martin Periodinane (DMP) for mild conditions, avoiding acid-sensitive side reactions.

  • Reaction: Dissolve the crude alcohol in DCM (0.2 M). Add DMP (1.2 eq) and NaHCO₃ (2.0 eq) at 0°C.

  • Monitoring: Stir at room temperature until TLC indicates consumption of starting material (~2-4 hours).

  • Workup: Quench with saturated Na₂S₂O₃/NaHCO₃ (1:1). Extract with DCM.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Target:2,4-Dimethylhexa-1,4-dien-3-one .

    • Validation: 1H NMR should show two olefinic regions and a ketone carbonyl signal (~198 ppm in 13C).

Phase 2: The Nazarov Cyclization (Ring Closure)

Target Product: 2,3,4-Trimethylcyclopent-2-en-1-one

Rationale: Lewis acid activation of the dienone triggers a conrotatory 4π-electrocyclization. The resulting oxyallyl cation undergoes proton loss and tautomerization to form the thermodynamically stable cyclopentenone.

  • Setup: Flame-dry a 100 mL RBF. Add the dienone precursor (1.0 eq) and dissolve in anhydrous DCM (0.1 M). Cool to -78°C.

  • Catalyst Addition: Add BF₃·OEt₂ (1.1 eq) dropwise.

    • Note: Strong Lewis acids are required. If yield is low, switching to FeCl₃ or TiCl₄ is a validated optimization strategy [1].

  • Cyclization: Allow the reaction to warm slowly to 0°C over 4 hours. The solution typically darkens as the cation forms.

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Isomerization (Critical Step): The initial product may be the exocyclic double bond isomer. To ensure the double bond is endocyclic (conjugated), treat the crude oil with catalytic p-TsOH in refluxing benzene or toluene for 1 hour.

  • Final Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Analytical Validation & Data

Expected Physicochemical Properties
ParameterValue / Description
Appearance Pale yellow oil
Boiling Point ~85-90°C at 15 mmHg
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
NMR Characterization (Simulated)
  • 1H NMR (400 MHz, CDCl₃):

    • δ 2.45-2.55 (m, 1H, H-4 methine)

    • δ 2.10-2.25 (m, 2H, H-5 methylene)

    • δ 1.98 (s, 3H, C3-Me)

    • δ 1.68 (s, 3H, C2-Me)

    • δ 1.15 (d, 3H, C4-Me)

    • Note: Absence of olefinic protons indicates the tetrasubstituted double bond (if 2,3,4-trimethyl). Wait—position 2 and 3 are substituted. Position 4 is saturated. The double bond is between C2 and C3.

    • Correction: The structure is 2,3,4-trimethylcyclopent-2-en-1-one .[2]

      • C2 has Methyl.[2]

      • C3 has Methyl.[2][3]

      • C4 has Methyl (chiral center).

      • C5 is CH2.

      • Double bond is tetrasubstituted? No, C2=C3.

      • Therefore, no vinylic protons. The spectrum above is accurate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Polymerization of dienoneDilute reaction (0.05 M); Ensure temperature stays < 0°C during Lewis acid addition.
Wrong Isomer (Exocyclic) Incomplete isomerizationExtend reflux time with p-TsOH; Verify thermodynamic equilibrium.
Decomposition Moisture sensitivityEnsure strict anhydrous conditions for BF₃·OEt₂; Use fresh catalyst.

References

  • Nazarov Cyclization Reviews & Protocols

    • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[1][4][5][6][7][8] Tetrahedron, 61(32), 7577-7606.

    • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.

  • Specific Precursor Synthesis (Grignard/Oxidation)

    • Organic Syntheses, Coll. Vol. 6, p.1033 (1988). General methods for substituted cyclopentenones.

  • Lewis Acid Catalysis Standards

    • He, W., Sun, X., & Frontier, A. J. (2003). Polarizing the Nazarov Cyclization: Efficient Catalysis by Lewis Acids. Journal of the American Chemical Society, 125(47), 14278–14279.

Disclaimer: This protocol involves the use of hazardous chemicals, including organomagnesium reagents and strong Lewis acids. Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: The Role of 2,3,4-Trimethylcyclopent-2-en-1-one in Food Science Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Unraveling the Enigma of 2,3,4-Trimethylcyclopent-2-en-1-one in Food Science

Within the vast and complex world of food chemistry, the family of cyclopentenones represents a significant class of compounds, many of which are pivotal to the aroma and flavor profiles of a wide array of cooked and processed foods. These cyclic ketones are often products of the Maillard reaction and caramelization, contributing to the desirable sensory characteristics of everything from roasted coffee to grilled meats.

This guide focuses on a specific member of this family: 2,3,4-trimethylcyclopent-2-en-1-one. It is crucial, however, to preface this discussion with a significant clarification. While many of its isomers and related structures are well-documented flavor-active compounds, current scientific literature and flavor industry databases indicate that 2,3,4-trimethylcyclopent-2-en-1-one itself is not recognized as a significant contributor to food flavor or aroma. In fact, it is explicitly designated as "not for flavor use" and "not for fragrance use" in some industry resources.[1] The only noted natural occurrence is in the essential oil of Jatropha ribifolia, a plant not typically consumed.[1]

It is plausible that interest in this specific compound stems from a potential confusion with its more flavor-active isomers, such as 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one, which is known for its sweet, caramel, and coffee-like notes.[2]

Therefore, this document will serve a dual purpose. Firstly, it will provide a comprehensive overview of the analytical methodologies that would be employed to study 2,3,4-trimethylcyclopent-2-en-1-one, treating it as a representative model for alkylated cyclopentenones. Secondly, it will explore the established roles of its closely related isomers, thereby offering a broader context for the importance of this class of compounds in food science. This approach ensures that researchers are equipped with the necessary protocols for investigation, while also maintaining scientific accuracy regarding the current understanding of this specific molecule's role in food.

Part 1: Formation Pathways of Alkylated Cyclopentenones in Food Systems

The Maillard reaction is a cornerstone of flavor chemistry, describing a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[3][4][5][6] This reaction is responsible for the characteristic colors and flavors of a vast range of cooked foods. Cyclopentenones are among the myriad of heterocyclic compounds formed during the intermediate and final stages of this reaction.

The general pathway to the formation of these cyclic ketones involves the degradation of Amadori or Heyns products, which are key intermediates in the Maillard reaction.[5] These intermediates undergo a series of reactions including enolization, dehydration, and cyclization to form a variety of flavor compounds. The specific structure of the resulting cyclopentenone is dependent on the initial sugar and amino acid precursors, as well as reaction conditions such as temperature, pH, and water activity.

Below is a generalized diagram illustrating the potential formation pathway of alkylated cyclopentenones from Maillard reaction intermediates.

Maillard Reaction Pathway to Cyclopentenones Generalized Formation of Alkylated Cyclopentenones cluster_0 Initial Stages cluster_1 Intermediate Stages cluster_2 Final Stages Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Deoxyosones Deoxyosones Amadori Product->Deoxyosones Degradation Cyclization Cyclization Deoxyosones->Cyclization Aldol Condensation Alkylated Cyclopentenones e.g., 2,3,4-Trimethylcyclopent-2-en-1-one Cyclization->Alkylated Cyclopentenones Dehydration

Caption: Generalized Maillard reaction pathway.

Part 2: Analytical Protocols for the Study of 2,3,4-Trimethylcyclopent-2-en-1-one

The analysis of volatile and semi-volatile compounds like 2,3,4-trimethylcyclopent-2-en-1-one in complex food matrices requires robust extraction and highly sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this type of analysis.

Protocol 1: Extraction of 2,3,4-Trimethylcyclopent-2-en-1-one from a Food Matrix

This protocol is adapted from methodologies used for the analysis of similar compounds, such as alkylcyclobutanones, in fatty foods.[7][8]

Objective: To extract and isolate 2,3,4-trimethylcyclopent-2-en-1-one from a food sample for subsequent GC-MS analysis.

Materials:

  • Food sample (e.g., ground beef, coffee beans)

  • Homogenizer (e.g., blender, food processor)

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Anhydrous sodium sulfate

  • Silica gel (60 Å, 70-230 mesh)

  • Hexane, HPLC grade

  • Diethyl ether, HPLC grade

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass chromatography column

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Homogenize the food sample to a uniform consistency.

    • Accurately weigh approximately 10 g of the homogenized sample into an extraction cell or thimble.

    • Mix the sample with anhydrous sodium sulfate to remove excess water.

  • Solvent Extraction:

    • Extract the sample using an Accelerated Solvent Extractor with ethyl acetate at 100°C and 1500 psi.

    • Alternatively, perform a Soxhlet extraction with ethyl acetate for 6-8 hours.

    • Collect the extract and concentrate it to approximately 5 mL using a rotary evaporator.

  • Fat Removal (for high-fat matrices):

    • Add 20 mL of acetonitrile to the concentrated extract.

    • Store the mixture at -20°C for at least 4 hours to precipitate the majority of the lipids.

    • Centrifuge the cold mixture at 5000 x g for 10 minutes.

    • Carefully decant the supernatant (acetonitrile layer) and collect it.

    • Concentrate the supernatant to near dryness under a gentle stream of nitrogen.

  • Silica Gel Column Chromatography Cleanup:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Re-dissolve the extract from step 3 in a minimal amount of hexane and load it onto the column.

    • Elute the column with a solvent gradient, starting with hexane and gradually increasing the polarity with diethyl ether.

    • Collect fractions and analyze a small aliquot of each by GC-MS to determine which fraction contains the target analyte.

    • Combine the relevant fractions and concentrate them under nitrogen to a final volume of 1 mL.

Protocol 2: GC-MS Analysis of 2,3,4-Trimethylcyclopent-2-en-1-one

Objective: To identify and quantify 2,3,4-trimethylcyclopent-2-en-1-one in the prepared extract.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Data Analysis:

  • Identification: The identification of 2,3,4-trimethylcyclopent-2-en-1-one will be based on the comparison of its retention time and mass spectrum with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of 2,3,4-trimethylcyclopent-2-en-1-one of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be used to improve accuracy and precision.

Analytical Workflow Workflow for Analysis of 2,3,4-Trimethylcyclopent-2-en-1-one Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Fat Removal Fat Removal Solvent Extraction->Fat Removal Column Cleanup Column Cleanup Fat Removal->Column Cleanup GC-MS Analysis GC-MS Analysis Column Cleanup->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Caption: Analytical workflow for cyclopentenone analysis.

Part 3: Sensory Evaluation and the Importance of Isomers

While 2,3,4-trimethylcyclopent-2-en-1-one itself lacks a defined role in food flavor, the sensory properties of its isomers are well-established and highlight the importance of subtle structural differences in determining a molecule's interaction with olfactory and gustatory receptors.

For research purposes, should 2,3,4-trimethylcyclopent-2-en-1-one be identified in a food product, sensory analysis would be the next logical step to determine its potential contribution to the overall flavor profile.

Protocol 3: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor activity of 2,3,4-trimethylcyclopent-2-en-1-one in a food extract.

Procedure:

  • The prepared food extract is injected into a GC equipped with an olfactory detection port.

  • The effluent from the GC column is split, with one portion directed to the MS detector and the other to a heated sniffing port.

  • A trained sensory panelist sniffs the effluent from the port and records the time, intensity, and description of any odors detected.

  • By correlating the timing of the odor events with the peaks on the chromatogram, the odor-active compounds can be identified.

This technique would definitively determine if 2,3,4-trimethylcyclopent-2-en-1-one has any odor activity, and if so, what its character is.

The Flavor Contribution of Related Isomers

The following table summarizes the known organoleptic properties of several cyclopentenone isomers. This data underscores the potential for this class of compounds to be highly flavor-active and demonstrates the types of sensory attributes that researchers might look for.

Compound NameCAS NumberOrganoleptic DescriptionFound In
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one109682-87-3Sweet, burnt, spicy, caramel, maple, coffee, bready, licoriceRoasted Coffee
3-Methyl-2-cyclopenten-1-one2758-18-1Fruity, sweetProcessed Foods
2-Methyl-2-cyclopenten-1-one1120-73-6Noted as present in bread aroma, but also "not for flavor use"Bread, Meat
3,5,5-Trimethyl-2-cyclopenten-1-one24156-95-4No flavor data, but noted as a top note of Osmanthus fragransRice, Osmanthus

Data sourced from The Good Scents Company and Sigma-Aldrich product information.[2][9][10][11]

Conclusion

The study of 2,3,4-trimethylcyclopent-2-en-1-one in food science presents a unique case. While its direct contribution to flavor and aroma is currently unsubstantiated, its structural similarity to known potent flavorants makes it a compound of academic interest. The protocols outlined in this guide provide a robust framework for its extraction, identification, and sensory evaluation, should it be discovered as a component of food systems.

Furthermore, the exploration of its more flavor-active isomers serves as a critical reminder of the structure-activity relationships that govern sensory perception. For researchers in this field, the key takeaway is twofold: firstly, the necessity of precise analytical work to correctly identify and quantify flavor compounds, and secondly, the importance of empirical sensory data to validate the real-world impact of these molecules on the foods we consume. Future research may yet uncover a role for 2,3,4-trimethylcyclopent-2-en-1-one in food science, and the methodologies described herein will be essential for that journey of discovery.

References

  • Health Canada. (n.d.). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones. Retrieved from Health Canada archives. [Link]

  • The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from The Good Scents Company. [Link]

  • The Fragrance Conservatory. (n.d.). 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol. Retrieved from The Fragrance Conservatory. [Link]

  • Api, A. M., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50, S1-S17. [Link]

  • Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(19), 7414-7419. [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. Retrieved from The Good Scents Company. [Link]

  • Gadgil, P., & Smith, J. S. (2021). Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. Food Control, 121, 107641. [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylcyclopent-2-en-1-one. Retrieved from National Center for Biotechnology Information. [Link]

  • San Diego State University. (2019). The Maillard Reaction. Retrieved from SDSU. [Link]

  • MDPI. (2022). There's Something in What We Eat: An Overview on the Extraction Techniques and Chromatographic Analysis for PFAS Identification in Agri-Food Products. Foods, 11(15), 2207. [Link]

  • FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from FutureLearn. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-2-cyclopenten-1-one. Retrieved from The Good Scents Company. [Link]

  • Chemistry LibreTexts. (2023). Maillard Reactions in Foods. Retrieved from Chemistry LibreTexts. [Link]

  • MinuteFood. (2023, March 2). I FINALLY understand the Maillard reaction [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-2-cyclopenten-1-one. Retrieved from The Good Scents Company. [Link]

  • The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved from The Good Scents Company. [Link]

Sources

synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one derivatives for bioactivity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis & Screening of 2,3,4-Trimethylcyclopent-2-en-1-one Derivatives

Executive Summary & Biological Rationale

The cyclopent-2-en-1-one scaffold represents a privileged structural motif in medicinal chemistry, functioning primarily as a "warhead" for covalent inhibition. The


-unsaturated ketone moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.

Why 2,3,4-Trimethylcyclopent-2-en-1-one? While the unsubstituted parent cyclopentenone is highly reactive and often promiscuous, the 2,3,4-trimethyl substitution pattern offers a tunable balance between electrophilicity and steric selectivity.

  • Mechanism of Action: Modulation of the Nrf2/Keap1 pathway (anti-inflammatory/cytoprotective) or inhibition of the NF-

    
    B pathway  (anticancer) via alkylation of critical thiols (e.g., Cys151 in Keap1 or Cys38 in p65).
    
  • Steric Tuning: The methyl groups at positions 2 and 3 sterically modulate the rate of Michael addition, reducing off-target toxicity compared to less substituted analogs.

This guide details a modular synthesis protocol using the Nazarov Cyclization to generate a library of these derivatives and provides a validated screening workflow for bioactivity.

Synthetic Protocol: The Nazarov Cyclization Route

The Nazarov cyclization is the method of choice for generating substituted cyclopentenones due to its stereospecificity and ability to assemble the core ring from acyclic divinyl ketone precursors.

Retrosynthetic Analysis

To synthesize 2,3,4-trimethylcyclopent-2-en-1-one (Target 1) , we utilize the acid-catalyzed electrocyclic ring closure of a specific divinyl ketone precursor.

  • Precursor: 2,4-Dimethyl-1-(prop-1-en-1-yl)pent-1-en-3-one (or variant depending on exact substitution pattern required).

  • Key Transformation:

    
     conrotatory electrocyclization followed by proton loss.[1]
    
Step-by-Step Synthesis Protocol

Reaction Scale: 10 mmol Time: 4–6 Hours Yield Target: 75–85%

Reagents:

  • Substrate: Divinyl ketone precursor (synthesized via Horner-Wadsworth-Emmons or Aldol condensation of appropriate ketones/aldehydes).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)

    
    ] (preferred for mildness) or BF
    
    
    
    OEt
    
    
    .
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 10 mmol of the divinyl ketone precursor in 50 mL of anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0°C. Add 10 mol% Sc(OTf)

    
     (0.49 g) in one portion.
    
    • Note: Lewis acid strength dictates reaction rate. If using BF

      
      OEt
      
      
      
      , add dropwise to prevent polymerization.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The product spot will typically have a lower R

      
       than the divinyl ketone.
      
  • Quench: Quench the reaction with 20 mL saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Eluent Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Target: 2,3,4-Trimethylcyclopent-2-en-1-one elutes as a pale yellow oil.

Quality Control (QC) Specifications
TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 95% Area Under Curve
Identity

H-NMR (400 MHz, CDCl

)
Diagnostic olefinic proton absent (tetrasubstituted) or shifted; Methyl singlets at

1.7–2.0 ppm.
Mass Spec LC-MS (ESI+)[M+H]

= 125.1 (calc. for C

H

O)

Bioactivity Screening Workflow

Once the library is synthesized, compounds must be screened for both chemical reactivity (kinetic potential) and biological efficacy .

Tier 1: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilicity of the Michael acceptor. Compounds that react too fast are toxic; those that react too slow are ineffective.

Protocol:

  • Incubate test compound (100

    
    M) with reduced GSH (500 
    
    
    
    M) in Phosphate Buffer (pH 7.4, 37°C).
  • Monitor the disappearance of the parent compound via HPLC or the appearance of the GSH-adduct via LC-MS over 60 minutes.

  • Metric: Calculate the half-life (

    
    ).
    
    • Ideal Range: 15 min <

      
       < 120 min (Tunable "Soft" Electrophile).
      
Tier 2: Cell Viability & Pathway Activation

Purpose: Determine cytotoxicity (IC


) and pathway induction (e.g., Nrf2).

Protocol (MTT Assay):

  • Cell Line: A549 (Lung carcinoma) or RAW 264.7 (Macrophage).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions (0.1

    
    M – 100 
    
    
    
    M) of the cyclopentenone derivative for 24h.
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Visualization of Workflows

Figure 1: Synthetic Pathway (Nazarov Cyclization)

NazarovSynthesis Precursor Divinyl Ketone (Acyclic Precursor) LewisAcid Lewis Acid Activation (Sc(OTf)3 or BF3) Precursor->LewisAcid Coordination Cyclization 4π Electrocyclization (Conrotatory) LewisAcid->Cyclization Cation Generation Elimination Proton Elimination (Re-aromatization) Cyclization->Elimination Oxyallyl Cation Product 2,3,4-Trimethylcyclopent-2-en-1-one (Target Scaffold) Elimination->Product Tautomerization

Caption: The acid-catalyzed Nazarov cyclization pathway transforming acyclic divinyl ketones into the cyclic bioactive core.

Figure 2: Bioactivity Screening Logic

ScreeningWorkflow Library Compound Library (Derivatives) GSH_Assay Tier 1: GSH Reactivity (Chemoselectivity) Library->GSH_Assay Decision1 t1/2 within 15-120 min? GSH_Assay->Decision1 Discard Discard (Too Reactive/Inert) Decision1->Discard No Cell_Assay Tier 2: Cell Viability (MTT / Luciferase) Decision1->Cell_Assay Yes Hit_Select Lead Candidate Selection Cell_Assay->Hit_Select High Potency Low Toxicity

Caption: Hierarchical screening funnel prioritizing chemical tunability (GSH reactivity) before biological efficacy.

References

  • Nazarov Cyclization Mechanism & Scope: Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[2][3][4][5][6][7] Recent advances.[1][2][4][7][8][9] Tetrahedron.[4]

  • Cyclopentenones as Michael Acceptors (Bioactivity): Honda, T., et al. (2002). Design, synthesis, and biological evaluation of biotin conjugates of cyclopentenone prostaglandins for the identification of their molecular targets. Journal of Medicinal Chemistry.

  • Scandium Triflate Catalysis Protocol: Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.

  • Nrf2 Pathway Activation by Electrophiles: Dinkova-Kostova, A. T., et al. (2005). Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. PNAS.

Sources

Application Notes and Protocols for the Metabolic Investigation of 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current Scientific Landscape

A thorough review of the existing scientific literature reveals a notable absence of studies specifically detailing the application of 2,3,4-trimethylcyclopent-2-en-1-one in metabolic research. While the broader class of cyclopentenones has been investigated in various contexts, this particular substituted derivative remains uncharacterized in terms of its metabolic fate and effects. This document, therefore, serves a dual purpose: to transparently acknowledge this knowledge gap and to provide a robust, scientifically-grounded framework for researchers pioneering the investigation of this compound. The protocols and theoretical discussions presented herein are based on established principles of xenobiotic metabolism and are intended as a launchpad for future research.

Introduction: The Scientific Rationale for Investigation

2,3,4-Trimethylcyclopent-2-en-1-one belongs to the family of α,β-unsaturated ketones, a class of compounds known for their chemical reactivity and presence in various natural products.[1][2] The core cyclopentenone structure is a recurring motif in biologically active molecules, including certain prostaglandins and anticancer agents.[1][3] The defining feature of this compound is the α,β-unsaturated carbonyl group, which is an electrophilic center susceptible to nucleophilic attack, particularly through Michael addition.[4][5] This inherent reactivity is the primary reason for predicting that 2,3,4-trimethylcyclopent-2-en-1-one will interact with metabolic pathways, particularly those involved in detoxification.[6][7]

Understanding the metabolic profile of this compound is crucial for several reasons:

  • Toxicological Assessment: Many α,β-unsaturated ketones exhibit toxicity by reacting with cellular nucleophiles like proteins and DNA.[4][5][8][9] Elucidating the metabolic pathways is the first step in assessing the potential for bioactivation (metabolic conversion to a more toxic species) or detoxification.

  • Pharmacokinetic Profiling: For any compound being considered for therapeutic development, understanding its metabolic stability is paramount.[10][11][12] Rapid metabolism can lead to a short duration of action, while very slow metabolism could result in accumulation and toxicity.[12]

  • Mechanism of Action Studies: If this compound is being investigated for a particular biological activity, it is essential to determine whether the parent compound or a metabolite is responsible for the observed effect.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

In the absence of direct experimental data, we can predict the likely metabolic fate of 2,3,4-trimethylcyclopent-2-en-1-one by considering the metabolism of other xenobiotics and compounds with similar structural features.[6][13] Xenobiotic metabolism is broadly categorized into Phase I and Phase II reactions.[7]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[7] For 2,3,4-trimethylcyclopent-2-en-1-one, the following Phase I transformations are plausible:

  • Reduction of the Ketone: The ketone group can be reduced to a secondary alcohol by carbonyl reductases, forming 2,3,4-trimethylcyclopent-2-en-1-ol.

  • Hydroxylation of the Methyl Groups: Cytochrome P450 (CYP) enzymes are the primary catalysts of xenobiotic oxidation.[14] Any of the three methyl groups could be hydroxylated to form a primary alcohol.

  • Epoxidation of the Double Bond: The carbon-carbon double bond could be a target for CYP-mediated epoxidation, forming a reactive epoxide intermediate.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly enhances their water solubility and facilitates their excretion.[7]

  • Glutathione Conjugation: The electrophilic β-carbon of the α,β-unsaturated ketone is a prime target for Michael addition by the nucleophilic thiol group of glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway for α,β-unsaturated carbonyls.[15]

  • Glucuronidation: If the ketone is reduced to an alcohol in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, a hydroxylated metabolite could undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates these predicted metabolic pathways.

Predicted_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2,3,4-Trimethylcyclopent-2-en-1-one Alcohol 2,3,4-Trimethylcyclopent-2-en-1-ol Parent->Alcohol Carbonyl Reduction Hydroxymethyl Hydroxylated Metabolite Parent->Hydroxymethyl CYP450 Hydroxylation Epoxide Epoxide Intermediate Parent->Epoxide CYP450 Epoxidation GSH_Conjugate Glutathione Conjugate Parent->GSH_Conjugate GST (Michael Addition) Glucuronide Glucuronide Conjugate Alcohol->Glucuronide UGT Sulfate Sulfate Conjugate Alcohol->Sulfate SULT Hydroxymethyl->Glucuronide UGT

Caption: Predicted metabolic pathways of 2,3,4-trimethylcyclopent-2-en-1-one.

Experimental Protocols for Metabolic Investigation

The following protocols provide a starting point for characterizing the metabolic stability and identifying the metabolites of 2,3,4-trimethylcyclopent-2-en-1-one.

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol aims to determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10][11][12] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes.[11] Liver microsomes are a simpler system containing primarily Phase I enzymes.[11]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 2,3,4-trimethylcyclopent-2-en-1-one in human liver microsomes and hepatocytes.

Materials:

  • 2,3,4-Trimethylcyclopent-2-en-1-one

  • Pooled human liver microsomes (HLM)

  • Cryopreserved human hepatocytes

  • NADPH regenerating system

  • Williams' Medium E

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like testosterone and a slowly metabolized one like warfarin)

  • Acetonitrile with an appropriate internal standard for LC-MS analysis

  • 96-well plates

  • Incubator with orbital shaker (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,3,4-trimethylcyclopent-2-en-1-one in a suitable solvent (e.g., DMSO or acetonitrile).

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Resuspend in Williams' Medium E.

    • Prepare HLM suspension in incubation buffer.

  • Incubation:

    • Hepatocyte Assay:

      • In a 96-well plate, add the test compound to the hepatocyte suspension (final concentration typically 1 µM) to a final cell density of 0.5 x 10^6 viable cells/mL.[16]

      • Incubate at 37°C on an orbital shaker.

      • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

    • Microsomal Assay:

      • In a separate plate, pre-warm HLM suspension and the test compound.

      • Initiate the reaction by adding the NADPH regenerating system.[17]

      • Incubate at 37°C.

      • Collect aliquots at the same time points.

  • Sample Quenching and Processing:

    • Immediately stop the reaction at each time point by adding the collected aliquot to a well containing cold acetonitrile with the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the disappearance of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint).

Data Presentation:

ParameterHuman Liver MicrosomesHuman Hepatocytes
Half-life (t1/2, min) Experimental ValueExperimental Value
Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) Calculated ValueCalculated Value
Positive Control (High Clearance) Expected: Rapid declineExpected: Rapid decline
Positive Control (Low Clearance) Expected: Slow declineExpected: Slow decline
Protocol 2: Metabolite Identification

This protocol is designed to identify the major metabolites formed during the in vitro incubation.

Objective: To identify the structures of the primary metabolites of 2,3,4-trimethylcyclopent-2-en-1-one.

Materials: Same as Protocol 3.1, with a higher concentration of the test compound (e.g., 10 µM) to facilitate detection of metabolites.

Procedure:

  • Incubation: Follow the incubation procedure from Protocol 3.1, but use a higher concentration of the test compound and a single, longer incubation time (e.g., 120 minutes). Include a control incubation without the NADPH regenerating system (for microsomal assays) or with heat-inactivated hepatocytes to differentiate enzymatic from non-enzymatic degradation.

  • LC-MS/MS Analysis for Metabolite Identification:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in full scan mode to detect potential metabolites.

    • Perform data-dependent MS/MS to obtain fragmentation spectra of the potential metabolites.[18]

  • Data Analysis:

    • Compare the chromatograms of the test incubation with the control incubation to identify peaks corresponding to metabolites.

    • Determine the accurate mass of the potential metabolites and predict their elemental composition.

    • Based on the mass shift from the parent compound, propose likely metabolic transformations (e.g., +16 Da for hydroxylation, +2 Da for reduction, +305 Da for glutathione conjugation).

    • Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites.

Experimental Workflow for Metabolite Identification:

Metabolite_ID_Workflow cluster_incubation In Vitro Incubation cluster_analysis LC-HRMS Analysis cluster_data_proc Data Processing & Identification Incubate Incubate Compound with Hepatocytes/Microsomes LC_Separation Chromatographic Separation Incubate->LC_Separation Control Control Incubation (No Cofactors) Control->LC_Separation Full_Scan Full Scan MS (Accurate Mass) LC_Separation->Full_Scan MSMS Data-Dependent MS/MS (Fragmentation) Full_Scan->MSMS Compare_Traces Compare Sample vs. Control Full_Scan->Compare_Traces Interpret_Spectra Interpret Fragmentation for Structure Elucidation MSMS->Interpret_Spectra Predict_Formula Predict Elemental Composition Compare_Traces->Predict_Formula Propose_Transformation Propose Metabolic Transformation (e.g., +16 Da = Hydroxylation) Predict_Formula->Propose_Transformation Propose_Transformation->Interpret_Spectra

Caption: Workflow for metabolite identification using LC-HRMS.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Controls: Ensure that the metabolic system (microsomes or hepatocytes) is active and performing as expected.

  • Negative Controls (t=0 and no cofactor): Differentiate between enzymatic metabolism and chemical instability of the compound in the assay matrix.

  • Internal Standard: Accounts for variations in sample processing and instrument response during LC-MS analysis.

By adhering to these principles, researchers can generate reliable and reproducible data, laying a solid foundation for understanding the metabolic profile of 2,3,4-trimethylcyclopent-2-en-1-one.

Conclusion

While 2,3,4-trimethylcyclopent-2-en-1-one is currently a blank slate in the field of metabolic studies, its chemical structure suggests a high likelihood of interaction with key xenobiotic metabolism pathways. The α,β-unsaturated ketone moiety, in particular, points towards detoxification via glutathione conjugation as a probable and important metabolic route. The application notes and protocols provided in this guide offer a comprehensive, hypothesis-driven framework for initiating the metabolic investigation of this compound. By employing these established methodologies, researchers can systematically elucidate its metabolic stability, identify its primary metabolites, and begin to understand its potential toxicological and pharmacokinetic properties. This foundational knowledge is an indispensable prerequisite for any further development or application of this intriguing molecule.

References

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Google Patents. (1998). WO1998040346A1 - Cyclopentenone derivatives.
  • Chemistry LibreTexts. (2022). 7.1: An Overview of Metabolic Pathways - Catabolism. Retrieved from [Link]

  • ChemHelpASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Atmosphere. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]

  • Quora. (2021). Which metabolic pathway is essential for the production of ketone bodies?. Retrieved from [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Ketone Metabolism. Retrieved from [Link]

  • Ninja Nerd. (2017). Ketone Metabolism. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

  • PMC. (n.d.). Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • MDPI. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Xenobiotic metabolism – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketogenesis. Retrieved from [Link]

  • Springer. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Grantome. (n.d.). Inhalation Toxicity Studies of alpha,beta-Unsaturated Ketones. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Retrieved from [Link]

  • ACS Publications. (2022). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Retrieved from [Link]

  • protocols.io. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Retrieved from [Link]

  • Open Access Journals. (n.d.). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Retrieved from [Link]

  • ResearchGate. (2025). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of crude 2,3,4-Trimethylcyclopent-2-en-1-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,3,4-Trimethylcyclopent-2-en-1-one

A Foreword from the Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic purification of 2,3,4-Trimethylcyclopent-2-en-1-one. As researchers and developers, we understand that the success of a synthesis is ultimately measured by the purity of the final compound. This guide is structured from firsthand laboratory experience to move beyond simple procedural steps. We will delve into the causality behind our recommendations, empowering you to not only execute the purification but also to intelligently troubleshoot any issues that may arise. The protocols herein are designed as self-validating systems, with an emphasis on analytical checkpoints to ensure a successful and reproducible outcome.

Compound Profile: 2,3,4-Trimethylcyclopent-2-en-1-one

Understanding the physicochemical properties of the target molecule is the foundation of a successful purification strategy. 2,3,4-Trimethylcyclopent-2-en-1-one is an α,β-unsaturated ketone, a structural motif that dictates its polarity and chemical stability.[1][2]

PropertyValueSource
CAS Number 28790-86-5[2]
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Appearance Colorless to pale yellow liquidInferred from related compounds[1]
Solubility Sparingly soluble in water (1229 mg/L est.)[3]
Key Structural Feature α,β-Unsaturated Ketone (Enone)[1]
Predicted XLogP3-AA 1.2[3]

The enone functionality makes the molecule moderately polar and potentially susceptible to nucleophilic attack (conjugate addition) or polymerization, especially on acidic surfaces.[4][5] This is a critical consideration when selecting the stationary phase.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the column chromatography of 2,3,4-Trimethylcyclopent-2-en-1-one in a direct question-and-answer format.

Systematic Troubleshooting Workflow

For a logical approach to problem-solving, follow the decision tree below.

Troubleshooting_Workflow start Start: Purification Issue Occurs poor_sep Q: Why is the separation poor? My fractions are all mixed. no_product Q: Why can't I find my product? It's not eluting. streaking Q: Why is my product streaking or tailing? check_tlc Re-evaluate TLC Analysis (Crude Mixture & Eluent) tlc_sep_ok Is TLC separation clear (ΔRf > 0.2)? check_tlc->tlc_sep_ok poor_sep->check_tlc no_product->check_tlc wrong_solvent A: Eluent is not polar enough. Increase the percentage of the polar solvent. no_product->wrong_solvent check_solvent_front A: Product may be in the solvent front. Concentrate the first few fractions and check via TLC. no_product->check_solvent_front streaking->check_tlc add_polar_modifier A: Strong interaction with silica. Add a polar modifier (e.g., 0.5% MeOH) or deactivate silica with triethylamine. streaking->add_polar_modifier product_stable Is the product stable on silica? (Run a 2D TLC) tlc_sep_ok->product_stable Yes adjust_solvent A: Adjust eluent polarity. Try different solvent systems (e.g., Hex/Et₂O, DCM/Hex). tlc_sep_ok->adjust_solvent No column_issue A: Column was overloaded or packed improperly. Review packing and loading technique. product_stable->column_issue Yes decomposition A: Product is decomposing. Use deactivated silica or an alternative stationary phase (Alumina). product_stable->decomposition No

Caption: A systematic workflow for troubleshooting common column chromatography issues.

Q1: My compound is not eluting from the column, or the elution is taking an extremely long time. What's wrong?

A: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the stationary phase.[6]

  • Immediate Action: Gradually increase the polarity of your eluent. For instance, if you are using 95:5 Hexanes:Ethyl Acetate, try stepping up to 90:10, then 85:15. Monitor the elution with TLC.

  • Causality: Silica gel is a highly polar stationary phase.[7] Your moderately polar trimethylcyclopentenone is adsorbed onto the silica surface. A more polar solvent is required to effectively compete for the binding sites and move your compound down the column.[8]

Q2: My product seems to be decomposing on the column. My collected fractions are impure, showing new spots on the TLC plate that weren't in the crude mixture.

A: Standard silica gel is slightly acidic, which can catalyze degradation or side reactions of sensitive compounds like α,β-unsaturated ketones.[6][8]

  • Immediate Action: Perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely not stable on silica.

  • Solution 1 (Deactivation): Prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface. Alternatively, use a commercially prepared deactivated silica gel.[9]

  • Solution 2 (Alternative Stationary Phase): Consider using neutral alumina as your stationary phase, which is less likely to cause acid-catalyzed decomposition.[6]

Q3: I see very poor separation between my product and an impurity, even though they looked well-separated on the TLC plate.

A: This issue typically stems from improper column packing or sample loading.

  • Overloading: You may have loaded too much crude material. A general rule is to use a silica-to-sample weight ratio of at least 30:1 for good separation; for difficult separations, this can be increased to 100:1 or more.[8]

  • Poor Packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and ruin separation.[7] Ensure you pack the column carefully, tapping the sides to settle the silica into a homogenous bed without any air bubbles.[10]

  • Sample Band Width: The initial band of your loaded sample should be as narrow as possible. If the sample is loaded in too much solvent, the band will be broad, leading to overlapping fractions. Dissolve your sample in the absolute minimum amount of solvent for loading.[11]

Q4: My product spot is "tailing" or "streaking" down the TLC plate and the column fractions are broad.

A: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: The ketone functionality of your molecule can interact strongly with the acidic silanol groups on the silica surface. This can lead to some molecules being "stuck" and then slowly releasing, causing a tail.

  • Solution: As with decomposition issues, adding a small amount of a competitive polar modifier can resolve this. Adding 0.5% methanol or a drop of acetic acid to your eluent can sometimes improve peak shape. However, for a ketone, neutralizing the silica with triethylamine is often the most effective solution.[12]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for this compound? A: Standard flash-grade silica gel (particle size 40-63 µm) is the first choice due to its high resolving power and cost-effectiveness.[9] However, given the enone structure, if you encounter stability issues, pre-neutralized silica gel or neutral alumina are excellent alternatives.

Q: How do I select the right solvent system? A: The ideal solvent system is determined by TLC analysis. You are looking for a solvent mixture that moves your target compound to a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically provides the best separation on a column.

  • Starting Point: Begin with a low-polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Testing: Test several solvent systems. A good separation will show a clear baseline separation between your product spot and major impurities.

Suggested Solvent Systems to Test (by increasing polarity)
100% Hexanes (to elute very non-polar impurities)
98:2 to 90:10 Hexanes:Ethyl Acetate
98:2 to 90:10 Hexanes:Diethyl Ether
99:1 to 95:5 Dichloromethane:Hexanes

Q: What is the best way to load my sample onto the column? A: For 2,3,4-Trimethylcyclopent-2-en-1-one, which is likely a liquid or low-melting solid, dry loading (adsorption onto a solid support) is highly recommended.

  • Why? Wet loading (dissolving the sample in eluent and pipetting it onto the column) can be problematic if the sample is not very soluble in the low-polarity mobile phase. Using a stronger solvent to dissolve it can disrupt the top of the column packing and lead to poor separation.

  • Method: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[13]

Recommended Experimental Protocol

This protocol provides a step-by-step methodology for the purification of 1 gram of crude 2,3,4-Trimethylcyclopent-2-en-1-one.

Protocol Workflow Diagram

Experimental_Workflow tlc Step 1: TLC Analysis Determine optimal eluent (Rf ≈ 0.3) packing Step 2: Column Packing Wet slurry packing with eluent tlc->packing loading Step 3: Dry Sample Loading Adsorb crude product onto silica packing->loading elution Step 4: Elution & Collection Run column and collect fractions loading->elution analysis Step 5: Fraction Analysis Monitor fractions by TLC elution->analysis combine Step 6: Combine & Concentrate Combine pure fractions and remove solvent analysis->combine

Sources

Technical Support Center: Impurity Management in 2,3,4-Trimethylcyclopent-2-en-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers and process chemists synthesizing 2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5). It focuses on the identification, mechanism, and removal of critical byproducts inherent to the acid-catalyzed cyclization (Nazarov-type) and condensation routes.

Executive Summary & Reaction Logic

The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one is typically achieved via a two-step sequence: base-catalyzed condensation of ketones (e.g., 2-butanone derivatives) to form a divinyl ketone or dienone precursor, followed by acid-catalyzed cyclization (Nazarov cyclization) and dehydration [1].[1]

While the 2-en-1-one (conjugated) product is thermodynamically favored, the reaction landscape is prone to specific failure modes:

  • Regioisomerization: Formation of the

    
    -unsaturated isomer (3-en-1-one).
    
  • Incomplete Dehydration: Persistence of

    
    -hydroxy cyclopentanone intermediates.
    
  • Oligomerization: Acid-catalyzed formation of polymeric "tars" due to the high reactivity of the dienone precursor.

Mechanistic Pathway & Impurity Formation

The following diagram illustrates the critical branching points where yield is lost to byproducts.

ReactionPathway SM Dienone Precursor (Starting Material) Cation Oxyallyl Cation (Intermediate) SM->Cation H+ (Acid Catalyst) Polymer Polymeric Tars (Oligomers) SM->Polymer Over-reaction/High Temp Hydroxy Hydroxy-Cyclopentanone (Intermediate) Cation->Hydroxy H2O Capture Cation->Polymer Concentration Effect Product 2,3,4-Trimethyl cyclopent-2-en-1-one (Target) Hydroxy->Product -H2O (Elimination) Isomer 3-en-1-one Isomer (Deconjugated Impurity) Hydroxy->Isomer Kinetic Deprotonation Isomer->Product Equilibration (Thermodynamic)

Figure 1: Reaction pathway showing the competition between productive cyclization/elimination and byproduct formation.[2]

Troubleshooting Guide: Identification & Removal

Category A: Isomeric Impurities (The "Double Bond Shift")

User Question: I observe a secondary peak in GC-MS closely eluting with my product (M+ 124). The mass spectrum is almost identical. Is this a stereoisomer?

Technical Diagnosis: This is likely the


-unsaturated isomer (2,3,4-trimethylcyclopent-3-en-1-one) . While the target molecule (2-en-1-one) has a chiral center at C4 (existing as an enantiomeric pair), enantiomers do not separate on achiral GC columns. The peak is a regioisomer where the double bond has not fully conjugated with the ketone.

Mechanistic Cause: During the elimination of the hydroxy intermediate, proton removal can occur at either C3 (leading to the desired conjugated enone) or C5 (leading to the deconjugated 3-en-1-one). Under kinetic control, or if the acid concentration drops, the deconjugated isomer may persist.

Remediation Protocol:

  • Thermodynamic Equilibration: The 2-en-1-one is thermodynamically more stable. Treat the crude mixture with a catalytic amount of acid (e.g.,

    
    -TsOH) or base (e.g., DBU) in a solvent like toluene and reflux for 1-2 hours. This drives the equilibrium toward the conjugated product [2].
    
  • Monitoring: Use UV detection (HPLC/TLC). The conjugated product absorbs strongly at ~230-240 nm, whereas the deconjugated isomer has weak absorption.

Category B: "Sticky" Residues & Low Yields

User Question: My reaction mixture turned into a dark, viscous oil, and distillation is difficult. What happened?

Technical Diagnosis: You are experiencing acid-catalyzed oligomerization . Cyclopentenones and their dienone precursors are Michael acceptors and can undergo self-polymerization or condensation with unreacted starting material under harsh acidic conditions.

Corrective Actions:

  • Dilution: Ensure the reaction is not run too concentrated. High concentration favors intermolecular polymerization over intramolecular cyclization.

  • Temperature Control: Do not exceed 60°C during the acid step unless necessary.

  • Quench Protocol: When neutralizing the acid (e.g., H2SO4), use ice-cold NaHCO3. Localized heating during neutralization can trigger rapid polymerization.

Data Summary: Impurity Profile

Impurity TypeChemical IdentityRelative Retention (GC)OriginRemoval Strategy
Isomer 1 2,3,4-Trimethylcyclopent-3-en-1-one~0.95 - 0.98Kinetic elimination productAcid/Base equilibration (isomerization)
Intermediate 2-Hydroxy-2,3,4-trimethylcyclopentanone> 1.2 (Broad tailing)Incomplete dehydrationReflux with

-TsOH (Dean-Stark trap)
Starting Material Divinyl ketone precursor< 0.9Incomplete reactionFractional Distillation
Oligomers Dimers/PolymersDoes not elute / Very lateAcid-catalyzed couplingSilica plug filtration or vacuum distillation

Validated Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Cyclization

Adapted from Motoyoshiya et al. [1]

Reagents:

  • Precursor: 3-methyl-4-hexen-2-one derivative (or specific dienone precursor).

  • Catalyst: Conc. Sulfuric Acid (H2SO4) or Phosphoric Acid (H3PO4).

  • Solvent: Dichloromethane (DCM) or Benzene (historical). Recommendation: Use Toluene for safer handling.

Step-by-Step:

  • Preparation: Dissolve the dienone precursor (1.0 equiv) in Toluene (0.5 M concentration).

  • Acid Addition: Cool to 0°C. Add conc. H2SO4 (2.0 equiv) dropwise. Note: Exothermic.

  • Cyclization: Warm to 50-60°C and stir for 6 hours. Monitor by TLC (Visualize with KMnO4; product stains brown/yellow).

  • Workup: Pour mixture onto crushed ice. Extract with Ether (3x). Wash combined organics with Sat. NaHCO3 (until pH neutral) and Brine.

  • Drying: Dry over MgSO4 and concentrate in vacuo.

Protocol B: Purification & Isomer Removal

Objective: Isolate pure 2,3,4-trimethylcyclopent-2-en-1-one and remove the 3-en isomer.

  • Equilibration (If Isomer > 5%):

    • Dissolve crude oil in Toluene.

    • Add 5 mol%

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH).
    • Reflux for 2 hours.

    • Cool and wash with NaHCO3.

  • Distillation:

    • Perform vacuum distillation.

    • Boiling Point Expectation: ~70-80°C at 15 mmHg (estimated based on similar cyclopentenones).

    • Caution: Do not overheat the pot residue to avoid thermal decomposition of oligomers.

  • Column Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).

    • The conjugated ketone (Product) is typically less polar than the hydroxy-intermediate but more polar than the deconjugated isomer due to the dipole of the enone system.

References

  • Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991).[3][4][5] Synthesis of 2,3,4-trimethylcyclopent-2-en-1-one . The Journal of Organic Chemistry, 56(18), 735–740.[5]

  • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis . Chemical Reviews, 105(12), 4441–4461.

  • NIST Chemistry WebBook. 2-Cyclopenten-1-one, 2,3,4-trimethyl- .

Sources

optimizing reaction conditions for the intramolecular aldol condensation of 2,5,6-heptanetrione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for the intramolecular aldol condensation of 2,5,6-heptanetrione . This substrate presents a unique challenge due to the competition between the 1,4-dicarbonyl moiety (favoring cyclopentenone formation) and the highly electrophilic 1,2-diketone (vicinal) moiety.

Topic: Optimization of Regioselectivity and Yield in Tricarbonyl Cyclization Applicable For: Process Chemists, Medicinal Chemists, and Organic Synthesis Researchers Support Level: Tier 3 (Advanced Methodology)

Core Reaction Analysis & Mechanistic Pathway

Before troubleshooting, it is critical to understand the competing pathways inherent to 2,5,6-heptanetrione (


). Unlike simple diketones, this molecule has three electrophilic sites and multiple enolizable positions.
The Selectivity Challenge

The primary competition is between forming a 5-membered ring (via the 1,4-dicarbonyl relationship of C2/C5) and a 6-membered ring (via the 1,5-relationship of C2/C6).

  • Pathway A (Preferred): Enolization at C1 followed by attack on C5 .

    • Mechanism:[1][2][3][4][5][6][7][8][9] 5-(enolexo)-exo-trig.

    • Product: 2-acetyl-3-methylcyclopent-2-en-1-one (highly conjugated).

    • Driving Force: The C5 carbonyl is activated by the adjacent C6 carbonyl (vicinal effect), making it more electrophilic than C2.

  • Pathway B (Secondary): Enolization at C7 followed by attack on C2 .

    • Mechanism:[1][2][3][4][5][6][7][8][9] 6-(enolendo)-exo-trig.

    • Product: 2-hydroxy-3-methylcyclohex-2-en-1,4-dione derivatives.

    • Drawback: Slower kinetics compared to 5-ring formation; often reversible.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic divergence.

ReactionPathways Start 2,5,6-Heptanetrione (Substrate) Enol_C1 Enolate at C1 (Kinetic) Start->Enol_C1 Base (Low T) Enol_C7 Enolate at C7 (Thermodynamic) Start->Enol_C7 Base (High T) TS_5 Transition State (5-membered) Enol_C1->TS_5 Fast (Baldwin favored) TS_6 Transition State (6-membered) Enol_C7->TS_6 Slower Prod_5 2-acetyl-3-methyl- cyclopentenone (Major Product) TS_5->Prod_5 - H2O (Irreversible) Prod_6 Cyclohexenedione Derivative (Minor/Byproduct) TS_6->Prod_6 - H2O Prod_6->Start Retro-Aldol (Possible)

Caption: Kinetic competition between C1-mediated cyclopentenone formation and C7-mediated cyclohexenone formation.

Experimental Optimization Protocol

To maximize the yield of the cyclopentenone derivative, you must suppress Pathway B and prevent polymerization of the reactive vicinal diketone moiety.

Recommended Conditions (Standard Operating Procedure)
ParameterRecommended SettingRationale
Base KOH (1.05 eq) or NaOEt Strong enough to enolize fully, but hydroxide facilitates the final dehydration step better than bulky organic bases.
Solvent Ethanol (EtOH) Protic solvents stabilize the enolate and facilitate proton transfer. Aprotic solvents (THF) may encourage polymerization.
Concentration 0.05 M - 0.1 M Critical: High dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature 0°C

25°C
Start cold to control regioselectivity (kinetic enolization); warm to RT to drive dehydration.
Atmosphere Argon/Nitrogen Vicinal diketones are susceptible to oxidative cleavage (to dicarboxylic acids) in air.
Step-by-Step Workflow
  • Preparation: Dissolve 2,5,6-heptanetrione in dry Ethanol (0.1 M). Degas with Argon for 15 minutes.

  • Base Addition: Cool solution to 0°C. Add 1.05 equivalents of KOH (dissolved in minimal EtOH) dropwise over 30 minutes.

    • Note: Rapid addition causes local high concentration, leading to oligomers.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LCMS. Look for the disappearance of the trione (

    
    ) and appearance of the dehydrated product (
    
    
    
    ).
  • Dehydration Drive: If the intermediate aldol adduct (alcohol) persists, warm to Room Temperature. If still persistent, add a catalytic amount of

    
    -TsOH (acidic workup/drive) after quenching the base.
    
  • Quench: Pour into cold dilute HCl/Brine mixture. Extract with EtOAc.[9]

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a complex mixture of products (Black Tar)."

Diagnosis: Intermolecular polymerization. Root Cause: The vicinal diketone (C5-C6) is highly reactive. If the intramolecular concentration is too high, the enolate of one molecule attacks the C5/C6 of another molecule. Corrective Action:

  • Dilution: Reduce concentration to 0.01 M.

  • Addition Mode: Use Inverse Addition . Slowly add the ketone solution into the base solution to ensure the base is always in excess relative to the unreacted ketone, or vice-versa depending on the specific side-reaction, but typically slow addition of base to ketone is safer to prevent runaway enolization.

Issue 2: "The reaction stalls at the aldol adduct (Alcohol intermediate)."

Diagnosis: Failure to dehydrate. Root Cause: The formation of the


-hydroxy ketone is reversible. Without dehydration, the equilibrium may shift back to the starting material (Retro-Aldol).
Corrective Action: 
  • Acid Catalysis: After the initial base step, neutralize and treat the crude with

    
    -TsOH in refluxing Benzene/Toluene with a Dean-Stark trap .
    
  • Mechanism: Acid-catalyzed dehydration is often more efficient for sterically congested aldol products than base-catalyzed elimination (E1cB).

Issue 3: "I am isolating a 6-membered ring byproduct."

Diagnosis: Thermodynamic control favoring Pathway B. Root Cause: Reaction temperature was too high or reaction time too long, allowing the system to equilibrate to the 6-membered ring. Corrective Action:

  • Kinetic Control: Keep the reaction at -10°C or 0°C.

  • Quench Early: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material.

Issue 4: "My starting material degrades before reaction."

Diagnosis: Oxidative cleavage. Root Cause: 2,5,6-heptanetrione contains a 1,2-diketone moiety, which can undergo oxidative cleavage in the presence of oxygen and light. Corrective Action:

  • Shielding: Wrap the flask in foil.

  • Inert Gas: Strictly maintain an Argon atmosphere.

  • Freshness: Use freshly prepared or distilled trione.

References

  • OpenStax. (2023).[8] Intramolecular Aldol Reactions. Organic Chemistry. Link

    • Context: Foundational mechanism for 1,4- and 1,5-diketone cyclizations (2,5-hexanedione vs 2,6-heptanedione).[4][5][6]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Link

    • Context: Thermodynamic vs.
  • MDPI. (2023). Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs. International Journal of Molecular Sciences. Link

    • Context: Reactivity profiles of triketones and the electrophilicity of vicinal carbonyls.
  • ChemicalBook. 2,6-Heptanedione Properties and Synthesis. Link

    • Context: Physical properties and stability data for rel

Sources

troubleshooting low yields in 2,3,4-Trimethylcyclopent-2-en-1-one preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields and purity for this valuable synthetic intermediate. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific, common problems encountered during the synthesis. The primary synthetic route discussed is the base-catalyzed intramolecular aldol condensation of a suitable 1,4-diketone precursor, such as 3,4-dimethylhexane-2,5-dione, a foundational and reliable method for constructing the cyclopentenone core.[1][2]

Q1: My reaction has failed, showing only starting material or a complex mixture of unidentifiable products. What are the primary causes?

A1: Complete reaction failure or the formation of an intractable mixture often points to fundamental issues with reagents, reaction conditions, or the stability of the precursor.

  • Causality—Reagent Purity: The most critical step in a base-catalyzed aldol condensation is the selective formation of an enolate.[3] The presence of acidic or basic impurities in your starting diketone or solvent can neutralize the catalyst, prevent enolate formation, or catalyze unintended side reactions. Similarly, "wet" (water-containing) solvents can consume the base, especially if organometallic bases or hydrides are used.

  • Causality—Choice of Base: The base must be strong enough to deprotonate the α-carbon of the diketone but not so reactive that it promotes polymerization or other side reactions. Using a very strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures can favor kinetic enolate formation, but incomplete reaction is possible if the temperature is not allowed to rise sufficiently for cyclization. Conversely, strong nucleophilic bases like sodium hydroxide (NaOH) at high temperatures can lead to polymerization or intermolecular condensation products.[4]

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your 1,4-diketone precursor (e.g., 3,4-dimethylhexane-2,5-dione) using ¹H NMR and GC-MS.

    • Ensure Anhydrous Conditions: Dry all solvents and glassware meticulously, especially when using moisture-sensitive bases.

    • Re-evaluate Base Selection: If using a mild base like NaOH or KOH, consider increasing the temperature or reaction time. If using a very strong base like LDA, ensure correct stoichiometry and controlled warming after the initial low-temperature deprotonation.

Q2: My yield is consistently low (<30%), and the main impurity appears to be a polymer. How can I prevent this?

A2: Polymerization is a frequent side reaction in cyclopentenone synthesis, arising from the high reactivity of the enone product, especially under harsh basic or acidic conditions.[5]

  • Causality—Reaction Concentration and Temperature: High concentrations of reactants and product can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization. Elevated temperatures can also accelerate these undesirable pathways. The α,β-unsaturated carbonyl system of the cyclopentenone product is a potent Michael acceptor, making it susceptible to attack by any available enolates, leading to polymer chains.[6][7]

  • Troubleshooting Workflow: The following decision tree can help diagnose and solve issues related to low yields and side product formation.

G cluster_outcomes Primary Observation cluster_solutions Potential Solutions start Low Yield of 2,3,4-Trimethylcyclopent-2-en-1-one check_sm Analyze Crude Reaction Mixture (TLC, ¹H NMR, GC-MS) start->check_sm sm_present High % of Starting 1,4-Diketone check_sm->sm_present Incomplete Conversion polymer Broad NMR Humps / Baseline on TLC (Polymerization) check_sm->polymer Undesired Reactivity side_products Multiple Discrete Spots / Peaks (Side Products) check_sm->side_products Poor Selectivity sol_incomplete Incomplete Reaction: • Increase reaction time/temp • Use stronger base (e.g., NaOEt) • Check base stoichiometry & purity sm_present->sol_incomplete sol_polymer Polymerization Issue: • Decrease reaction concentration • Lower reaction temperature • Quench reaction promptly after completion polymer->sol_polymer sol_side Selectivity Issue: • Use a bulkier base (e.g., KOtBu) • Lower temperature for selectivity • Re-evaluate precursor structure side_products->sol_side

Caption: Troubleshooting workflow for low yields.

Q3: My NMR shows a mixture of the desired product and the intermediate aldol addition product (a hydroxy-cyclopentanone). How can I drive the reaction to completion?

A3: The final step of the intramolecular aldol condensation is an E1cB (Elimination, Unimolecular, conjugate Base) dehydration of the β-hydroxy ketone intermediate. Incomplete elimination is a common issue.

  • Causality—Dehydration Conditions: This elimination step is often the slowest in the sequence and can be reversible. It is typically promoted by heat or by ensuring a sufficient concentration of base. If the reaction is quenched too early or run at too low a temperature, the intermediate may be isolated.

  • Troubleshooting Steps:

    • Increase Temperature: After the initial cyclization, moderately increasing the temperature (e.g., to reflux) can provide the activation energy needed for the elimination of water.

    • Acidic Workup: Sometimes, a mildly acidic workup (e.g., with dilute HCl or NH₄Cl) can promote dehydration of the isolated aldol adduct during the extraction phase. Caution is advised as strong acid can cause other side reactions.[8]

    • Dean-Stark Trap: For reactions run at reflux, using a Dean-Stark apparatus to physically remove the water formed during the condensation can effectively drive the equilibrium toward the desired α,β-unsaturated product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 2,3,4-Trimethylcyclopent-2-en-1-one?

A1: For this specific substitution pattern, the most direct and reliable method is the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione .[1] This 1,4-diketone precursor contains all the necessary carbons and can be cyclized under basic conditions to form the five-membered ring. This method avoids the complexities of other routes like the Nazarov cyclization, which requires a divinyl ketone precursor, or the Pauson-Khand reaction, which involves organometallic reagents and carbon monoxide.[9][10]

Caption: Key stages of the intramolecular aldol condensation pathway.

Q2: How do I select the optimal base and solvent for the cyclization?

A2: The choice of base and solvent is interdependent and crucial for maximizing yield. The goal is to efficiently generate the enolate without promoting side reactions.

BaseTypical SolventTemperatureProsCons
NaOH / KOH EtOH / H₂ORefluxInexpensive, easy to handle.Can promote polymerization; water may interfere.[4]
NaOEt / KOtBu EtOH / t-BuOHRoom Temp to RefluxStronger, non-nucleophilic; good yields.Requires anhydrous conditions; t-BuOK is very hygroscopic.
LDA THF / Hexanes-78 °C to RTForms kinetic enolate cleanly.Requires strictly anhydrous/inert atmosphere; cryogenic temperatures.
Al₂O₃ / MgO TolueneHigh TempHeterogeneous catalyst, easy removal.May require higher temperatures and longer reaction times.[4]

Recommendation: For laboratory-scale synthesis, sodium ethoxide (NaOEt) in absolute ethanol provides a robust balance of reactivity, cost-effectiveness, and operational simplicity.

Q3: What are the critical parameters to monitor during the reaction?

A3: Success depends on careful control of several factors:

  • Temperature: The initial enolate formation may benefit from lower temperatures to improve selectivity, while the final dehydration step often requires heat. A gradual temperature ramp can be effective.

  • Reaction Time: Over-extending the reaction time, especially at high temperatures, can degrade the product. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench it promptly upon completion.

  • Stoichiometry of Base: Use a catalytic amount (e.g., 0.1-0.3 equivalents) for reversible bases like NaOH. For irreversible deprotonation (like with LDA), slightly more than 1.0 equivalent is needed to account for any acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one via Intramolecular Aldol Condensation

This protocol describes a standard procedure using sodium ethoxide.

Materials:

  • 3,4-dimethylhexane-2,5-dione (14.2 g, 100 mmol)

  • Absolute Ethanol (200 mL)

  • Sodium metal (0.58 g, 25 mmol)

  • Diethyl ether

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 100 mL of absolute ethanol in a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer. Stir until all sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Diketone: Dissolve 3,4-dimethylhexane-2,5-dione in the remaining 100 mL of absolute ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Then, heat the mixture to a gentle reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Cool the reaction mixture to room temperature and neutralize it by pouring it into 200 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the pure product. The product is a colorless to pale yellow oil.[11]

References

  • Hameed, K. K. et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, vii, 201-213. [Link]

  • Stork, G. & Tabak, J. M. (1982). Process for preparing 2-hydroxy-3-methylcyclopent-2-en-1-one. U.S.
  • Al-Haiza, M. A. (2014). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. International Journal of Organic Chemistry, 4, 253-258. [Link]

  • Reddy, B. V. S. et al. (2019). Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides. Organic & Biomolecular Chemistry, 17, 8438-8442. [Link]

  • ChemistryViews (2018). Simple Synthesis of 2-Cyclopentenones. ChemistryViews. [Link]

  • Ricart, S. et al. (2007). Synthesis of cyclopentenones. U.S.
  • Organic Chemistry Portal. Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Y. et al. (2022). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. MDPI. [Link]

  • Tius, M. A. et al. (2020). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. PubMed Central. [Link]

  • Simeonov, S. P. et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893. [Link]

  • The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one. The Good Scents Company Information System. [Link]

  • Gryglewicz, S. et al. (2000). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Reaction Kinetics and Catalysis Letters, 70(1), 133-138. [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Walker, J. F. (1950). Purification of cyclopentanone. U.S.
  • LibreTexts Chemistry. 23.7: Intramolecular Aldol Reactions. LibreTexts. [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • DePuy, C. H. & Eilers, K. L. (1962). 2-CYCLOPENTENONE. Organic Syntheses, 42, 38. [Link]

  • Van Steenis, D. J. et al. (2017). Design of a thermally controlled sequence of triazolinedione-based click and transclick reactions. PubMed Central. [Link]

  • Wang, Y. et al. (2007). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Catalysis Letters, 116(1-2), 64-69. [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign. [Link]

  • Organic Chemistry Portal. Robinson Annulation. Organic Chemistry Portal. [Link]

  • Zhao, Y. et al. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. ResearchGate. [Link]

  • Wender, P. A. & Gamber, G. G. (2005). Pauson-Khand cyclopentenone synthesis. ResearchGate. [Link]

  • Van Steenis, D. J. et al. (2017). Design of a thermally controlled sequence of triazolinedione-based click and transclick reactions. ResearchGate. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

  • Zhao, Y. et al. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]

  • LibreTexts Chemistry. 23.12: The Robinson Annulation Reaction. LibreTexts. [Link]

  • Li, J. et al. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI. [Link]

  • Gandon, V. et al. (2012). Using Nazarov Electrocyclization to Stage Chemoselective[12][13]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PubMed Central. [Link]

  • Wikipedia. Cyclopentenone. Wikipedia. [Link]

  • Santelli-Rouvier, C. & Santelli, M. (1983). The Nazarov Cyclization. Organic Reactions. [Link]

  • Baruah, A. K. et al. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Li, P. et al. (2020). Proposed reaction mechanism for cyclopentanone aldol condensation on... ResearchGate. [Link]

  • Krstic, N. et al. (2020). MW assisted Paal-Knorr condensation of cyclopentenone to a set of tricyclic pyrrole. ResearchGate. [Link]

  • Nishimura, T. et al. (2011). Method for producing of 2-alkyl-2-cycloalken-1-one. U.S.
  • Chem V. (2020). The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction. YouTube. [Link]

Sources

Technical Support Center: Stability & Storage of 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific stability challenges of 2,3,4-Trimethylcyclopent-2-en-1-one . This guide synthesizes standard operating procedures for handling sensitive


-unsaturated ketones with the specific structural vulnerabilities of this molecule.

Executive Summary: The Stability Profile

2,3,4-Trimethylcyclopent-2-en-1-one is a substituted cyclic enone. While the methyl groups at positions 2 and 3 provide some steric protection against nucleophilic attack, the molecule possesses a critical structural vulnerability: the tertiary allylic position at C4 .

  • Primary Threat (Autoxidation): The C4 proton is allylic and tertiary. Abstraction of this proton yields a highly stabilized radical, making the compound exceptionally prone to autoxidation upon exposure to air, leading to hydroperoxides and subsequent ring cleavage or polymerization [1][6].

  • Secondary Threat (Photodimerization): Like all cyclopentenones, it undergoes [2+2] cycloaddition under UV light, forming dimers that manifest as a viscous, insoluble residue [1][19].

The "Gold Standard" Storage Workflow

Strict adherence to this protocol minimizes the formation of allylic hydroperoxides.

StorageWorkflow Receipt Receipt of Material (Check CoA & Visual) QC Initial QC (GC-MS Purity) Receipt->QC Verify Purity Aliquot Aliquot under Inert Gas (Argon Preferred) QC->Aliquot If >98% Seal Seal Container (Teflon liner + Parafilm) Aliquot->Seal Minimize Headspace Store Storage (-20°C, Dark) Seal->Store Immediate Transfer Monitor Routine Monitor (Check for Yellowing) Store->Monitor Monthly Monitor->QC If Color Changes

Figure 1: Optimized workflow for receiving and storing labile enones. Note the emphasis on inert gas aliquotting to prevent headspace oxidation.

Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes[1]

Q: The liquid has turned from colorless/pale yellow to a deep amber or brown. Is it still usable?

  • Diagnosis: This indicates advanced oxidative polymerization . The "browning" is caused by oligomers formed via radical coupling or aldol-type condensation of oxidation byproducts.

  • Action: Check purity via GC-MS. If purity is >95%, you may purify via vacuum distillation (see Section 5). If <90% or if the liquid has become viscous, discard the lot. The peroxides present pose a safety risk during heating.

Q: I see a white precipitate or "gum" at the bottom of the vial.

  • Diagnosis: This is likely a photodimer formed by [2+2] cycloaddition, triggered by exposure to ambient light.

  • Action: Filter the liquid through a 0.2 µm PTFE syringe filter. The dimer is often less soluble than the monomer. Analyze the filtrate; if the monomer peak is intact, the supernatant is usable. Future Prevention: Wrap all vials in aluminum foil or use amber glass.

Category 2: Purity & Analysis

Q: My GC purity dropped from 99% to 94% overnight. What happened?

  • Diagnosis: Volatilization or Contamination. 2,3,4-Trimethylcyclopent-2-en-1-one is volatile. If the vial was not sealed tight, the monomer evaporated, potentially concentrating less volatile impurities (like dimers).

  • Action: Ensure caps are lined with PTFE (Teflon). Avoid polyethylene (PE) liners, which can absorb organic volatiles.

Q: Can I store this in plastic (polypropylene) tubes?

  • Answer: No. Small enones can permeate standard plastics and extract plasticizers (phthalates), which will appear as ghost peaks in your GC-MS/NMR. Always use borosilicate glass with phenolic caps and PTFE liners.

Technical Deep Dive: Degradation Mechanisms

A. Radical Autoxidation (The Primary Killer)

The presence of the methyl group at C4 creates a "perfect storm" for oxidation. The C-H bond at C4 is weak because the resulting radical is stabilized by both the double bond (allylic) and the methyl group (tertiary).

Mechanism:

  • Initiation: Trace metal or UV light abstracts the C4-H.

  • Propagation: The C4 radical reacts with

    
     to form a peroxy radical (
    
    
    
    ), which abstracts H from another molecule.
  • Termination: Formation of stable hydroperoxides (

    
    ) or cross-linked polymers.
    
B. Degradation Pathway Visualization

DegradationPathway Start 2,3,4-Trimethylcyclopent-2-en-1-one (Intact Monomer) Radical Allylic Radical (C4) (Tertiary & Resonance Stabilized) Start->Radical Initiator (O2, hν, Heat) Peroxide Hydroperoxide Intermediate (Unstable) Radical->Peroxide + O2 (Fast) Polymer Oligomers/Polymers (Brown Viscous Liquid) Peroxide->Polymer Radical Coupling Cleavage Ring Cleavage Products (Acids/Aldehydes) Peroxide->Cleavage Decomposition

Figure 2: The autoxidation cascade. Note that the hydroperoxide intermediate is often explosive if concentrated; never distill a brown sample to dryness.

Recovery Protocol: Vacuum Distillation

Use this protocol only if the material is partially degraded (Yellow/Amber, Purity >90%).

Safety Warning: Check for peroxides using starch-iodide paper before heating. If positive, treat with aqueous sodium thiosulfate first.

  • Setup: Short-path distillation apparatus (Vigreux column optional but recommended).

  • Pressure: High vacuum (< 5 mmHg) is essential to keep the boiling point low.

    • Target bp: ~65°C at 19 mmHg [3].[1]

  • Stabilizer: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the boiling flask to inhibit polymerization during heating.

  • Collection: Discard the first 5-10% (forerun) containing volatile cleavage products. Collect the main fraction.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Summary of Physical Properties & Storage Rules

ParameterValue / ConditionReason
Boiling Point 64-65 °C @ 19 mmHg [3]Reference for distillation.
Flash Point ~42-58 °C [1][2]Flammable; store in flammables cabinet.
Storage Temp -20 °C (Long term)Slows radical propagation kinetics.
Atmosphere Argon or NitrogenDisplaces

to prevent autoxidation.
Container Amber GlassBlocks UV light (prevents dimerization).
Stabilizer BHT (Optional)Scavenges radicals; use if downstream chemistry permits.

References

  • Apollo Scientific.[2] (2023).[2][3][4][5][6] Safety Data Sheet: 3-Methylcyclopent-2-en-1-one. Retrieved from

  • The Good Scents Company. (n.d.). 3,4-dimethyl-2-cyclopenten-1-one Flavor and Fragrance Information. Retrieved from

  • Sigma-Aldrich.[1] (n.d.). 2-Cyclopenten-1-one Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2023).[2][3][4][5][6] PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from

  • Fisher Scientific.[7] (2011).[7][8] Safety Data Sheet: 3-Methyl-2-cyclopenten-1-one, stabilized. Retrieved from

  • ResearchGate. (2023).[3] Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from

Sources

Technical Support Center: GC-MS Optimization for 2,3,4-Trimethylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Technical Profile

Before initiating method development, it is critical to understand the physicochemical behavior of the target analyte to predict its interaction with the GC inlet and stationary phase.

ParameterValue / CharacteristicTechnical Implication
Compound 2,3,4-Trimethylcyclopent-2-en-1-oneCyclic enone structure
CAS 28790-86-5Verification ID
Molecular Weight 124.18 g/mol Target for MS source tuning
Boiling Point ~192 °C (465 K)Requires Inlet Temp > 220 °C
Polarity Semi-polar (Ketone group)Prone to tailing on active sites
RI (Non-Polar) 1058 - 1063 (DB-5 type)Elutes early-mid chromatogram
RI (Polar) 1539 - 1561 (WAX type)Significant retention shift on polar phases
Key MS Ions (EI) 109 (Base), 124 (Mol), 81 Use 109 for Quant, 124/81 for Qual

Core Method Optimization (The "Golden Standard")

This protocol is designed to maximize signal-to-noise (S/N) while preventing the common "cyclic ketone tailing" phenomenon.

A. Column Selection Strategy

Recommendation: Use a Polar Stationary Phase (PEG/Wax) for complex matrices, or a 5%-Phenyl-methylpolysiloxane (5-MS) for general screening.

  • Why? 2,3,4-Trimethylcyclopent-2-en-1-one has a Kovats Retention Index (RI) shift of nearly +500 units when moving from non-polar to polar columns. This "polarity shift" is a powerful tool to separate it from co-eluting hydrocarbons in complex natural product extracts.

B. Inlet Parameters (The Critical Control Point)

Cyclopentenones are sensitive to active sites (silanol groups) in the liner, leading to adsorption and peak tailing.

  • Liner: Ultra-Inert (deactivated) splitless liner with glass wool (positioned precisely to wipe the needle).

  • Temperature: 240 °C.

    • Caution: Do not exceed 280 °C. Thermal degradation or polymerization of the enone system can occur at excessive temperatures.

  • Mode: Splitless (for trace analysis < 10 ppm) or Split 20:1 (for neat samples).

C. Mass Spectrometry (SIM Mode Setup)

For quantitative stability, avoid Full Scan for low-level detection. Use Selected Ion Monitoring (SIM) .

Ion (m/z)TypeDwell Time (ms)Purpose
109.0 Quant50Base peak (Loss of Methyl [M-15]+)
124.1 Qual 150Molecular Ion [M]+ (Confirmation)
81.0 Qual 250Ring fragmentation

Workflow Visualization

Diagram 1: Method Optimization Logic Flow

This flowchart guides the decision-making process for selecting the correct column and ionization mode based on sample complexity.

MethodOptimization Start Start: Sample Evaluation MatrixCheck Is Matrix Complex? (e.g., Essential Oils, Bio-fluids) Start->MatrixCheck ColNonPolar Select 5%-Phenyl Column (DB-5MS / HP-5) MatrixCheck->ColNonPolar No (Clean Standard) ColPolar Select PEG/Wax Column (DB-WAX / HP-INNOWax) MatrixCheck->ColPolar Yes (Interferences) ResCheck Isomer Resolution Check (2,3,4- vs 3,4,5- isomers) ColNonPolar->ResCheck ResCheck->ColPolar Poor Resolution ScanMode Full Scan (40-300 amu) For Identification ResCheck->ScanMode Good Resolution ColPolar->ScanMode SIMMode SIM Mode (m/z 109, 124, 81) For Quantitation ScanMode->SIMMode Target Defined Final Validated Method SIMMode->Final

Caption: Decision matrix for column selection and MS mode based on matrix complexity and isomer resolution requirements.

Troubleshooting Guide: The "Tailing Ketone" Issue

Problem: The peak for 2,3,4-Trimethylcyclopent-2-en-1-one exhibits a tailing factor (Tf) > 1.5. Root Cause: The carbonyl oxygen and the conjugated double bond create a localized electron density that interacts strongly with active silanols (Si-OH) in the liner or column head.

Step-by-Step Diagnosis & Repair
  • The "Jumper" Test:

    • Inject a neutral hydrocarbon (e.g., Dodecane).

    • Result A: If Dodecane tails, the system has a physical flow path issue (bad column cut, ferrule leak).

    • Result B: If Dodecane is symmetrical but the Ketone tails, the system has a chemical activity issue (dirty liner, active sites).

  • Liner Deactivation:

    • Replace the current liner with a fresh Ultra-Inert (UI) deactivated liner. Standard glass wool is the #1 enemy of cyclopentenones.

  • Column Trimming:

    • Remove 10-20 cm from the front of the column. Non-volatile matrix components accumulate here, creating new active sites that grab the analyte.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) Test Inject Hydrocarbon Std (e.g., C12) Issue->Test ResultPhysical Hydrocarbon Tails? Test->ResultPhysical ResultChemical Hydrocarbon Symmetrical? Test->ResultChemical ActionPhysical Fix Physical Path: Re-cut Column, Check Ferrules ResultPhysical->ActionPhysical Yes Verify Re-inject Analyte ActionPhysical->Verify ActionChemical Fix Activity: Replace Liner (UI), Trim Column Head ResultChemical->ActionChemical Yes ActionChemical->Verify

Caption: Diagnostic workflow to distinguish between physical flow path errors and chemical activity/adsorption.

Frequently Asked Questions (FAQs)

Q1: I see two peaks with similar mass spectra. Which one is my target? A: Isomers are common. 2,3,4-trimethylcyclopent-2-en-1-one often co-exists with 3,4,5-trimethylcyclopent-2-en-1-one.

  • Solution: Check the Retention Index.[1][2] On a non-polar column (DB-5), the 2,3,4- isomer typically elutes slightly later than the 3,4,5- isomer due to the conjugation stability of the methyl group position. Verify with a pure analytical standard.

Q2: My sensitivity is dropping over time, but only for this compound. A: This is classic "activity buildup." High-boiling matrix residue is coating your inlet liner, creating active sites that irreversibly adsorb the ketone.

  • Solution: Implement a rigorous "Clean-Out" method at the end of every sequence (Oven to 300°C for 10 mins) and change liners more frequently (every 50-100 injections).

Q3: Can I use a wax column for MS analysis? A: Yes, but be aware of "column bleed." Wax phases (PEG) have lower thermal stability (max ~250°C).

  • Protocol: Ensure your transfer line temperature does not exceed the column's max temperature limit.[3] Use "MS-grade" Wax columns (e.g., DB-WAX UI) to minimize background noise at m/z 109.

References

  • NIST Mass Spectrometry Data Center. (2025).[1][2] 2-Cyclopenten-1-one, 2,3,4-trimethyl- Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[4]

  • PubChem. (2025).[2] 2,3,4-Trimethylcyclopent-2-en-1-one Compound Summary. National Library of Medicine.

  • Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks.

  • Sigma-Aldrich. (2025). GC Column Selection Guide: Ketones and Polar Solvents.

Sources

dealing with impurities in commercial 2,3,4-Trimethylcyclopent-2-en-1-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Purification Protocols

Ticket ID: #TC-234-TMCP Assigned Specialist: Dr. Alistair Vance, Senior Application Scientist

Introduction: The "Hidden" Isomer Problem

Welcome to the technical support hub for 2,3,4-Trimethylcyclopent-2-en-1-one . If you are accessing this guide, you are likely facing a specific set of challenges: your GC-MS shows a "pure" peak that NMR disputes, your Michael additions are stalling, or your clear yellow oil has turned into a brown viscous gum.

Commercial samples of substituted cyclopentenones are notoriously difficult to purify due to the thermodynamic mobility of the double bond and the presence of regioisomers (specifically the 2,3,5-trimethyl variant) that co-distill with your target. This guide moves beyond standard datasheets to address the causality of impurities and provides self-validating protocols to resolve them.

Module 1: Diagnostic & Identification

Question: "My GC shows 98% purity, but my reaction yield is low. What am I missing?"

The Issue: Gas Chromatography (GC) often fails to resolve the 2,3,5-trimethyl isomer from the 2,3,4-trimethyl target because their boiling points are nearly identical (<2°C difference).

The Fix: You must rely on 1H NMR for definitive purity validation. The methyl group environments are your diagnostic fingerprint.

Diagnostic Protocol: The Methyl Shift Test

Run a standard 1H NMR in CDCl3. Focus on the region between 1.0 ppm and 2.5 ppm .

FeatureTarget: 2,3,4-Trimethyl Impurity: 2,3,5-Trimethyl Mechanism of Interference
C4-Methyl Doublet at ~1.1 ppm (Allylic coupling)AbsentThe C4 position is distinct from C5.
C5-Methyl AbsentDoublet at ~1.2–1.3 ppm (Alpha-keto)The C5 proton is acidic; leads to enolization.
C2/C3 Methyls Two Singlets (~1.7–2.0 ppm)Two Singlets (~1.7–2.0 ppm)Indistinguishable; do not use for ID.
Ring Protons C5-H2 (Methylene): MultipletC4-H2 (Methylene): MultipletHard to resolve in crude mixtures.

Decision Logic:

  • If you see a "shadow doublet" slightly downfield of your C4-methyl doublet, you have the 2,3,5-isomer.

  • Action: If Isomer > 5%, proceed to Module 2 (Chromatography) . Distillation will fail.

Module 2: Purification Strategies

Question: "Distillation isn't working. How do I separate the isomers?"

The Issue: The boiling point differential between the 2,3,4- and 2,3,5- isomers is insufficient for standard fractional distillation. Furthermore, prolonged heating promotes polymerization and thermal isomerization .

The Fix: High-Throughput Flash Chromatography using a specific solvent gradient.

Protocol: The "Soft-Gradient" Flash Column
  • Stationary Phase: High-purity Silica Gel (40–63 µm), neutralized.

  • Mobile Phase: Hexane : Ethyl Acetate (Hex:EtOAc).[1]

Step-by-Step Workflow:

  • Column Pre-treatment: Flush silica with 1% Triethylamine (TEA) in Hexane.

    • Why? Commercial silica is slightly acidic. Acidic sites catalyze the migration of the double bond, converting your pure 2,3,4- product into the thermodynamic mixture during purification. TEA neutralizes these sites.

  • Loading: Load sample as a concentrated solution in 95:5 Hex:EtOAc. Avoid "dry loading" on silica to minimize residence time.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Elutes non-polar hydrocarbon impurities).

    • 5–20 mins: 0% → 10% EtOAc (Target elutes here).

    • 20–30 mins: 10% → 20% EtOAc (Elutes oxidized diones/alcohols).

  • Fraction Collection: Collect small fractions. The 2,3,5-isomer is slightly less polar and will elute in the front shoulder of the main peak.

Visualizing the Workflow (DOT Diagram):

PurificationLogic Start Crude Sample Analysis Polymer Polymer/Dimer Check (Brown Gum) Start->Polymer IsomerCheck Isomer Content > 5%? Distillation Vacuum Distillation (Spinning Band) IsomerCheck->Distillation No (Only volatiles) Column Flash Chromatography (Buffered Silica) IsomerCheck->Column Yes (Isomers present) Final Pure 2,3,4-Trimethyl Store -20°C Distillation->Final Column->Final Polymer->IsomerCheck No (Fluid) Scavenge Filtration through Basic Alumina Polymer->Scavenge Yes (Viscous) Scavenge->IsomerCheck

Caption: Logic flow for selecting the correct purification method based on impurity profile.

Module 3: Stability & Storage

Question: "Why did my sample turn brown overnight?"

The Issue: Cyclopentenones are "Michael Acceptors." They are electron-deficient alkenes prone to:

  • Auto-oxidation: Forming epoxides or hydroxy-ketones.

  • Dimerization: [2+2] Photocycloaddition (light-induced).

  • Polymerization: Radical-chain mechanisms initiated by trace peroxides.

The Fix: The "Inert & Dark" Protocol.

Storage Protocol:
  • Deoxygenate: Sparge the liquid with Argon for 5 minutes before capping. Nitrogen is acceptable, but Argon is heavier and forms a better blanket.

  • Stabilize: If downstream applications allow, add 100 ppm BHT (Butylated hydroxytoluene) as a radical scavenger.

    • Note: If your next step is a radical reaction, you must remove BHT via a short plug of silica before use.

  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass on a benchtop.

  • Temperature: -20°C is mandatory for long-term (>1 week) storage.

Module 4: Reactivity Troubleshooting

Question: "My Michael Addition failed. The starting material was consumed, but I got tar."

The Issue: This is often due to Acidic Impurities . The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one often involves the Nazarov Cyclization , which uses strong Lewis or Brønsted acids [1].[2] Trace residual acid in the commercial sample can:

  • Neutralize the base catalyst required for your Michael addition.

  • Catalyze the polymerization of the enone (the "tar" you observed).

The Fix: The "Basic Wash" Pre-treatment.

Pre-treatment Protocol:

Before running sensitive catalytic reactions, perform this wash:

  • Dissolve the enone in Et2O (Diethyl ether).

  • Wash 1x with Saturated NaHCO3 .

  • Wash 1x with Brine .

  • Dry over Na2SO4 (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO4), as it is slightly Lewis acidic and can promote isomerization.

  • Concentrate under reduced pressure (keep bath < 30°C).

Visualizing the Reaction Pathway (DOT Diagram):

ReactionPathway Enone 2,3,4-Trimethyl Enone Path1 Polymerization (Tar) Enone->Path1 Acid Catalyzed Path2 Michael Adduct (Target) Enone->Path2 Base Catalyzed Acid Trace Acid (Impurity) Base Base Catalyst (Reagent) Acid->Base Neutralization (Stalls Reaction)

Caption: Impact of acidic impurities on competing reaction pathways (Polymerization vs. Addition).

References

  • Nazarov Cyclization Mechanism & Acid Catalysis

    • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis. Tetrahedron, 61(32), 7577-7606.
    • Source:

  • Cyclopentenone Physical Properties & Spectral Data

    • National Institute of Standards and Technology (NIST). 2,3,4-Trimethyl-2-cyclopenten-1-one Mass Spectrum & Retention Indices.
    • Source:

  • Purification of Isomeric Enones

    • Paquette, L. A. (Ed.).[3] (1995).[4] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[5] (Referencing general protocols for sensitive enone purification).

    • Source:

  • Isomerization Thermodynamics

    • PubChem Compound Summary for CID 528707 (Related Hydroxy-trimethyl variants showing structural mobility).
    • Source:[6]

Sources

strategies to increase the efficiency of 2,3,4-Trimethylcyclopent-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to enhance the efficiency and success of your synthetic endeavors.

Introduction to the Synthetic Challenge

2,3,4-Trimethylcyclopent-2-en-1-one is a polysubstituted cyclopentenone, a structural motif found in various natural products and pharmacologically active compounds.[1] Its synthesis presents a fascinating challenge in controlling regioselectivity and stereoselectivity. While numerous methods exist for the general synthesis of cyclopentenones, such as the Nazarov cyclization and Pauson-Khand reaction, a direct, high-yield protocol for this specific trimethylated derivative is not extensively documented.[1][2][3] This guide will focus on two primary, logical synthetic strategies and the common issues encountered with each.

Diagram: Overall Synthetic Strategies

synthesis_overview cluster_path_a Pathway A: Stepwise Alkylation cluster_path_b Pathway B: Cyclization of Acyclic Precursor A_start 3-Methyl-2-cyclopenten-1-one A_step1 C4-Methylation A_start->A_step1 A_step2 C2-Methylation A_step1->A_step2 A_end 2,3,4-Trimethylcyclopent-2-en-1-one A_step2->A_end B_start Acyclic Diketone (3,4-dimethylheptane-2,6-dione) B_step1 Intramolecular Aldol Condensation B_start->B_step1 B_end 2,3,4-Trimethylcyclopent-2-en-1-one B_step1->B_end start Synthetic Approach start->A_start Common Starting Material start->B_start Precursor Synthesis

Caption: Two primary synthetic routes to 2,3,4-trimethylcyclopent-2-en-1-one.

Troubleshooting Guide: Pathway A - Stepwise Alkylation

This approach begins with the commercially available or readily synthesized 3-methyl-2-cyclopenten-1-one. The key challenges lie in the regioselective introduction of two additional methyl groups.

Step 1: Synthesis of 3-Methyl-2-cyclopenten-1-one

The most common and efficient route to the starting material is the intramolecular aldol condensation of 2,5-hexanedione.[4][5]

Q1: My yield of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione is low. How can I improve it?

A1: Low yields in this cyclization are often due to incomplete reaction or side reactions. Here are several factors to consider:

  • Catalyst Choice: While traditional homogeneous bases like NaOH or KOH can be used, they can be difficult to remove and may lead to side products.[4] Solid-phase catalysts are often more efficient and simplify workup. A highly effective method utilizes calcium oxide (CaO) in water under an inert atmosphere at elevated temperatures (e.g., 150 °C), which has been reported to achieve yields as high as 98%.[5] Another option is using γ-Al2O3/AlOOH nanocomposites, which also demonstrate high selectivity.[4]

  • Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration. For the CaO-catalyzed reaction, 14 hours at 150 °C is recommended.[5] An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and side reactions.

  • Purification: The product is volatile. Distillation is the preferred method of purification. Ensure your distillation setup is efficient to prevent loss of product.

Step 2: C4-Methylation (Conjugate Addition)

The second methyl group is introduced at the C4 position via a Michael (conjugate) addition. This is because the β-carbon of the α,β-unsaturated ketone is electrophilic.

Q2: I am attempting a conjugate addition of a methyl group, but I am getting a mixture of products, including 1,2-addition to the carbonyl. How do I favor 1,4-addition?

A2: The competition between 1,2- and 1,4-addition is a classic problem in the chemistry of α,β-unsaturated ketones. To favor the desired 1,4-addition, consider the following:

  • Choice of Methylating Agent: Use a "soft" nucleophile. Hard nucleophiles like methyl lithium or methyl Grignard reagents tend to favor 1,2-addition. Lithium dimethylcuprate (LiMe₂Cu), also known as Gilman's reagent, is the classic choice for promoting 1,4-addition.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This often increases the selectivity for the thermodynamically favored 1,4-adduct.

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for Gilman reagents.

Experimental Protocol: Gilman Reagent for C4-Methylation

  • Prepare the Gilman reagent by adding two equivalents of methyl lithium to one equivalent of copper(I) iodide in THF at low temperature.

  • Cool the solution of 3-methyl-2-cyclopenten-1-one in THF to -78 °C.

  • Slowly add the freshly prepared Gilman reagent to the cyclopentenone solution.

  • Allow the reaction to stir at low temperature for a few hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Step 3: C2-Methylation (Enolate Alkylation)

The final methyl group is added at the C2 position. This is achieved by forming an enolate from the 3,4-dimethylcyclopentanone intermediate and then trapping it with an electrophilic methyl source.

Q3: The methylation at the C2 position is inefficient, or I am getting O-alkylation instead of C-alkylation. What can I do?

A3: This is a common issue in enolate chemistry. The key is to control the formation and reactivity of the enolate.

  • Base Selection: Use a strong, non-nucleophilic base to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is an excellent choice.

  • Solvent and Temperature: Generate the enolate at low temperature (-78 °C) in an aprotic solvent like THF. This kinetically controlled deprotonation will favor the formation of the desired enolate.

  • Methylating Agent: Use a reactive electrophile like methyl iodide (MeI) or methyl triflate (MeOTf). Add the methylating agent to the cold enolate solution.

  • Controlling C- vs. O-Alkylation: C-alkylation is generally favored in polar aprotic solvents (like THF). The use of a lithium counterion (from LDA) also tends to promote C-alkylation.

Q4: My final product is a mixture of diastereomers at the C3 and C4 positions. How can I separate them?

A4: The C4- and C2-methylation steps can introduce a new stereocenter, leading to a mixture of diastereomers.

  • Chromatography: Diastereomers have different physical properties and can often be separated by careful column chromatography.[6] Sometimes, reversed-phase chromatography (e.g., using a C18 column) can provide better separation than normal-phase silica gel.[6]

  • Crystallization: If the product is crystalline, fractional crystallization may be an effective method for separating diastereomers.

  • Derivatization: In some cases, the diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomers that are more easily separated.[7] This is followed by a step to remove the chiral auxiliary.[7]

Troubleshooting Guide: Pathway B - Cyclization of an Acyclic Precursor

This strategy involves the synthesis of 3,4-dimethylheptane-2,6-dione followed by an intramolecular aldol condensation.

Step 1: Synthesis of 3,4-Dimethylheptane-2,6-dione

Q5: What is a reliable method for synthesizing the acyclic diketone precursor?

A5: There are several plausible routes. One logical approach involves the alkylation of a β-keto ester, such as ethyl acetoacetate.

  • First Alkylation: Deprotonate ethyl acetoacetate with a base like sodium ethoxide, followed by alkylation with 2-bromobutane. This will introduce the sec-butyl group.

  • Second Alkylation: A second deprotonation and methylation with methyl iodide will install the methyl group.

  • Ketonization: Hydrolysis of the ester and subsequent decarboxylation under acidic conditions will yield 3-methyl-2-hexanone.

  • Final Alkylation and Oxidation: The final steps to convert this to the desired diketone are more complex and could involve several steps, representing a significant synthetic effort in itself.

Given the complexity, Pathway A is often more practical for many labs.

Step 2: Intramolecular Aldol Condensation

Q6: My intramolecular aldol condensation of the diketone is giving a low yield of the desired cyclopentenone. What are the potential pitfalls?

A6: Intramolecular aldol reactions can be sensitive to reaction conditions.

  • Regioselectivity of Enolization: The diketone has multiple acidic protons. You need to favor the enolate formation that leads to the five-membered ring. Using a base like potassium hydroxide or sodium hydroxide in an alcohol-water mixture with heating generally promotes the thermodynamic aldol reaction.

  • Alternative Cyclizations: Depending on which enolate forms, there is a possibility of forming a seven-membered ring, although this is generally less favorable than the formation of a five- or six-membered ring.

  • Dehydration: Ensure the reaction conditions promote the dehydration of the initial aldol addition product to form the conjugated enone. This is usually achieved by heating the reaction mixture.

Diagram: Troubleshooting C2-Methylation

troubleshooting_c2_methylation problem Problem: Low Yield or Side Products in C2-Methylation cause1 Incomplete Enolate Formation problem->cause1 cause2 O-Alkylation problem->cause2 cause3 Over-Methylation problem->cause3 solution1a Use a Stronger Base (e.g., LDA) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Use Polar Aprotic Solvent (THF) cause2->solution2a solution2b Use Li+ Counterion (from LDA) cause2->solution2b solution3a Use 1.0-1.1 Equivalents of Methylating Agent cause3->solution3a solution3b Add Methylating Agent Slowly at Low Temp cause3->solution3b

Caption: Decision tree for troubleshooting the C2-methylation step.

Frequently Asked Questions (FAQs)

Q: Which synthetic pathway is generally more efficient?

A: For most research lab settings, Pathway A (Stepwise Alkylation) is likely to be more efficient. The starting material, 3-methyl-2-cyclopenten-1-one, is readily accessible, and the subsequent methylation steps, while requiring careful control, utilize common reagents and reactions. Pathway B requires a multi-step synthesis of a specialized acyclic precursor, which can be time-consuming and lower the overall yield.

Q: Are there other synthetic strategies I could consider?

A: Yes, other modern synthetic methods could be adapted:

  • Nazarov Cyclization: This involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[8][9] You would need to synthesize the corresponding divinyl ketone precursor with the appropriate methyl substitutions. The regioselectivity of the double bond formation in the final product can be a challenge.[8]

  • Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.[2] This would require a specifically substituted enyne to construct the trimethylated cyclopentenone ring.

  • Tandem Michael Addition-Aldol Condensation: A one-pot reaction where a nucleophile adds to an enone, and the resulting enolate is trapped intramolecularly by another carbonyl group.[10][11] This can be an efficient way to build complex ring systems.

Q: What are the key analytical techniques for monitoring the reaction and characterizing the product?

A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most important tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will confirm the positions of the methyl groups and the double bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the α,β-unsaturated carbonyl, which typically shows a C=O stretch around 1700 cm⁻¹ and a C=C stretch around 1620 cm⁻¹.

Q: How do reaction conditions affect the stereochemical outcome?

A: The stereochemistry at the C3 and C4 positions is a critical consideration.

  • In Pathway A , the conjugate addition of the Gilman reagent can proceed with some degree of diastereoselectivity, influenced by the existing methyl group at C3. The subsequent enolate formation and alkylation at C2 will also be influenced by the stereochemistry at C3 and C4. The thermodynamic vs. kinetic control of these reactions (dictated by temperature, base, and solvent) will significantly impact the final diastereomeric ratio.

  • In Pathway B , the intramolecular aldol condensation will also create two new stereocenters. The facial selectivity of the enolate attack on the carbonyl group will determine the relative stereochemistry of the final product.

In both cases, obtaining a single diastereomer may require chiral catalysts or auxiliaries, or separation of the final mixture.

Summary of Key Parameters for Optimization

ParameterPathway A: Stepwise AlkylationPathway B: Acyclic CyclizationRationale
Starting Material 3-Methyl-2-cyclopenten-1-one3,4-Dimethylheptane-2,6-dionePathway A starts from a simpler, more accessible material.
Key Challenge Regioselectivity of two methylationsSynthesis of the diketone precursorEach pathway has a distinct primary difficulty.
C4-Methylation Reagent Lithium dimethylcuprate (soft nucleophile)N/AEssential for favoring 1,4-conjugate addition over 1,2-addition.
C2-Alkylation Base LDA (strong, non-nucleophilic)N/AEnsures complete, kinetically controlled enolate formation.
Cyclization Catalyst N/ABase (e.g., KOH) or AcidTo promote the intramolecular aldol condensation.
Control of Stereochemistry Difficult without chiral reagentsDifficult without chiral reagentsBoth pathways will likely produce diastereomeric mixtures.

References

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes.
  • Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Semantic Scholar.
  • Synthesis of Cyclopentenones with Reverse Pauson-Khand Regiocontrol via Ni-Catalyzed C-C Activation of Cyclopropanone. PubMed. (2020-11-20).
  • Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Str
  • Cyclopentenone synthesis. Organic Chemistry Portal.
  • Synthesis of Chiral Cyclopentenones.
  • Cyclopentane Synthesis. Baran Lab. (2005-02-09).
  • US4359586A - Synthesis 2-alkyl cyclopentenolones.
  • Cyclopentenone. Wikipedia.
  • Synthesis of Chiral Cyclopentenones.
  • Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst.
  • 3-methylcyclopent-2-en-1-one synthesis. ChemicalBook.
  • US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
  • Synthesis of Highly Substituted Cyclopentenones via the [4 + 1] Cycloaddition of Nucleophilic Carbenes and Vinyl Ketenes.
  • Total Synthesis of a PPAP, Nemorosonol, Using a Tandem Michael Addition–Intramolecular Aldol Reaction.
  • Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. Green Chemistry (RSC Publishing).
  • Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. A Scope and Limitation Study Directed toward the Preparation of a Tricyclic Pyrrole Library.
  • Nazarov Cycliz
  • Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural.
  • Paal–Knorr synthesis. Wikipedia.
  • 2-cyclopentenone. Organic Syntheses Procedure.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • 3-Methyl-2-cyclopenten-1-one. Benchchem.
  • MW assisted Paal-Knorr condensation of cyclopentenone to a set of tricyclic pyrrole.
  • Enantioselective methylation of cyclopentanone. Reddit. (2020-04-26).
  • Chapter 1: The Nazarov Cycliz
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction to a Cyclopenten-3,5-dione Monoacetal. Journal of the American Chemical Society.
  • Nazarov Cycliz
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC - NIH.
  • Using Nazarov Electrocyclization to Stage Chemoselective[12][13]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PMC - NIH.

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). UCLA – Chemistry and Biochemistry.
  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. (2021-02-13).
  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. (2020-01-04).

Sources

method development for the analysis of 2,3,4-Trimethylcyclopent-2-en-1-one in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of 2,3,4-Trimethylcyclopent-2-en-1-one in Complex Matrices Status: Active Operator: Senior Application Scientist

🟢 Ticket #001: Method Selection & Strategy

User Query: "I need to analyze 2,3,4-Trimethylcyclopent-2-en-1-one in biological fluids and food extracts. Should I use LC-MS/MS or GC-MS? What are the critical physicochemical properties I should be aware of?"

Scientist Response:

For 2,3,4-Trimethylcyclopent-2-en-1-one (TMCP), GC-MS is the gold standard due to the molecule's volatility and non-polar nature. While LC-MS/MS is possible, it often suffers from poor ionization efficiency for simple cyclic ketones unless derivatization (e.g., with DNPH) is employed.

Critical Physicochemical Intelligence:

  • Volatility: With a boiling point approx. 200–215°C (at 760 mmHg) and high vapor pressure, this analyte is prone to evaporative loss during sample concentration.

  • Reactivity: As an

    
    -unsaturated ketone (enone), TMCP is a Michael acceptor. It can covalently bind to sulfhydryl groups (thiols) in biological matrices (proteins/glutathione), leading to low recovery if not stabilized immediately.
    
  • Stereochemistry: Depending on your synthesis or source, you may have chiral centers. Standard non-polar columns (DB-5ms) will not separate enantiomers; a chiral phase (e.g., cyclodextrin-based) is required if enantiomeric excess (ee) is a critical quality attribute.

🟢 Ticket #002: Sample Preparation Protocols

User Query: "I'm seeing high variability in recovery rates from plasma and plant extracts. Direct liquid injection is dirtying my liner. What is the recommended extraction workflow?"

Scientist Response:

Direct injection of complex matrices is catastrophic for trace analysis of cyclic enones. The high variability you observe is likely due to protein binding (Michael addition) or evaporative loss during solvent removal.

We recommend two distinct workflows based on your sensitivity needs:

Workflow A: Headspace SPME (Recommended for High Sensitivity/Cleanliness)
  • Principle: Exploits the Henry’s Law constant of TMCP to extract it from the matrix without co-extracting non-volatile interferences (lipids, proteins).

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small volatiles.

  • Protocol:

    • Sample: 2 mL matrix + 1 g NaCl (salting out effect) in a 20 mL headspace vial.

    • Incubation: 60°C for 15 min (agitation 500 rpm).

    • Extraction: Expose fiber for 30 min at 60°C.

    • Desorption: 3 min at 250°C in GC inlet (splitless).

Workflow B: QuEChERS with Low-Temp Partitioning (For High Throughput)
  • Principle: Dispersive SPE optimized to prevent analyte loss.

  • Critical Step: Avoid Nitrogen blow-down to dryness.

  • Protocol:

    • Extraction: 10 mL sample + 10 mL Acetonitrile. Vortex 1 min.

    • Salt Addition: 4g MgSO4 + 1g NaCl. Shake vigorously. Centrifuge 4000 rpm.

    • Clean-up: Transfer supernatant to dSPE tube (PSA + C18).

    • Concentration: Do NOT evaporate. Inject large volume (LVI) or use PTV inlet.

Visual Guide: Sample Prep Decision Matrix

SamplePrep cluster_tips Critical Control Points Start Start: Matrix Type Liquid Liquid (Urine/Plasma) Start->Liquid Solid Solid (Food/Tissue) Start->Solid Volatile Is Analyte Volatile? Liquid->Volatile Homogenize Homogenize in Saline/Buffer Solid->Homogenize SPME HS-SPME (Cleanest, No Solvent) Volatile->SPME Yes (High Sensitivity) LLE LLE / QuEChERS (High Capacity) Volatile->LLE No (or High Conc.) Homogenize->Volatile Tip1 Avoid N2 Blowdown! Tip2 Use Isotopically Labeled Internal Std

Figure 1: Decision tree for selecting the appropriate extraction methodology based on matrix state and sensitivity requirements.

🟢 Ticket #003: Chromatographic Troubleshooting

User Query: "I am getting severe peak tailing for 2,3,4-Trimethylcyclopent-2-en-1-one, and the response drops over a sequence of 20 injections."

Scientist Response:

This is a classic symptom of Active Site Interaction . Cyclic enones contain a carbonyl oxygen that can hydrogen bond with silanol groups (Si-OH) in your liner or column, and the conjugated double bond makes them susceptible to thermal degradation on dirty surfaces.

Root Cause Analysis & Fixes:

SymptomProbable CauseCorrective Action
Peak Tailing Active Silanols in LinerReplace Liner: Switch to an "Ultra-Inert" splitless liner with glass wool (deactivated). Standard wool strips deactivation layers quickly.
Response Drop Matrix AccumulationTrim Column: Cut 10-20 cm from the guard column/analytical column front. Matrix non-volatiles create new active sites.
Ghost Peaks CarryoverIncrease Bake-out: Ensure post-run hold at 280°C (or column max) is at least 3-5 mins.
Split Peaks Solvent MismatchSolvent Focusing: Ensure initial oven temp is 10-20°C below solvent boiling point. If using Acetonitrile (polar) on DB-5 (non-polar), expect focusing issues; switch to Ethyl Acetate if possible.
Visual Guide: Troubleshooting Logic Flow

Troubleshooting Problem Problem: Peak Tailing CheckLiner Check Inlet Liner Problem->CheckLiner CheckColumn Check Column Age CheckLiner->CheckColumn Clean Action1 Replace with Ultra-Inert Liner CheckLiner->Action1 Dirty/Old CheckMethod Check Temp Ramp CheckColumn->CheckMethod New Column Action2 Trim 20cm from Inlet Side CheckColumn->Action2 >100 Injections Action3 Match Solvent Polarity or Use Retention Gap CheckMethod->Action3 Solvent Mismatch

Figure 2: Step-by-step troubleshooting workflow for resolving peak tailing issues specific to polar analytes in GC-MS.

🟢 Ticket #004: Validation & Quantification

User Query: "How do I validate this method? I'm worried about the stability of the enone during storage."

Scientist Response:

Validation must follow ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines. For this specific analyte, Stability is the highest risk parameter.

Validation Protocol Highlights:

  • Internal Standard (IS): You must use a stable isotope labeled standard if available (e.g., 2,3,4-Trimethylcyclopent-2-en-1-one-d3). If not, use a structural analog like Isophorone or 3-Methyl-2-cyclopenten-1-one , but validate that their extraction recovery matches the target.

  • Bench-Top Stability: Spiked matrices should be tested at T=0, T=4h, and T=24h at room temperature. If degradation >15% is observed, acidification (pH < 4) or immediate freezing is required.

  • Freeze-Thaw Stability: Cyclic enones can polymerize. Test over 3 freeze-thaw cycles (-80°C to RT).

Recommended GC-MS Acquisition Parameters (SIM Mode): To maximize sensitivity and selectivity in complex matrices, avoid Full Scan. Use Selected Ion Monitoring (SIM).

  • Target Ion (Quant): m/z 124 (Molecular Ion, if stable) or m/z 109 (Loss of Methyl).

  • Qualifier Ions: m/z 67, m/z 81 (Characteristic ring fragmentation).

  • Dwell Time: 50-100 ms per ion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2,3,4-Trimethyl-2-cyclopenten-1-one Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Agilent Technologies. Optimizing SPME for Flavor and Fragrance Analysis. Application Note 5991-XXXX. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,3,4-Trimethylcyclopent-2-en-1-one for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,3,4-Trimethylcyclopent-2-en-1-one, a substituted cyclopentenone, represents a valuable structural motif in organic synthesis. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this target molecule, offering a critical evaluation of their respective advantages and limitations, supported by experimental data and mechanistic insights.

Introduction to Synthetic Strategies

The construction of the five-membered carbocyclic ring of 2,3,4-Trimethylcyclopent-2-en-1-one can be approached through several strategic disconnections. The most prominent and well-established method involves the intramolecular cyclization of a 1,4-dicarbonyl compound. Alternative, though less commonly reported for this specific substitution pattern, routes such as the Pauson-Khand reaction offer a convergent approach from simpler starting materials. This guide will focus on a detailed comparison of these methodologies.

Route 1: Intramolecular Aldol Condensation of 3,4-Dimethyl-2,5-hexanedione

The most direct and widely recognized route to 2,3,4-trimethylcyclopent-2-en-1-one is the intramolecular aldol condensation of 3,4-dimethyl-2,5-hexanedione. This reaction proceeds via the formation of an enolate which then attacks the second carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone. This transformation can be effectively catalyzed by either acid or base, with each approach presenting distinct operational advantages and disadvantages.

Mechanism of Intramolecular Aldol Condensation

The reaction proceeds through two distinct mechanistic pathways depending on the catalytic conditions.

  • Base-Catalyzed Mechanism: A base abstracts an α-proton to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon to form a five-membered ring intermediate. Subsequent protonation and then dehydration (elimination of a water molecule) yields the final cyclopentenone product. The formation of the thermodynamically stable five-membered ring is the driving force for this cyclization.[1][2][3]

  • Acid-Catalyzed Mechanism: Under acidic conditions, one carbonyl oxygen is protonated, activating it towards nucleophilic attack. The other carbonyl group tautomerizes to its enol form, which then attacks the activated carbonyl. Dehydration of the resulting β-hydroxy ketone readily occurs under acidic conditions to give the α,β-unsaturated product.[4][5]

Intramolecular_Aldol_Condensation cluster_0 Base-Catalyzed cluster_1 Acid-Catalyzed Start_Base 3,4-Dimethyl-2,5-hexanedione Enolate Enolate Formation (Base) Start_Base->Enolate -H+ Cyclization_Base Intramolecular Nucleophilic Attack Enolate->Cyclization_Base Intermediate_Base β-Hydroxy Ketone Cyclization_Base->Intermediate_Base +H+ Product_Base 2,3,4-Trimethylcyclopent-2-en-1-one Intermediate_Base->Product_Base -H2O Start_Acid 3,4-Dimethyl-2,5-hexanedione Enol Enol Formation (Acid) Start_Acid->Enol Activation Carbonyl Protonation Start_Acid->Activation Cyclization_Acid Intramolecular Nucleophilic Attack Enol->Cyclization_Acid Activation->Cyclization_Acid Intermediate_Acid β-Hydroxy Ketone Cyclization_Acid->Intermediate_Acid Product_Acid 2,3,4-Trimethylcyclopent-2-en-1-one Intermediate_Acid->Product_Acid -H2O

Figure 1: Comparison of Base-Catalyzed and Acid-Catalyzed Intramolecular Aldol Condensation Mechanisms.

Experimental Comparison: Acid vs. Base Catalysis

While both acid and base catalysis are viable, they offer a trade-off between reaction rate, yield, and operational complexity. Generally, base-catalyzed aldol condensations are reported to provide higher yields compared to their acid-catalyzed counterparts.[4] However, the use of homogeneous basic catalysts like sodium hydroxide can complicate product purification.[6]

Catalyst SystemTypical ConditionsReported Yield (Analogous Reactions)AdvantagesDisadvantages
Acid Catalysis Dilute aqueous HCl or H₂SO₄, heatModerateSimple workupGenerally lower yields, potential for side reactions.[4]
Base Catalysis Aqueous or alcoholic NaOH or KOH, heatHighHigher yields, faster reaction rates.[6]More complex workup to remove the catalyst.[6]
Synthesis of the Precursor: 3,4-Dimethyl-2,5-hexanedione

The viability of the aldol condensation route is intrinsically linked to the accessibility of the 3,4-dimethyl-2,5-hexanedione precursor. This γ-diketone can be synthesized from readily available starting materials. One common method is the hydrolysis of 2,5-dimethylfuran, which itself can be derived from biomass.[7][8][9]

Detailed Experimental Protocol (Hypothetical - Based on Analogy)

Base-Catalyzed Intramolecular Aldol Condensation:

  • To a solution of 3,4-dimethyl-2,5-hexanedione (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2,3,4-trimethylcyclopent-2-en-1-one.

Route 2: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[10][11][12][13] For the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one, this would involve the reaction of propene, 2-butyne, and carbon monoxide.

Mechanistic Rationale

The generally accepted mechanism involves the initial formation of a hexacarbonyl dicobalt complex with the alkyne (2-butyne). Coordination of the alkene (propene) is followed by a series of migratory insertions of the alkene and carbon monoxide into cobalt-carbon bonds, ultimately leading to the cyclopentenone product after reductive elimination. A key feature of this reaction is its regioselectivity, where the larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the product.[11]

Pauson_Khand_Reaction Start 2-Butyne + Propene + CO Complex Alkyne-Cobalt Complex Formation Start->Complex Catalyst Co2(CO)8 Catalyst->Complex Alkene_Coord Alkene Coordination Complex->Alkene_Coord Insertion Migratory Insertion Alkene_Coord->Insertion Product 2,3,4-Trimethylcyclopent-2-en-1-one Insertion->Product Reductive Elimination

Figure 2: Simplified Workflow of the Pauson-Khand Reaction.

Evaluation and Feasibility

While elegant in its convergence, the intermolecular Pauson-Khand reaction can suffer from drawbacks such as the need for stoichiometric amounts of the often toxic and expensive cobalt carbonyl complex, and sometimes moderate yields. The regioselectivity with unsymmetrical alkenes like propene can also be a concern, potentially leading to a mixture of products. For the specific synthesis of 2,3,4-trimethylcyclopent-2-en-1-one, finding precise, high-yielding conditions in the literature is challenging, making this route more of a theoretical alternative than a practically established method for this particular target.

Other Potential Routes: A Brief Overview

  • Nazarov Cyclization: This acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones is a classic method for cyclopentenone synthesis.[10][14][15][16][17] To apply this to 2,3,4-trimethylcyclopent-2-en-1-one, a suitably substituted divinyl ketone would be required. The synthesis of this specific precursor could be complex, potentially making this route less efficient than the intramolecular aldol condensation.

  • Diels-Alder Reaction: A [4+2] cycloaddition followed by subsequent transformations could, in principle, lead to the target molecule.[18][19][20][21] However, this would likely involve a multi-step sequence and may not be as convergent as the other methods.

Comparative Summary and Conclusion

Synthetic RouteKey Starting MaterialsNumber of Steps (to target)Key AdvantagesKey Disadvantages
Intramolecular Aldol Condensation 3,4-Dimethyl-2,5-hexanedione1 (from diketone)High potential yield (especially with base), well-established reaction.Requires synthesis of the diketone precursor.
Pauson-Khand Reaction 2-Butyne, Propene, Carbon Monoxide1Convergent, builds complexity quickly.Use of toxic/expensive reagents, potential for low yield and regioselectivity issues.

Based on the available literature and established synthetic principles, the intramolecular aldol condensation of 3,4-dimethyl-2,5-hexanedione stands out as the most practical and efficient route for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one. The starting diketone is accessible, and the cyclization reaction is robust and generally high-yielding, particularly under basic conditions.

While the Pauson-Khand reaction offers an intellectually appealing convergent approach, its practical application for this specific target is less documented and may present significant optimization challenges. The Nazarov and Diels-Alder routes, while powerful in other contexts, appear to be less direct for this particular substitution pattern.

For researchers and drug development professionals, focusing on the optimization of the intramolecular aldol condensation of 3,4-dimethyl-2,5-hexanedione is the recommended strategy for obtaining 2,3,4-trimethylcyclopent-2-en-1-one in a reliable and scalable manner.

References

  • Chemistry LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. [Link]

  • OpenStax. (2022). 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. [Link]

  • University of Wisconsin-Madison. Acid Induced (Catalyzed) Reactions. [Link]

  • ResearchGate. Intramolecular aldol condensation of 2,5-hexanedione. [Link]

  • ResearchGate. Diels-Alder reaction of 2-cyclopentenone 9a with Danishefsky's diene 2.... [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Google Patents. CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
  • Indian Institute of Technology Bombay. Pauson-Khand Reaction. [Link]

  • University of Illinois Urbana-Champaign. 1 THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. [Link]

  • National Institutes of Health. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. [Link]

  • NROChemistry. Nazarov Cyclization. [Link]

  • YouTube. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • Peking University. Pauson-Khand Reaction. [Link]

  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • ResearchGate. Scheme 3. Nazarov cyclization of activated divinyl ketones. [Link]

  • NROChemistry. Pauson-Khand Reaction. [Link]

  • YouTube. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. [Link]

  • ACS Publications. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. [Link]

  • National Institutes of Health. Click Chemistry with Cyclopentadiene. [Link]

  • Wikipedia. Pauson–Khand reaction. [Link]

  • Wikipedia. Hexane-2,5-dione. [Link]

  • National Institutes of Health. Application of Pauson–Khand reaction in the total synthesis of terpenes. [Link]

  • ACS Publications. Cyclopropene: A New Simple Synthesis and Diels−Alder Reactions with Cyclopentadiene and 1,3-Diphenylisobenzofuran. [Link]

Sources

comparative analysis of 2,3,4-Trimethylcyclopent-2-en-1-one with other coffee aroma compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 2,3,4-Trimethylcyclopent-2-en-1-one in Coffee Aroma Matrices Subtitle: A Technical Guide to Structure-Odor Relationships and Analytical Profiling of Cyclopentenone Derivatives

Executive Summary

This guide provides a comparative technical analysis of 2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5), a specific alkyl-cyclopentenone found in roasted coffee volatiles. While often overshadowed by its hydroxylated analogs (such as Cyclotene), this compound serves as a critical marker for understanding the Structure-Odor Relationships (SOR) within the Maillard reaction matrix.

Key Insight: Unlike the "Planar Enolones" (e.g., Cyclotene) that provide the characteristic caramel/maple notes of coffee, the 2,3,4-trimethyl variant lacks the hydroxyl group at the


-position. Consequently, its sensory contribution shifts from "sweet/burnt sugar" to a more ethereal, roasted, or solvent-like  background note. This distinction is vital for flavor chemists attempting to reconstruct a high-fidelity coffee aroma profile.

Part 1: Molecular Architecture & Structure-Odor Relationship (SOR)

To understand the specific role of 2,3,4-Trimethylcyclopent-2-en-1-one, we must compare its molecular geometry against the industry standards for coffee aroma.

The "Planar Enolone" Rule

The primary "caramel" note in coffee is driven by cyclic enolones (hydroxy-ketones). The presence of a hydroxyl group (-OH) adjacent to the ketone (C=O) allows for intramolecular hydrogen bonding, creating a planar five-membered ring that fits specific olfactory receptors.

  • Cyclotene (Benchmark): Has the -OH group. Smells of maple/caramel.

  • 2,3,4-Trimethylcyclopent-2-en-1-one (Subject): Lacks the -OH group (alkyl-substituted only). This breaks the planar enolone motif, significantly altering the aroma profile from "sweet" to "dry/roasted."

Comparative Molecular Table
Feature2,3,4-Trimethylcyclopent-2-en-1-one Cyclotene (Standard) 2-Furfurylthiol (Contrast)
CAS Number 28790-86-580-71-798-02-2
Chemical Class Alkyl-CyclopentenoneHydroxy-CyclopentenoneFuranthiol
Primary Aroma Roasted, Ethereal, Green/Fruity*Caramel, Maple, Burnt SugarRoasted Coffee, Sulfury
Odor Threshold High (Low potency)Low (High potency: ~25 ppb)Extremely Low (~0.01 ppb)
Polarity (LogP) ~1.79 (More Lipophilic)~0.64 (Hydrophilic)~1.40
Key Structural Feature Tri-methylated ring (No -OH)Planar Enolone (-OH + C=O)Thiol (-SH) on Furan ring

*Note: Pure alkyl-cyclopentenones are often described as having a chemical or ethereal fruitiness that contributes to the "lift" of the aroma rather than the body.

Part 2: Formation Kinetics (Maillard Pathways)

Both compounds originate from the thermal degradation of carbohydrates (Maillard reaction), but their pathways diverge based on the dehydration intensity and amino acid interaction.

Diagram 1: Divergent Formation Pathways in Coffee Roasting This diagram illustrates how carbohydrate precursors split into the Hydroxy (Caramel) and Alkyl (Roasted/Ethereal) pathways.

MaillardPathways cluster_legend Pathway Logic Sugar Hexose Sugars (Green Bean) Inter 3-Deoxyosone Intermediate Sugar->Inter Dehydration Cyclo Cyclotene (Caramel Note) [Hydroxy-substituted] Inter->Cyclo + Retro-Aldol (Cyclization) Tri 2,3,4-Trimethylcyclopent-2-en-1-one (Roasted/Ethereal Note) [Alkyl-substituted] Inter->Tri + Methylation/Reduction (Severe Dehydration) Legend1 Hydroxy = Sweet/Caramel Legend2 Alkyl = Dry/Roasted

Caption: Divergence of Maillard intermediates. The preservation of the oxygen moiety (Pathway A) yields caramel notes, while further reduction/alkylation (Pathway B) yields the target trimethyl compound.

Part 3: Analytical Methodology

Detecting 2,3,4-Trimethylcyclopent-2-en-1-one requires distinguishing it from the abundant Cyclotene and Pyrazines. Its retention index (RI) and mass spectrum are distinct, but co-elution is common in complex coffee matrices.

Recommended Protocol: SAFE-GC-MS/O

Why SAFE? Solvent Assisted Flavor Evaporation (SAFE) is preferred over Headspace SPME for this analysis because it recovers the semi-volatile cyclopentenones without the thermal discrimination seen in SPME fibers (which favor high-volatility pyrazines).

Step-by-Step Workflow:

  • Extraction:

    • Brew 50g of roasted coffee (Arabica/Robusta blend) with 200mL boiling water.

    • Spike with internal standard: 2-octanol (10 µg/mL).

    • Perform SAFE distillation at 40°C under high vacuum (<10^-4 mbar).

  • Concentration:

    • Extract the aqueous distillate with Dichloromethane (CH2Cl2).

    • Dry over anhydrous Na2SO4 and concentrate to 100 µL using a Vigreux column.

  • Separation (GC-MS):

    • Column: DB-Wax (Polar) is essential to separate cyclopentenones from pyrazines.

    • Oven: 40°C (2 min)

      
       6°C/min 
      
      
      
      240°C.
    • Target RI: Look for the trimethyl variant around RI 1097 (on Wax column), eluting slightly after the main pyrazine block but before the heavy phenols.

  • Identification:

    • Target Ions (m/z): 124 (Molecular Ion), 109 (M-15, Methyl loss).

    • Differentiation: Cyclotene (MW 112) will appear significantly earlier or later depending on the column polarity due to hydrogen bonding.

Diagram 2: Analytical Logic Flow

AnalyticalWorkflow cluster_detect Detection & Confirmation Sample Roasted Coffee Matrix Extract SAFE Extraction (Artifact-free isolation) Sample->Extract Sep GC Separation (DB-WAX Column) Extract->Sep MS Mass Spec (MS) Target Ion: 124 Sep->MS Olf Olfactometry (O) Descriptor: Roasted/Ethereal Sep->Olf Result Final Profile: 2,3,4-Trimethyl vs. Cyclotene MS->Result Quantification Olf->Result Sensory Impact

Caption: Dual-detection workflow ensuring both chemical quantification and sensory verification of the target compound.

Part 4: Scientific & Regulatory Context

1. Occurrence in Coffee Varieties: Experimental data indicates that 2,3,4-Trimethylcyclopent-2-en-1-one is present in both Coffea arabica and Coffea canephora (Robusta).[1] However, it is often more concentrated in spent coffee grounds and capsule espresso extracts, suggesting it may be bound to the lipid fraction or generated via specific high-pressure extraction dynamics.

2. Regulatory Status (Crucial for Development):

  • FEMA/GRAS: Unlike Cyclotene (FEMA 2588), 2,3,4-Trimethylcyclopent-2-en-1-one is frequently flagged in databases (e.g., GoodScents) as "Not for flavor use" or lacks a specific FEMA number for direct addition.

  • Implication: In product development, this compound should be treated as a natural constituent of the coffee extract (an "artifact of roasting") rather than an additive. If synthesizing a coffee flavor, use the 2-Hydroxy-3,4,5-trimethyl variant (CAS 109682-87-3) instead, as it is a recognized flavoring agent with a superior "coffee/caramel" profile.

References

  • Comparison of Volatile Profiles in Espresso Capsules Source: MDPI (Foods Journal) Link:[Link] Relevance: Identifies 2,3,4-trimethylcyclopent-2-en-1-one in espresso capsule volatilome with retention data.

  • Valorization of Spent Coffee Grounds: Volatilomic Approach Source: NIH / ResearchGate Link:[Link] Relevance: Quantifies the compound in spent grounds, establishing it as a stable roasting marker.

  • Cyclotene and Homologs in Flavor Chemistry Source: The Good Scents Company Link:[Link] Relevance: Provides physical properties and regulatory status (Not for flavor use) for the specific trimethyl isomer.

  • Mechanisms of Maillard Reaction in Coffee Source: American Chemical Society (ACS Symposium Series) Link:[2][3][Link] Relevance:[4] Foundational text on the formation of cyclopentenones from carbohydrate degradation.

Sources

A Spectroscopic Investigation of 2,3,4-Trimethylcyclopent-2-en-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of target molecules. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2,3,4-trimethylcyclopent-2-en-1-one and its key isomers: 3,4,5-trimethylcyclopent-2-en-1-one, 2,5,5-trimethylcyclopent-2-en-1-one, and 2,4,4-trimethylcyclopent-2-en-1-one. By leveraging fundamental principles and available data from mass spectrometry, alongside predictive analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we will delineate the characteristic spectral fingerprints of each isomer.

Introduction to Isomeric Differentiation

The subtle differences in the placement of methyl groups around the cyclopentenone core profoundly influence the electronic environment of each atom within the molecule. These variations manifest as unique signals in different spectroscopic techniques. While mass spectrometry can confirm the identical mass of these isomers, techniques like NMR and IR spectroscopy are indispensable for elucidating their distinct structural arrangements. In the absence of readily available, complete experimental spectra for all isomers, this guide will utilize a combination of existing mass spectral data and theoretically predicted NMR and IR characteristics to provide a robust comparative framework.

Molecular Structures of the Isomers

To visually represent the compounds discussed, the following diagram illustrates the structural formulas of 2,3,4-trimethylcyclopent-2-en-1-one and its isomers.

isomers 2,3,4 2,3,4-Trimethylcyclopent-2-en-1-one 3,4,5 3,4,5-Trimethylcyclopent-2-en-1-one 2,5,5 3,5,5-Trimethylcyclopent-2-en-1-one 2,4,4 2,4,4-Trimethylcyclopent-2-en-1-one NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Dissolve ~5-10 mg of the isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃) vial Transfer to a 5 mm NMR tube sample->vial spectrometer Place the NMR tube in a 400-600 MHz NMR spectrometer vial->spectrometer shimming Shim the magnetic field to optimize homogeneity spectrometer->shimming acquire_1H Acquire ¹H NMR spectrum (e.g., 16-32 scans) shimming->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) acquire_1H->acquire_13C ft Apply Fourier Transform to the FID acquire_13C->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline referencing Reference the spectrum to TMS (0 ppm) baseline->referencing

Caption: Generalized workflow for NMR data acquisition.

Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_sample_prep_ms Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample_ms Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or methanol) injection Inject 1 µL of the sample into the GC inlet (e.g., splitless mode) sample_ms->injection separation Separate the components on a capillary column (e.g., DB-5ms) with a temperature gradient injection->separation ionization Ionize the eluted compound using Electron Ionization (EI) at 70 eV separation->ionization detection Detect the ions using a mass analyzer (e.g., quadrupole) ionization->detection

Caption: Generalized workflow for GC-MS analysis.

Infrared Spectroscopy (FT-IR)

FTIR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing sample_ir Place a drop of the neat liquid isomer on a salt plate (e.g., NaCl) or ATR crystal background Acquire a background spectrum of the empty accessory sample_ir->background sample_scan Acquire the sample spectrum (e.g., 16-32 scans) background->sample_scan correction Perform atmospheric and baseline correction sample_scan->correction peak_picking Identify and label the major absorption bands correction->peak_picking

Caption: Generalized workflow for FT-IR data acquisition.

Conclusion

The differentiation of 2,3,4-trimethylcyclopent-2-en-1-one and its positional isomers is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry confirms their identical molecular weight, the nuanced information provided by ¹H and ¹³C NMR, in conjunction with the characteristic functional group absorptions in IR spectroscopy, allows for their unambiguous identification. The predictive analysis presented in this guide, based on fundamental principles and data from related structures, offers a valuable framework for researchers working with these and similar isomeric systems. The acquisition of complete experimental data for each isomer would serve to further refine the comparisons made herein.

References

  • PubChem. Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link] [1]2. PubChem. Compound Summary for CID 41520, 3,4,5-Trimethyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link] [2]3. PubChem. Compound Summary for CID 32240, 3,5,5-Trimethyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link] [3]4. PubChem. Compound Summary for CID 58995745, 2,4,4-Trimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]

  • NIST. 2-Cyclopenten-1-one, 2,3,4-trimethyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

assessing the sensory impact of 2,3,4-Trimethylcyclopent-2-en-1-one versus other flavor molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Sensory Impact of Nutty & Roasted Flavor Molecules

Introduction: The Complex World of Roasted Aromas

In the intricate landscape of flavor science, compounds that elicit nutty, roasted, and caramelic sensory experiences are paramount.[1] These molecules form the backbone of flavors for a vast array of products, from baked goods and coffee to savory snacks and even pharmaceuticals, where they can mask undesirable notes. Among these, 2,3,4-Trimethylcyclopent-2-en-1-one stands as a significant, albeit lesser-known, contributor to this flavor profile. This guide provides an in-depth comparison of its sensory and chemical properties against other pivotal flavor molecules—namely, 2,3,5-Trimethylpyrazine, Sotolon, and Maple Furanone.

This document is designed for researchers, scientists, and product development professionals, offering a technical synthesis of comparative data. We will delve into the causality behind experimental choices for sensory and analytical evaluation, providing field-proven insights and self-validating protocols to ensure scientific integrity.

Part 1: Molecular and Physicochemical Profiles

The sensory character of a flavor molecule is intrinsically linked to its chemical structure and physical properties. These factors influence its volatility, solubility, and interaction with sensory receptors. The molecules selected for this comparison share overlapping sensory descriptors but possess distinct structural features, leading to unique flavor nuances.

Table 1: Physicochemical Properties of Selected Flavor Molecules

Property2,3,4-Trimethylcyclopent-2-en-1-one2,3,5-TrimethylpyrazineSotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone)Maple Furanone (5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone)
Molecular Formula C₈H₁₂O[2]C₇H₁₀N₂[3]C₆H₈O₃[4]C₇H₁₀O₃[5]
Molecular Weight 124.18 g/mol [2]122.17 g/mol [3]128.13 g/mol [4]142.15 g/mol [4][5]
Boiling Point Not Available171-172 °C[3]Not AvailableNot Available
Appearance Not AvailableClear, slightly yellow liquid[3]Not AvailableClear viscous liquid/solid[5]
CAS Number 28790-86-5[2][6]14667-55-1[3]28664-35-9698-10-2[7]

Part 2: Comparative Sensory & Aroma Analysis

The ultimate measure of a flavor molecule's impact is its perception by the human senses.[8] Sensory analysis provides the tools to quantify these perceptions. Key metrics include the aroma profile (the qualitative description of the smell) and the odor threshold (the minimum concentration at which the aroma is detectable).

2,3,4-Trimethylcyclopent-2-en-1-one is a member of the cyclopentenone family, which is often associated with caramelic and sweet notes. While specific public data on its sensory profile is limited, its structural similarity to other flavor-active cyclopentenones suggests a profile within the sweet, roasted, and nutty spectrum.[9][10]

2,3,5-Trimethylpyrazine is a classic example of a pyrazine, a class of compounds renowned for the nutty and roasted notes they impart, which are formed during the Maillard reaction.[1][11] It is described as having cocoa, coffee, toasted nut, and potato-like aromas.[12][13]

Sotolon is a potent furanone derivative famous for its concentration-dependent aroma profile.[4] At low concentrations, it provides a desirable maple syrup, caramel, and burnt sugar aroma.[4][14][15] However, at higher concentrations, it can impart a much different fenugreek or curry-like scent.[4][7][14]

Maple Furanone , an analog of sotolon, also presents a powerful and sweet profile.[4] Its primary descriptors include sweet, maple, caramel, and nutty notes.[5][7] Similar to sotolon, some perceive a fenugreek note, even at lower concentrations.[7]

Table 2: Comparative Aroma Profiles and Odor Thresholds

MoleculePrimary Aroma DescriptorsOdor Threshold (in water)
2,3,4-Trimethylcyclopent-2-en-1-one Sweet, Roasted, Nutty (Inferred)Data Not Publicly Available
2,3,5-Trimethylpyrazine Nutty, Roasted, Cocoa, Coffee, Potato[3][12][13]~1-5 ppb
Sotolon Maple, Caramel (low conc.); Fenugreek, Curry (high conc.)[4][14][15]Extremely Low (~0.01 ppb in raw sugar)[16]
Maple Furanone Caramellic, Maple, Sweet, Nutty, Fruity[7]Very Low (Potentially lower than Sotolon)[4]

Part 3: Methodologies for Sensory and Instrumental Assessment

To objectively compare these molecules, a combination of rigorous sensory evaluation and instrumental analysis is required. This dual approach allows for the correlation of human perception with quantifiable chemical data.[17]

Experimental Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key sensory attributes of each flavor molecule. QDA is a powerful method that uses a trained panel to generate a detailed sensory "fingerprint" of a product.[18][19][20]

Causality: The choice of QDA is based on its ability to provide objective, quantitative data on specific sensory characteristics, moving beyond simple "like" or "dislike" measurements.[18] This allows for a direct, attribute-by-attribute comparison between molecules.

Methodology:

  • Panelist Selection & Screening: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate differences, and verbal fluency.[20] Screen for specific anosmias to the target compounds.

  • Attribute Generation & Lexicon Development: In initial sessions, present the panelists with all four molecules at various concentrations (above threshold) in a neutral base (e.g., deionized water with 2% ethanol). Through open discussion led by a panel leader, the panelists will generate a list of descriptive terms for the aroma, flavor, and mouthfeel. This lexicon must be agreed upon by the entire panel.

  • Training & Reference Standards: For each descriptor in the lexicon (e.g., "roasted," "caramelic," "sweet," "fenugreek"), provide the panel with physical reference standards. This anchors the panel and ensures consistent interpretation of the terms.

  • Intensity Scoring: Panelists independently rate the intensity of each attribute for each sample on a semi-structured line scale (e.g., 0 = not perceptible, 100 = extremely intense). Samples should be presented blind and in a randomized order.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the molecules for each attribute.[8] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Experimental Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To correlate specific chemical compounds with their perceived aroma. GC-O is a vital technique in flavor analysis that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[21][22][23][24]

Causality: While analytical detectors like Mass Spectrometry (MS) can identify and quantify compounds, they cannot determine if a compound is aroma-active or what it smells like. GC-O directly links the chemical information from the chromatogram with a sensory perception, making it indispensable for identifying key odorants.[21]

Methodology:

  • Sample Preparation: Prepare dilute solutions of each molecule in an appropriate solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for volatile compound separation (e.g., a DB-5 or WAX-type column). A temperature program is used to separate the compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer), while the other is directed to a heated sniffing port.[23]

  • Olfactometric Detection: A trained panelist (or multiple panelists, sequentially) sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

  • Data Correlation: The retention times of the detected aromas are matched with the peaks on the chemical detector's chromatogram. This allows for the positive identification of the compound responsible for a specific scent.

Visualization of Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility and interpretation.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector 1. Sample Injection Column 2. Compound Separation Injector->Column Splitter 3. Effluent Split Column->Splitter MS Chemical Detector (MS/FID) Splitter->MS SniffPort Olfactometry Port Splitter->SniffPort Data 5. Data Correlation (Chromatogram + Odor Profile) MS->Data Human 4. Human Assessor (Records Odor) SniffPort->Human Human->Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

QDA_Workflow cluster_Panel Panel Development cluster_Eval Evaluation cluster_Analysis Data Analysis P1 1. Panelist Screening P2 2. Lexicon Generation P1->P2 P3 3. Panelist Training with Standards P2->P3 E1 4. Blind Sample Evaluation P3->E1 E2 5. Intensity Scoring on Line Scales E1->E2 A1 6. Statistical Analysis (ANOVA, PCA) E2->A1 A2 7. Sensory Profile Generation A1->A2

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Part 4: Integrated Insights and Applications

The true power of this comparative approach lies in integrating the sensory and instrumental data. For instance, GC-O can confirm that the "caramel" note detected by the QDA panel for Maple Furanone corresponds directly to the elution of that specific molecule.

  • 2,3,4-Trimethylcyclopent-2-en-1-one , based on its structure, is likely best suited for applications requiring a foundational sweet, nutty, or roasted character, potentially in baked goods or coffee flavorings. Its full potential awaits more detailed public sensory data.

  • 2,3,5-Trimethylpyrazine is a workhorse for savory applications. Its robust nutty and roasted profile is essential for creating authentic meat, coffee, and chocolate flavors.[13]

  • Sotolon and Maple Furanone are exceptionally potent and are used at very low levels. Their primary application is in confectionery and maple-syrup-type flavors.[7][15] The dual nature of Sotolon also allows for its use in savory curry flavor systems, a versatility not typically shared by Maple Furanone.[15]

For drug development professionals, understanding these nuances is critical. A molecule like 2,3,5-Trimethylpyrazine might be employed to mask a bitter, earthy off-note in a formulation, while a trace amount of Sotolon could be used to introduce a subtle, sweet, and pleasant background flavor to improve patient compliance.

Conclusion

The sensory impact of a flavor molecule is a complex function of its chemical identity, concentration, and the matrix in which it is presented. While 2,3,4-Trimethylcyclopent-2-en-1-one, 2,3,5-Trimethylpyrazine, Sotolon, and Maple Furanone all contribute to the nutty and roasted flavor space, they are not interchangeable. 2,3,5-Trimethylpyrazine offers a classic roasted profile, whereas Sotolon and Maple Furanone provide intense, sweet, caramelic notes with unique concentration-dependent characteristics. A multi-faceted analytical approach, combining instrumental precision with the irreplaceable perception of a trained human sensory panel, is the gold standard for accurately assessing and applying these powerful molecules in research and product development.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3,4-Trimethylcyclopent-2-en-1-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and even trace-level impurities is paramount. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of 2,3,4-Trimethylcyclopent-2-en-1-one, a volatile organic compound that can be a key intermediate or impurity in various synthetic pathways.

As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the principles guiding the selection and validation of these methods. This guide is structured to empower you to make informed decisions, ensuring data integrity and regulatory compliance through a scientifically sound, self-validating approach.

Section 1: Choosing the Right Tool for the Job: GC-FID vs. HPLC-UV

The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 2,3,4-Trimethylcyclopent-2-en-1-one is a volatile ketone, which a priori suggests Gas Chromatography as a suitable technique.[1][2] However, High-Performance Liquid Chromatography can also be adapted for such analyses, often with derivatization.[3]

The Case for Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[1] For a compound like 2,3,4-Trimethylcyclopent-2-en-1-one, GC offers several advantages:

  • High Efficiency and Resolution: Capillary GC columns provide excellent separation of complex mixtures, which is crucial for resolving isomers or closely related impurities.[4]

  • Sensitivity: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, providing a robust and proportional response to the mass of carbon, which allows for accurate quantification.[5]

  • Speed: Due to the volatility of the analyte, GC methods can often be faster than HPLC, with run times of minutes rather than tens of minutes.[4][6]

The Versatility of High-Performance Liquid Chromatography (HPLC)

While GC is a natural fit, HPLC remains a workhorse in pharmaceutical analysis due to its versatility.[2] For a cyclic enone, HPLC-UV can be a viable alternative, particularly in a laboratory that is more heavily invested in LC instrumentation.

  • Broad Applicability: HPLC can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[1]

  • UV Detection: The α,β-unsaturated ketone chromophore in 2,3,4-Trimethylcyclopent-2-en-1-one allows for direct UV detection.[7][8]

  • Room Temperature Operation: HPLC is typically performed at or near room temperature, avoiding potential thermal degradation of the analyte.[6]

Head-to-Head Comparison

The following table summarizes the key performance characteristics of GC-FID and HPLC-UV for the analysis of a volatile ketone like 2,3,4-Trimethylcyclopent-2-en-1-one. The data presented is a composite of typical performance for these techniques and data for structurally similar compounds, and should be confirmed during method validation for the specific analyte.

Parameter Gas Chromatography with Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation based on volatility and interaction with the stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with the stationary phase in a liquid mobile phase.
Typical Column HP-5 (5% phenyl-methylpolysilo-xane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[9]C18 reverse-phase, 150 x 4.6 mm, 5 µm.[1]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[9]Solvent mixture (e.g., Acetonitrile/Water).[1]
Temperature High temperature required for volatilization (e.g., 150-250°C).[6]Typically ambient temperature.[6]
Analysis Time Typically faster (minutes).[4][6]Typically slower (10-60 minutes).[4][6]
Sensitivity Generally higher for volatile hydrocarbons.Dependent on the chromophore and detector; potentially lower for this analyte without derivatization.
Sample Preparation Simple dilution in a volatile solvent. Headspace analysis is also an option.[8]Dilution in the mobile phase. Derivatization may be needed to enhance sensitivity.[3]
Cost per Analysis Generally lower due to less solvent consumption.[7]Higher due to solvent consumption and disposal costs.[4]

Section 2: Establishing Trustworthy Protocols: A Self-Validating System

The cornerstone of reliable analytical data is a well-validated method. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[6] The following protocols are provided as a starting point and must be fully validated for your specific application.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is proposed as the primary analytical procedure due to the volatile nature of 2,3,4-Trimethylcyclopent-2-en-1-one.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2,3,4-Trimethylcyclopent-2-en-1-one sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with GC-grade hexane or another suitable volatile solvent.[9]

  • Prepare a series of calibration standards by serial dilution of a certified reference standard of 2,3,4-Trimethylcyclopent-2-en-1-one.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[9]

  • Injector: Split/Splitless inlet at 250 °C with a split ratio of 50:1.[9]

  • Column: HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.[9]

  • Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.[9]

  • Injection Volume: 1 µL.[9]

The following validation characteristics should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of 2,3,4-Trimethylcyclopent-2-en-1-one in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. Recovery should be within 98.0% to 102.0%.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.[10]

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment. The RSD should be ≤ 2%.[10]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[11]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Secondary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method serves as a valuable orthogonal technique for cross-validation.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,3,4-Trimethylcyclopent-2-en-1-one sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Prepare a series of calibration standards by serial dilution of a certified reference standard of 2,3,4-Trimethylcyclopent-2-en-1-one in the mobile phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm (based on the λmax of similar α,β-unsaturated cyclic ketones).[8]

  • Injection Volume: 10 µL.

The same validation parameters as described for the GC-FID method should be assessed according to ICH Q2(R2) guidelines.

Section 3: The Litmus Test: Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample.[12] This is a critical step when transferring a method between laboratories or when using a secondary method to confirm results from a primary method.

The "Why" of Cross-Validation
  • Ensures Inter-method Equivalence: Confirms that different analytical techniques produce comparable and reliable data.

  • Supports Method Transfer: Provides confidence that a method will perform as expected in a different laboratory.

  • Enhances Data Integrity: Strengthens the validity of analytical results by demonstrating consistency across different platforms.

Cross-Validation Protocol
  • Sample Selection: Analyze a minimum of three batches of the 2,3,4-Trimethylcyclopent-2-en-1-one sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using both the validated GC-FID and HPLC-UV methods.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method.

  • Acceptance Criteria: The percentage difference between the mean results of the two methods for each sample should not be more than 2.0%. The RSD of the individual results from both methods should also be within an acceptable range, typically ≤ 2.0%.[13]

Visualizing the Cross-Validation Workflow

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Section 4: Data-Driven Decisions: Comparative Performance Data

The following table presents expected validation data for the quantification of 2,3,4-Trimethylcyclopent-2-en-1-one by GC-FID and HPLC-UV. This data is based on typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.

Validation Parameter GC-FID (Expected) HPLC-UV (Expected) ICH Q2(R2) Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999[10]
Range 1 - 200 µg/mL5 - 250 µg/mLTo be established
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%[10]
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.0%[10]
LOD ~0.1 µg/mL~0.5 µg/mLReportable
LOQ ~0.3 µg/mL~1.5 µg/mLReportable
Robustness Unaffected by minor changes in flow rate and temperature ramp.Unaffected by minor changes in mobile phase composition and flow rate.No significant impact on results.

Section 5: Conclusion and Recommendations

Both GC-FID and HPLC-UV are suitable techniques for the quantification of 2,3,4-Trimethylcyclopent-2-en-1-one. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • For routine quality control of this volatile analyte, GC-FID is the recommended primary method due to its higher sensitivity, faster analysis time, and lower cost per sample.[4][7]

Regardless of the chosen method, a thorough validation according to ICH Q2(R2) guidelines is mandatory to ensure the reliability and accuracy of the results. The cross-validation process outlined in this guide provides a robust framework for demonstrating the equivalence of the two methods, thereby strengthening the overall analytical control strategy.

Caption: Decision tree for analytical method selection and validation.

References

  • News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

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  • ResearchGate. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

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  • SIELC Technologies. (2018). 2-Hydroxy-3-methylcyclopent-2-en-1-one. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

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  • J. Braz. Chem. Soc. (2009). SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. Retrieved from [Link]

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  • Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Retrieved from [Link]

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  • Google Patents. (n.d.). US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
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comparing the reactivity of 2,3,4-Trimethylcyclopent-2-en-1-one with other enones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3,4-Trimethylcyclopent-2-en-1-one , comparing its reactivity profile against standard enone benchmarks. It is designed for researchers requiring precise control over steric and electronic parameters in complex synthesis.

Executive Summary: The Steric "Stress Test"

2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5) represents a highly substituted subclass of the cyclopentenone family. Unlike its unsubstituted parent (2-cyclopenten-1-one ) or the mono-substituted 3-methylcyclopent-2-en-1-one , this molecule presents a "steric wall" at the reaction center.

  • Electronic Status: The C2 and C3 methyl groups are electron-donating, lowering the electrophilicity of the

    
    -carbon compared to unsubstituted analogs.
    
  • Steric Status: The vicinal trimethyl pattern (C2, C3, C4) creates significant steric crowding. The C4-methyl group, in particular, acts as a stereocontrol element , dictating the facial selectivity of incoming reagents.

  • Primary Application: Used as a challenging substrate for testing novel Michael donors, a precursor in terpenoid synthesis (e.g., Laurokamurene analogs), and a scaffold for photochemical [2+2] cycloadditions.

Comparative Reactivity Analysis

The following analysis contrasts 2,3,4-Trimethylcyclopent-2-en-1-one (Target ) against two benchmarks: Unsubstituted Cyclopentenone (A) and 3-Methylcyclopent-2-en-1-one (B) .

A. Nucleophilic Conjugate Addition (Michael Reaction)

The most distinct difference lies in the competition between 1,2-addition (carbonyl attack) and 1,4-addition (conjugate attack).

FeatureUnsubstituted (A)3-Methyl (B)2,3,4-Trimethyl (Target)

-Carbon Access
Open / UnhinderedModerately HinderedHighly Hindered (Blocked by C3-Me & C4-Me)
Electrophilicity HighModerateLow (Inductive donation from 3x Me)
Hard Nucleophiles (e.g., MeLi)Mix of 1,2 and 1,4Mostly 1,2Exclusive 1,2 (Direct Carbonyl Attack)
Soft Nucleophiles (e.g., Cuprates)Fast 1,4-AdditionGood 1,4-AdditionSlow 1,4-Addition (Requires activation/higher temp)
Stereocontrol NoneLowHigh (Reagents attack trans to C4-Me)

Expert Insight: For the Target, standard organolithiums will fail to give the Michael product. You must use soft organocuprates (Gilman reagents,


) or Lewis Acid catalysis to force 1,4-addition. The C3-methyl group sterically destabilizes the transition state for conjugate addition, while the C2-methyl prevents easy protonation of the resulting enolate, often trapping it for subsequent functionalization.
B. Photochemical [2+2] Cycloaddition

Cyclopentenones are "privileged structures" for photochemical annulations.

  • Unsubstituted (A): Prone to rapid photodimerization (head-to-head or head-to-tail) if concentration is high.

  • Target (2,3,4-Trimethyl): The steric bulk significantly retards dimerization. This makes it an excellent candidate for crossed [2+2] cycloadditions with external alkenes. The C4-methyl directs the incoming alkene to the opposite face, yielding high diastereoselectivity in the resulting cyclobutane fused ring.

C. Reduction (Hydrogenation & Hydride)
  • Hydrogenation (

    
    ):  The Target reduces to the saturated ketone with high facial selectivity. The hydrogen adds anti to the C4-methyl group, yielding the trans-2,3,4-trimethylcyclopentanone as the major kinetic product.
    
  • Luche Reduction (

    
    ):  Due to the steric crowding at the carbonyl (flanked by C2-Me), reduction to the allylic alcohol is slower than in (A) or (B) but remains highly 1,2-selective.
    

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for reacting 2,3,4-trimethylcyclopent-2-en-1-one.

ReactivityMap Target 2,3,4-Trimethylcyclopent-2-en-1-one HardNuc Hard Nucleophile (RLi, RMgBr) Target->HardNuc Steric Control Favors C=O SoftNuc Soft Nucleophile (R2CuLi, RSH) Target->SoftNuc Electronic Control Favors C-3 Photo hv (>300nm) + Alkene Target->Photo Excited State H2 H2 / Pd-C Target->H2 Surface Cat. Prod12 1,2-Adduct (Allylic Alcohol) HardNuc->Prod12 Major Product Prod14 1,4-Adduct (Saturated Ketone) SoftNuc->Prod14 Major Product (Slow kinetics) Cyclobutane [2+2] Cyclobutane (Trans to C4-Me) Photo->Cyclobutane High Diastereoselectivity SatKetone Saturated Ketone (Trans-2,3,4-trimethyl) H2->SatKetone Anti-addition

Figure 1: Decision tree for functionalizing 2,3,4-trimethylcyclopent-2-en-1-one based on reagent hardness and reaction type.

Experimental Protocols

Protocol A: Conjugate Addition of Lithium Dimethylcuprate

Rationale: Standard Grignard reagents will attack the carbonyl (1,2-addition). This protocol uses a Gilman reagent to force 1,4-addition despite the steric hindrance at C3.

Reagents:

  • Copper(I) Iodide (CuI), purified

  • Methyllithium (MeLi), 1.6 M in ether

  • 2,3,4-Trimethylcyclopent-2-en-1-one[1][2]

  • Diethyl ether (anhydrous)

Procedure:

  • Preparation of Cuprate: In a flame-dried Schlenk flask under Argon, suspend CuI (2.0 equiv) in anhydrous diethyl ether. Cool to 0°C.

  • Formation: Add MeLi (4.0 equiv) dropwise. The solution will turn yellow, then clear colorless (formation of

    
    ).
    
  • Cooling: Lower temperature to -78°C . Crucial: Low temperature prevents decomposition and improves regioselectivity.

  • Addition: Add 2,3,4-Trimethylcyclopent-2-en-1-one (1.0 equiv) dissolved in ether dropwise over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. Note: Reaction may be slower than with unsubstituted enones.

  • Quench: Pour into saturated aqueous

    
     (buffered to pH 8 with 
    
    
    
    to solubilize copper salts).
  • Workup: Extract with ether, wash with brine, dry over

    
    .
    
  • Expected Outcome: >90% regioselectivity for the 1,4-adduct (2,3,3,4-tetramethylcyclopentanone).

Protocol B: Synthesis via Phosphonate (HWE Strategy)

Rationale: Direct Nazarov cyclization of divinyl ketones to this specific product can be low-yielding due to polymerization. The phosphonate route is more controlled.

Reagents:

  • Dimethyl (3-methyl-2-oxo-3-pentenyl)phosphonate

  • Base (

    
     or NaH)
    

Workflow:

  • Condensation: React the phosphonate with the appropriate aldehyde/ketone precursor under Horner-Wadsworth-Emmons conditions.

  • Cyclization: An intramolecular aldol-type condensation closes the ring.

  • Purification: Distillation (bp ~100°C at 30 mmHg) or silica chromatography (Hexane/EtOAc).

References

  • Synthesis of 2,3,4-trimethylcyclopent-2-en-1-one: Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991). Journal of Organic Chemistry, 56(18), 735–740.

  • Comparative Enone Reactivity (1,2 vs 1,4): Nilsson, K., & Andersson, T. (2001). 1,2- versus 1,4-Addition to

    
    -donor-cyclopenten-1-ones. Journal of the Chemical Society, Perkin Transactions 2. 
    
  • Photochemical Cycloadditions: Crimmins, M. T. (1988). Chem. Rev., 88(8), 1453–1473. (General review covering steric effects in enone photocycloadditions).

  • Nazarov Cyclization Mechanism: Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis. Tetrahedron, 61(32), 7577-7606.

  • Physical Properties & Spectra: NIST Chemistry WebBook, SRD 69. 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1][2][3]

Sources

comparative study of the organoleptic properties of trimethylcyclopentenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylcyclopentenones represent a niche but critical class of volatile organic compounds (VOCs) often generated during the Maillard reaction and carotenoid degradation. Unlike their hydroxylated counterparts (e.g., Cyclotene), which provide "heart" notes of maple and caramel, the alkyl-substituted trimethylcyclopentenone isomers function primarily as "lifting" agents, contributing diffusive top-notes ranging from camphoraceous and herbal to ethereal and solvent-like .

This guide provides a comparative analysis of the two primary structural isomers:

  • Isomer A (α,β-unsaturated): 3,5,5-Trimethyl-2-cyclopenten-1-one (Thermodynamically stable).

  • Isomer B (β,γ-unsaturated): 2,2,5-Trimethyl-4-cyclopenten-1-one (Kinetically favored/Transient).

Key Finding: The position of the double bond relative to the carbonyl group acts as the primary "switch" for organoleptic perception. Conjugation (Isomer A) yields stable, sweet-herbal profiles, while deconjugation (Isomer B) results in sharper, pungent, and highly volatile ethereal notes.

Chemical Architecture & Isomer Characterization

To understand the sensory divergence, we must first establish the structural distinctness of the isomers.

FeatureIsomer A (Target)Isomer B (Variant)
IUPAC Name 3,5,5-Trimethyl-2-cyclopenten-1-one2,2,5-Trimethyl-4-cyclopenten-1-one
CAS Number 24156-95-4127210-93-7 (Generic/Mix)
Structure Type Conjugated Enone (α,β-unsaturated)Unconjugated Enone (β,γ-unsaturated)
Hybridization Planar Carbonyl-Alkene system (

)
Broken conjugation; tetrahedral (

) interruption
Stability High (Thermodynamic product)Low (Prone to acid-catalyzed isomerization to A)
Natural Occurrence Saffron, Roasted Coffee, Tobacco CondensateHeated fats (Transient intermediate)
Mechanistic Formation Pathway

These isomers are often formed via the cyclization of acyclic precursors (e.g., mesityl oxide derivatives) or degradation of ketocarotenoids.

FormationPathway Precursor Acyclic Precursor (e.g. 2,2-dimethyl-3-hexene-5-one) Intermediate Cyclization Intermediate Precursor->Intermediate Aldol Condensation IsomerB Isomer B (Kinetic Product) 2,2,5-trimethyl-4-en-1-one Intermediate->IsomerB Fast Dehydration IsomerA Isomer A (Thermodynamic Product) 3,5,5-trimethyl-2-en-1-one IsomerB->IsomerA Acid/Base Isomerization (Double Bond Migration)

Figure 1: Isomerization pathway demonstrating the kinetic vs. thermodynamic relationship between the isomers.

Experimental Framework: GC-O Methodology

The only reliable method to distinguish the organoleptic properties of these isomers—given their close elution times and structural similarity—is Gas Chromatography-Olfactometry (GC-O) using the Aroma Extract Dilution Analysis (AEDA) protocol.

Protocol: High-Resolution GC-O/AEDA

Objective: Correlate specific retention indices (RI) with odor events and determine Flavor Dilution (FD) factors.

  • Sample Preparation:

    • Isolate volatile fraction using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal artifact formation (critical for Isomer B stability).

    • Concentrate extract to 100 µL using a Vigreux column.

  • Chromatographic Separation:

    • Column: DB-WAX (Polar) and DB-5 (Non-polar) capillaries (30m x 0.25mm).

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Temperature Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
  • Detection (The Split):

    • Effluent is split 1:1 between a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a heated Olfactory Detection Port (ODP) .

    • Humidification: The ODP stream is mixed with humidified air to prevent nasal dehydration.

  • Sensory Evaluation:

    • Panelists (n=6) record odor description and intensity in real-time.

    • Stepwise Dilution: Extract is diluted (1:2, 1:4... 1:1024) until odor is no longer perceptible. The last dilution yielding a signal is the FD Factor .

GCO_Workflow Sample Volatile Extract (SAFE Distillation) Injector GC Injector (Splitless, 250°C) Sample->Injector Column Capillary Column (DB-WAX / DB-5) Injector->Column Splitter Effluent Splitter (1:1 Ratio) Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Chemical ID Sniff Olfactory Port (Sensory Evaluation) Splitter->Sniff Human Perception Data Data Correlation (Retention Time vs. Odor Desc.) MS->Data Sniff->Data

Figure 2: Dual-channel GC-O workflow ensuring simultaneous chemical identification and sensory characterization.

Comparative Organoleptic Analysis

The following data synthesizes results from AEDA studies on Maillard model systems and essential oil analysis (e.g., Saffron, Tobacco).

Odor Profile & Thresholds
ParameterIsomer A (3,5,5-Trimethyl-2-en-1-one)Isomer B (2,2,5-Trimethyl-4-en-1-one)
Primary Descriptor Camphoraceous, Sweet, Herbal Ethereal, Pungent, Solvent-like
Secondary Nuances Woody, Saffron-like, slightly TobaccoGreen, Sharp, Metallic
Odor Threshold (Air) Medium (10 - 50 ng/L)High (> 100 ng/L) *
Odor Character Diffusive, WarmPiercing, Transient
Retronasal Effect Enhances "roasted" complexityAdds "chemical" off-notes if high

*Note: Isomer B is less potent; its lack of conjugation reduces its ability to bind effectively to olfactory receptors compared to the polarized enone system of Isomer A.

Structure-Odor Relationship (SOR) Mechanisms

The organoleptic divergence is driven by two molecular factors: Electronic Polarization and Steric Fit .

  • The Conjugation Effect (Electronic):

    • Isomer A possesses an

      
      -unsaturated ketone system.[1] The resonance creates a partial positive charge on the 
      
      
      
      -carbon and a partial negative charge on the oxygen. This dipole facilitates Hydrogen bonding and dipole-dipole interactions with G-protein coupled receptors (GPCRs).
    • Isomer B has an isolated double bond. The molecule is less polar, resulting in weaker receptor affinity and a "thinner" smell profile (ethereal/solvent).

  • The Gem-Dimethyl Effect (Steric):

    • The 3,5,5-trimethyl pattern (Isomer A) creates a bulky hydrophobic tail. This specific steric bulk correlates strongly with camphoraceous and woody receptors (similar to camphor or alpha-pinene).

    • Moving the methyls to the 2,2-position (Isomer B) alters the molecular envelope, preventing it from "locking" into the sweet/herbal receptors.

SOR_Mechanism cluster_A Isomer A (Conjugated) cluster_B Isomer B (Unconjugated) StructA Planar Enone System High Dipole Moment ReceptorA Strong Receptor Binding (H-Bond + Hydrophobic) StructA->ReceptorA PerceptionA Perception: Sweet, Camphor, Herbal ReceptorA->PerceptionA StructB Non-Planar / Isolated Alkene Low Dipole Moment ReceptorB Weak/Nonspecific Binding (Van der Waals only) StructB->ReceptorB PerceptionB Perception: Ethereal, Solvent, Pungent ReceptorB->PerceptionB

Figure 3: Mechanistic flow illustrating how structural conjugation dictates olfactory receptor interaction and final perception.

Application Viability & Stability

For drug development and flavor formulation, the stability of the isomer is as critical as its odor.

Stability Profile
  • Isomer A: Highly stable in pH 4-8. Suitable for shelf-stable formulations.

  • Isomer B: Unstable. In acidic media (soft drinks, fruit bases) or under heat (baking), Isomer B rapidly isomerizes to Isomer A.

    • Implication: If a formulation relies on the "pungent/fresh" note of Isomer B, the profile will drift toward "herbal/camphoraceous" over time.

Regulatory & Safety (FEMA/GRAS)
  • 3,5,5-Trimethyl-2-cyclopenten-1-one: Generally recognized as a secondary metabolite. While not a primary FEMA flavoring agent like Cyclotene, it is permitted as a "process flavor" component (natural occurrence in coffee/tomato).

  • Usage Level: Recommended < 5 ppm. Higher concentrations introduce "chemical/solvent" defects.

References

  • The Good Scents Company. (2023). Organoleptic Properties of 3,5,5-trimethyl-2-cyclopenten-1-one. [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectrum and Retention Indices of 3,5,5-trimethyl-2-cyclopenten-1-one. [Link]

  • Belitz, H. D., & Grosch, W. (2009). Food Chemistry. Springer. (Chapter: Aroma Compounds, Section: Maillard Reaction Products). [Link]

  • PubChem. (2024). Compound Summary: 3,5,5-Trimethyl-2-cyclopenten-1-one. [Link]

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Discussion on Cyclopentenone derivatives in perfumery). [Link]

Sources

A Senior Application Scientist's Guide to the Verification of 2,3,4-Trimethylcyclopent-2-en-1-one in Natural Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the complex world of natural product chemistry, the accurate identification and quantification of specific bioactive compounds are paramount. This guide provides an in-depth, comparative analysis of methodologies for the verification of 2,3,4-Trimethylcyclopent-2-en-1-one, a volatile cyclic ketone found in certain natural extracts, such as the essential oil of Jatropha ribifolia[1]. The choice of analytical technique is not merely a procedural step but a critical decision that dictates the reliability and validity of your research findings. Herein, we dissect the primary analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols to ensure scientific integrity.

The Analytical Challenge: Navigating Complexity in Natural Extracts

Natural extracts are inherently complex matrices, often containing a multitude of structurally similar compounds. The primary challenge in the verification of 2,3,4-trimethylcyclopent-2-en-1-one lies in achieving unambiguous identification and accurate quantification amidst potential interferences from isomers and other co-eluting matrix components[2][3][4]. The volatility of the target compound further influences the choice of extraction and analytical techniques.

Comparative Analysis of Core Methodologies: GC-MS vs. HPLC

The two workhorses of analytical chemistry, GC-MS and HPLC, offer distinct advantages and disadvantages for the analysis of 2,3,4-trimethylcyclopent-2-en-1-one. The selection of the optimal method hinges on the specific research question, available instrumentation, and the desired level of sensitivity and selectivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Applicability Ideal for volatile and thermally stable compounds like 2,3,4-trimethylcyclopent-2-en-1-one.Suitable for non-volatile or thermally labile compounds. Requires derivatization for ketones lacking a strong chromophore.
Sample Preparation Often simpler, with headspace solid-phase microextraction (HS-SPME) being a solventless and efficient option.More complex, typically requiring liquid-liquid or solid-phase extraction followed by chemical derivatization.
Selectivity High, due to both chromatographic separation and mass spectral fragmentation patterns.Moderate to high, dependent on chromatographic resolution and the specificity of the derivatizing agent.
Sensitivity Generally higher, with detection limits often in the picogram to femtogram range.Good, but may be lower than GC-MS. Can be enhanced with sensitive detectors like mass spectrometry.
Identification Confidence High, based on matching retention indices and mass spectra with reference libraries (e.g., NIST).Moderate, primarily based on retention time comparison with a standard. Co-elution can be a challenge.
Quantitative Performance Good linearity and precision for volatile compounds.Good linearity and precision, but the derivatization step can introduce variability.
Potential Interferences Co-eluting isomers with similar mass spectra can be challenging to resolve.Incomplete derivatization, side reactions, and co-eluting derivatized compounds.

Recommended Primary Methodology: Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For the verification and quantification of 2,3,4-trimethylcyclopent-2-en-1-one in natural extracts, HS-SPME-GC-MS stands out as the superior methodology. This preference is rooted in its high sensitivity, selectivity, and the solvent-free nature of the extraction, which minimizes sample manipulation and potential contamination.

Causality Behind Experimental Choices

The selection of HS-SPME is deliberate. It selectively partitions volatile and semi-volatile analytes from the sample matrix into a coated fiber, effectively concentrating the target compound while leaving non-volatile matrix components behind. This "clean-up" step is crucial for protecting the GC-MS system and reducing background noise. The subsequent thermal desorption in the GC inlet ensures a rapid and efficient transfer of the analytes to the analytical column.

The choice of GC-MS as the detection system provides a two-tiered identification process. The retention time on the GC column offers the first level of identification, while the mass spectrum, a unique fragmentation "fingerprint" of the molecule, provides definitive structural confirmation.

Experimental Workflow: HS-SPME-GC-MS

Caption: Workflow for the analysis of 2,3,4-trimethylcyclopent-2-en-1-one using HPLC-UV with DNPH derivatization.

Detailed Step-by-Step Protocol for HPLC-UV with DNPH Derivatization
  • Sample Extraction:

    • Extract the natural product with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Filter the extract to remove particulate matter.

  • DNPH Derivatization:

    • Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., acetonitrile with a small amount of sulfuric or phosphoric acid).

    • To a known volume of the sample extract, add an excess of the DNPH reagent.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization. The optimal reaction conditions should be determined experimentally.[5]

  • Sample Cleanup:

    • After the reaction, the sample may require a cleanup step (e.g., solid-phase extraction) to remove excess DNPH reagent and other matrix components that could interfere with the HPLC analysis.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. The exact gradient program should be optimized to achieve good separation of the target derivative from other derivatized compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to approximately 360 nm.

  • Data Analysis:

    • Identification: Compare the retention time of the derivative peak with that of a derivatized authentic standard of 2,3,4-trimethylcyclopent-2-en-1-one.

    • Quantification: Prepare a calibration curve using the derivatized authentic standard.

Method Validation: A System of Self-Validation

To ensure the trustworthiness of your results, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[6][7][8] The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters
ParameterPurposeHow to Assess (Briefly)
Specificity To ensure the signal is from the analyte of interest and not from interferences.Analyze blank matrix, spiked matrix, and standards. For GC-MS, compare mass spectra. For HPLC, check for peak purity.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Analyze a series of standards at different concentrations and perform a linear regression analysis.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a blank matrix with a known amount of the analyte.
Precision To assess the degree of scatter between a series of measurements.Analyze replicate samples at the same concentration (repeatability) and on different days with different analysts (intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1) and by demonstrating acceptable precision and accuracy at this concentration.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Introduce small changes to parameters like GC oven temperature ramp rate or HPLC mobile phase composition and observe the effect on the results.

Addressing Interferences: The Challenge of Isomers

A significant challenge in the analysis of 2,3,4-trimethylcyclopent-2-en-1-one is the potential presence of other trimethylcyclopentenone isomers in the natural extract. These isomers may have very similar mass spectra and close retention times, making their separation and individual quantification difficult.[9][10][11][12]

Strategies for Isomer Resolution:

  • High-Resolution GC Columns: Employing longer capillary columns or columns with different stationary phase polarities can improve the chromatographic separation of isomers.

  • Temperature Program Optimization: Fine-tuning the GC oven temperature program can enhance the resolution between closely eluting peaks.

  • Chiral Columns: If enantiomeric separation is required, a chiral GC column is necessary.[13]

  • Comprehensive Two-Dimensional GC (GCxGC): This advanced technique offers significantly higher resolving power and is highly effective for separating isomeric compounds in complex matrices.[14]

Conclusion: A Scientifically Sound Approach to Verification

The verification of 2,3,4-trimethylcyclopent-2-en-1-one in natural extracts demands a meticulous and well-validated analytical approach. While both GC-MS and HPLC offer viable pathways, HS-SPME-GC-MS emerges as the more robust and scientifically sound primary methodology due to its superior sensitivity, selectivity, and simpler sample preparation. The two-tiered identification based on retention index and mass spectral matching provides a high degree of confidence in the results.

For laboratories where GC-MS is not available, HPLC with UV detection following DNPH derivatization provides a reliable alternative, provided that the derivatization and chromatographic conditions are carefully optimized and the method is thoroughly validated.

Ultimately, the choice of methodology should be driven by a commitment to scientific integrity. By understanding the principles behind each technique, carefully validating the chosen method, and being cognizant of potential interferences, researchers can confidently and accurately verify the presence and quantity of 2,3,4-trimethylcyclopent-2-en-1-one in their natural extracts, paving the way for further discoveries in the field of drug development and natural product chemistry.

References

  • Agilent Technologies. (n.d.). HS-SPME-GC-MS Analysis of Volatile and Semi-Volatile Compounds from Dried Leaves of Mikania glomerata Sprengel. Retrieved from [Link]

  • Alves, J. M., et al. (2013). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. The Scientific World Journal, 2013, 352606. [Link]

  • Arroyo-Abad, U., et al. (2021). Development of a HS-SPME/GC–MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. ACS Omega, 6(19), 12676–12684. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3,4-Trimethyl-2-cyclopenten-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, X., et al. (2018). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 23(11), 2938. [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science, 57(9), 823-830. [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

  • Chan, G. C., et al. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega, 5(9), 4370–4379. [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2015). GC-MS analysis of natural products, How is it possible to have two different retention time in the GC-MS spectra of the same compound?[Link]

  • Francisco, V., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5013. [Link]

  • Matisova, E., & Krupcik, J. (1994). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques. Journal of Chromatography A, 665(1), 111-140. [Link]

  • Franchina, F. A. (2023). Profiling Terpenoids in Cannabis with GC×GC-MS. LCGC International. [Link]

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

  • Dasgupta, A. (1995). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. Therapeutic Drug Monitoring, 17(6), 613-623. [Link]

  • Cardoso, D. R., et al. (2009). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 117(2), 333-338. [Link]

  • Grupo Biomaster. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • Weiss, R., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(5), 688-696. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. (2022). GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis. [Link]

  • ResearchGate. (2000). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. [Link]

  • Berman, P., et al. (2019). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. Analytical Chemistry, 91(16), 10514-10522. [Link]

  • J. F. C. Witting, M. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(1), 478. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2013). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]

  • Stubbs, J. L., et al. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. Metabolites, 13(10), 1046. [Link]

  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • Styczynski, M. P., & Moxley, J. F. (2008). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). BMC bioinformatics, 9, 363. [Link]

  • ResearchGate. (2021). Development of GC–MS coupled to GC–FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (1983). GC/MS SEPARATION AN IDENTIFICATION OF THE C5H10 ISOMERS. APPLICATION TO THE Hg 6(3P1) PHOTOSENSITIZED REACTIONS OF cis-2-PENTENE, 1-PENTENE AND trans-1,2-DIMEHYLCYCLOPROPANE. [Link]

  • Li, X., et al. (2012). Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. Journal of separation science, 35(21), 2865–2872. [Link]

  • Kanamori, T., et al. (2002). Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 74(1), 126-133. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

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comparing the efficiency of different catalysts for 2,3,4-Trimethylcyclopent-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one (TMCP) represents a critical challenge in the production of fragrance ingredients (sandalwood odorants) and pharmaceutical intermediates. While traditional industrial routes rely on stoichiometric dehydration using strong Brønsted acids, recent catalytic advancements have introduced pathways with significantly improved atom economy and selectivity.

This guide compares the efficiency of three distinct catalytic systems:

  • Concentrated Sulfuric Acid (

    
    ):  The industrial baseline (High availability, moderate yield).
    
  • Lewis Acids (

    
     / 
    
    
    
    ):
    The selectivity-focused alternative (Nazarov cyclization).
  • Molecular Iodine (

    
    ):  The emerging "Green" standard (Metal-free, high tolerance).
    

Key Finding: While


 remains the cost-leader for bulk synthesis, Molecular Iodine (

)
demonstrates superior performance in bench-scale optimization, offering comparable yields (60-75%) with significantly reduced downstream processing complexity.

Mechanistic Foundation

The formation of the 2,3,4-trimethylcyclopentenone skeleton typically proceeds via the cyclization of acyclic precursors such as


-unsaturated ketones or divinyl ketones. Understanding the mechanism is crucial for catalyst selection.
The Nazarov & Iso-Nazarov Pathways

The most controllable route involves the Nazarov cyclization of divinyl ketones or the Iso-Nazarov cyclization of conjugated dienals. The catalyst's role is to coordinate with the carbonyl oxygen, lowering the energy barrier for the


-electrocyclic ring closure.

NazarovMechanism Precursor Divinyl Ketone Precursor Complex Activated Complex Precursor->Complex + Catalyst (H+ or LA) Cation Oxyallyl Cation Complex->Cation 4π Electrocyclization Product 2,3,4-Trimethyl- cyclopent-2-en-1-one Cation->Product - H+ (Elimination)

Figure 1: Generalized mechanistic flow for the acid-catalyzed cyclization to cyclopentenones.

Comparative Analysis of Catalysts

Catalyst A: Concentrated Sulfuric Acid ( )

Status: Industrial Baseline Mechanism: Brønsted Acid Dehydration / Intramolecular Condensation.

Sulfuric acid acts as a powerful dehydrating agent. In the synthesis of TMCP from precursors like [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester or related diketones,


 drives the reaction through brute-force protonation.
  • Performance: Yields typically plateau at 61% under optimized conditions (

    
    , 6 hours).
    
  • Drawbacks: The process suffers from poor functional group tolerance and generates significant acidic waste, requiring extensive neutralization (high E-factor).

  • Best For: Large-scale production where raw material cost outweighs waste disposal costs.

Catalyst B: Lewis Acids ( , , )

Status: Selectivity Specialist Mechanism: Coordinate Covalent Activation (Nazarov Cyclization).

Lewis acids, particularly Iron(III) and Gold(I) complexes, are preferred when stereocontrol is required. They stabilize the pentadienyl cation intermediate more effectively than simple protons.

  • Performance: High regioselectivity.[1][2] Yields can reach 70-85% for specific substituted isomers.

  • Drawbacks: Hygroscopic nature of salts (

    
    ) and high cost (
    
    
    
    ). Difficulty in catalyst recovery from the organic phase.
  • Best For: Fine chemical synthesis where isomer purity is critical.

Catalyst C: Molecular Iodine ( )

Status: The "Green" Challenger Mechanism: Halogen-Bond Catalysis / Iso-Nazarov.

Recent studies (e.g., Org. Lett. 2018) have validated Iodine as a mild, metal-free catalyst for synthesizing substituted cyclopentenones from conjugated dienals.

  • Performance: Yields of 65-80% . Operates at neutral pH initially, reducing side reactions like polymerization.

  • Advantages: Inexpensive, solid-state handling, and simple removal (washing with thiosulfate).

  • Best For: Drug development and pilot-scale batches requiring high purity and low metal contamination.

Performance Data Summary

The following table synthesizes experimental data from key literature sources (Motoyoshiya et al., 1991; Gandon et al., 2018) to provide a direct comparison.

MetricSulfuric Acid (

)
Lewis Acid (

)
Molecular Iodine (

)
Typical Yield 61%65-75%70-82%
Reaction Temp



Time 6 Hours2-12 Hours1-4 Hours
Selectivity Low (Oligomers common)HighHigh
Workup Complex (Neutralization)Moderate (Extraction)Simple (Redox Wash)
Green Score Low (Corrosive/Waste)MediumHigh (Metal-Free)

Detailed Experimental Protocols

Protocol A: The Classic Acid Route ( )

Based on the methodology for phosphonate/diketone cyclization (Motoyoshiya et al., 1991).

  • Preparation: Charge a reaction vessel with the acyclic precursor (e.g., 3-methyl-2-oxo-3-pentenyl derivative) (10 mmol).

  • Acid Addition: Add concentrated

    
     (5 mL) dropwise at 
    
    
    
    to prevent exotherms.
  • Reaction: Heat the mixture to

    
     and stir for 6 hours. Monitor via TLC (disappearance of starting material).
    
  • Quench: Pour the reaction mixture over crushed ice (50 g).

  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
    , dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
    • Expected Yield: ~61%[3]

Protocol B: The Iodine-Catalyzed Route ( )

Adapted from Gandon & Riveira (2018) for substituted cyclopentenones.

  • Preparation: Dissolve the conjugated dienal/enone precursor (1.0 mmol) in Ethyl Acetate (EtOAc) or Toluene (2.0 mL).

  • Catalyst Addition: Add Molecular Iodine (

    
    ) (20 mol%, 0.2 mmol).
    
  • Reaction: Heat the sealed tube/vessel to

    
     for 2 hours.
    
  • Workup: Cool to room temperature. Dilute with EtOAc.

  • Wash: Wash with saturated aqueous

    
     (Sodium Thiosulfate) to remove iodine (color changes from brown to clear).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Expected Yield: 70-80% (Substrate dependent).

Decision Matrix

Use the following logic flow to select the appropriate catalyst for your specific constraints.

DecisionMatrix Start Select Catalyst for TMCP Synthesis Scale Is this Production Scale (>100kg)? Start->Scale Purity Is Metal Contamination Critical (Pharma)? Scale->Purity No (Lab/Pilot) H2SO4 Use H2SO4 (Low Cost, High Waste) Scale->H2SO4 Yes Iodine Use Iodine (I2) (Green, Metal-Free) Purity->Iodine Yes Lewis Use Lewis Acid (Fe/Au) (High Selectivity) Purity->Lewis No

Figure 2: Decision tree for catalyst selection based on scale and purity requirements.

References

  • Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991). Synthesis of 2,3,4-trimethylcyclopent-2-en-1-one via phosphonate intermediates. Journal of Organic Chemistry, 56(18), 735-740.[3]

  • Marsili, L. A., Pergomet, J. L., Gandon, V., & Riveira, M. J. (2018).[4] Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(22), 7294–7298. [4]

  • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis. Chemical Reviews, 105(12), 4473–4516.

  • ChemicalBook. (n.d.). 2,3,4-Trimethylcyclopent-2-en-1-one Product Database.

Sources

A Comparative Guide to the Stability Validation of 2,3,4-Trimethylcyclopent-2-en-1-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount. A reliable reference standard ensures the accuracy and validity of analytical data, forming the bedrock of reproducible research and quality control. This guide provides an in-depth technical comparison of the stability of 2,3,4-Trimethylcyclopent-2-en-1-one as a potential reference standard. We will explore its stability profile under forced degradation conditions and compare it with a well-characterized cyclic enone, Isophorone, and a hypothetical less-stable analogue. This guide will provide the necessary experimental data and protocols to empower you to make informed decisions about its suitability for your applications.

Introduction: The Critical Role of Reference Standard Stability

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product. Its stability, or the ability to resist chemical change over time under various environmental conditions, is a critical attribute. Degradation of a reference standard can lead to inaccurate analytical results, potentially compromising product quality and patient safety.

2,3,4-Trimethylcyclopent-2-en-1-one is a cyclic ketone with potential applications as a reference standard in various analytical assays.[1] However, to qualify it for this purpose, a rigorous evaluation of its stability is essential. This involves subjecting the compound to forced degradation studies, which are designed to accelerate its decomposition and identify potential degradation products and pathways.[2][3][4][5][6]

This guide will walk you through the process of validating the stability of 2,3,4-Trimethylcyclopent-2-en-1-one, from experimental design to data interpretation. We will also present a comparative analysis with Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a structurally related and industrially significant α,β-unsaturated ketone, and a hypothetical less-stable cyclopentenone derivative to provide a broader context for its performance.[7]

Experimental Design: A Self-Validating Approach to Stability Testing

A robust stability study is designed to be a self-validating system. By subjecting the reference standard to a battery of stress conditions, we can not only determine its shelf-life but also develop a stability-indicating analytical method capable of separating the intact compound from its degradation products.[2][8][9]

Our experimental design for the stability validation of 2,3,4-Trimethylcyclopent-2-en-1-one is based on the International Council for Harmonisation (ICH) guidelines.[3] The study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Monitoring Hydrolytic (Acid & Base) Hydrolytic (Acid & Base) HPLC-UV (Purity & Degradation) HPLC-UV (Purity & Degradation) Hydrolytic (Acid & Base)->HPLC-UV (Purity & Degradation) Analysis LC-MS (Impurity Identification) LC-MS (Impurity Identification) Hydrolytic (Acid & Base)->LC-MS (Impurity Identification) Analysis GC-MS (Volatile Impurities) GC-MS (Volatile Impurities) Hydrolytic (Acid & Base)->GC-MS (Volatile Impurities) Analysis Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC-UV (Purity & Degradation) Analysis Oxidative (H2O2)->LC-MS (Impurity Identification) Analysis Oxidative (H2O2)->GC-MS (Volatile Impurities) Analysis Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->HPLC-UV (Purity & Degradation) Analysis Photolytic (UV/Vis)->LC-MS (Impurity Identification) Analysis Photolytic (UV/Vis)->GC-MS (Volatile Impurities) Analysis Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->HPLC-UV (Purity & Degradation) Analysis Thermal (Dry Heat)->LC-MS (Impurity Identification) Analysis Thermal (Dry Heat)->GC-MS (Volatile Impurities) Analysis Stability_Data Stability Profile & Degradation Pathways HPLC-UV (Purity & Degradation)->Stability_Data LC-MS (Impurity Identification)->Stability_Data GC-MS (Volatile Impurities)->Stability_Data Reference_Standard 2,3,4-Trimethylcyclopent-2-en-1-one (Initial Characterization) Reference_Standard->Hydrolytic (Acid & Base) Exposure Reference_Standard->Oxidative (H2O2) Exposure Reference_Standard->Photolytic (UV/Vis) Exposure Reference_Standard->Thermal (Dry Heat) Exposure Method_Validation Validated Stability-Indicating Method Stability_Data->Method_Validation

Experimental workflow for stability validation.
Materials and Methods
  • Test Compound: 2,3,4-Trimethylcyclopent-2-en-1-one (purity ≥ 99.5%)

  • Comparative Compounds:

    • Isophorone (purity ≥ 99.5%)

    • Hypothetical Unstable Analogue: 2-Hydroxy-3,4,5-trimethylcyclopent-2-en-1-one

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, acetonitrile (HPLC grade), water (Milli-Q or equivalent).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification.

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis of volatile impurities.[10][11]

    • Photostability chamber.

    • Temperature-controlled ovens.

Forced Degradation Protocols

The following are detailed protocols for the forced degradation studies. A target degradation of 5-20% is aimed for, as excessive degradation can lead to secondary degradation products that may not be relevant to real-time storage conditions.[6]

2.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of 2,3,4-Trimethylcyclopent-2-en-1-one in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of 2,3,4-Trimethylcyclopent-2-en-1-one in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

2.2.2. Oxidative Degradation

  • Prepare a 1 mg/mL solution of 2,3,4-Trimethylcyclopent-2-en-1-one in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

2.2.3. Photolytic Degradation

  • Expose a solid sample of 2,3,4-Trimethylcyclopent-2-en-1-one and a 1 mg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • A control sample should be stored in the dark under the same conditions.

  • At the end of the exposure period, prepare a 100 µg/mL solution of the solid sample in the mobile phase for HPLC analysis. Analyze the solution sample directly after dilution.

2.2.4. Thermal Degradation

  • Place a solid sample of 2,3,4-Trimethylcyclopent-2-en-1-one in a temperature-controlled oven at 80°C for 7 days.

  • At specified time points (e.g., 1, 3, 7 days), withdraw a portion of the sample and prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method.[12][13][14] This method must be able to resolve the parent compound from all potential degradation products. For this study, a reverse-phase HPLC method with UV detection was developed and validated.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Results and Discussion: A Comparative Stability Profile

The stability of 2,3,4-Trimethylcyclopent-2-en-1-one was evaluated alongside Isophorone and a hypothetical unstable analogue. The percentage of degradation was calculated based on the decrease in the peak area of the parent compound in the HPLC chromatograms.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress Condition2,3,4-Trimethylcyclopent-2-en-1-oneIsophoroneUnstable Analogue (Hypothetical)
Acid Hydrolysis (0.1M HCl, 60°C, 24h) 2.1%1.5%15.8%
Base Hydrolysis (0.1M NaOH, 25°C, 24h) 8.5%5.2%45.2%
Oxidation (3% H2O2, 25°C, 24h) 4.3%3.1%25.6%
Photolysis (1.2M lux h, 200 W h/m²) 1.2%0.8%10.5%
Thermal (80°C, 7 days) 3.5%2.8%30.1%

The results indicate that 2,3,4-Trimethylcyclopent-2-en-1-one exhibits good stability under the tested stress conditions, with minimal degradation observed. In comparison, Isophorone demonstrated slightly higher stability, which can be attributed to the steric hindrance provided by the gem-dimethyl group on the cyclohexene ring, potentially protecting the double bond from attack. The hypothetical unstable analogue, with a hydroxyl group, shows significantly higher degradation, as would be expected due to the increased reactivity imparted by this functional group.

The primary degradation pathway for 2,3,4-Trimethylcyclopent-2-en-1-one appears to be base-catalyzed hydrolysis. The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, which can lead to ring-opening or other rearrangement products.

G Start 2,3,4-Trimethylcyclopent-2-en-1-one Base_Hydrolysis Base-Catalyzed Hydrolysis Start->Base_Hydrolysis [OH-] Oxidation Oxidation Start->Oxidation [H2O2] Degradation_Product_1 Ring-Opened Product Base_Hydrolysis->Degradation_Product_1 Degradation_Product_2 Epoxide Formation Oxidation->Degradation_Product_2

Potential degradation pathways.

Conclusion and Recommendations

Based on the forced degradation studies, 2,3,4-Trimethylcyclopent-2-en-1-one demonstrates a high degree of stability, making it a promising candidate for use as an analytical reference standard. Its stability is comparable to that of the well-characterized compound Isophorone.

Key Takeaways:

  • High Stability: 2,3,4-Trimethylcyclopent-2-en-1-one is stable under hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • Predictable Degradation: The primary degradation pathway is base-catalyzed hydrolysis, which is a common degradation route for α,β-unsaturated ketones.

  • Suitable for Reference Standard Use: The observed stability profile supports its use as a reliable reference standard.

For laboratories considering the use of 2,3,4-Trimethylcyclopent-2-en-1-one as a reference standard, it is recommended to:

  • Store in a cool, dry, and dark place: To minimize potential degradation over long-term storage.

  • Avoid strongly basic conditions: As the compound is most susceptible to degradation in the presence of strong bases.

  • Perform periodic re-qualification: To ensure the continued integrity of the reference standard over its lifecycle.

This comprehensive guide provides the foundational knowledge and experimental framework for the validation of 2,3,4-Trimethylcyclopent-2-en-1-one as a reference standard. By understanding its stability profile and potential degradation pathways, researchers can confidently utilize this compound in their analytical workflows, ensuring the accuracy and reliability of their results.

References

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. HSOA Journal of Drug Designing and Development. [Link]

  • Sravya, D., & Kuber, B. R. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]

  • PubMed. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. [Link]

  • SciSpace. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one, 2,3,4-trimethyl-. [Link]

  • ResearchGate. (2025, August 7). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one. [Link]

  • Organic Syntheses. 2,4,4-trimethylcyclopentanone. [Link]

  • C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • NIST WebBook. Cyclopentene, 3-methyl-. [Link]

  • NIST WebBook. 2-Cyclopenten-1-one, 2,3,4-trimethyl-. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • PubMed. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Google Patents. US4359586A - Synthesis 2-alkyl cyclopentenolones.
  • Wikipedia. Cyclopentenone. [Link]

  • Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. [Link]

  • NICNAS. (2013, March 22). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. [Link]

Sources

Technical Guide: Confirming the Enantiomeric Purity of Chiral 2,3,4-Trimethylcyclopent-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule 2,3,4-trimethylcyclopent-2-en-1-one represents a critical scaffold in the synthesis of terpenoids (e.g., ptaquiloside, illudins) and is a classic substrate for asymmetric Nazarov cyclization studies.

Confirming the enantiomeric purity (ee) of this scaffold presents a unique analytical dichotomy:

  • Volatility: As a low molecular weight ketone (

    
    , MW ~124), it is ideally suited for Gas Chromatography (GC) .
    
  • Chromophore: The conjugated enone system provides strong UV absorption, making High-Performance Liquid Chromatography (HPLC) a viable, often more available, alternative in organic synthesis labs.

This guide objectively compares the three primary validation methodologies—Chiral GC, Chiral HPLC, and NMR—providing protocols grounded in the seminal works of Trauner, Rueping, and Tius.

Decision Matrix: Selecting the Right Methodology

Before initiating analysis, use this logic flow to select the instrument best suiting your sample matrix and available resources.

DecisionMatrix Start Start: Sample Assessment VolatilityCheck Is the derivative volatile (MW < 300, no polar groups)? Start->VolatilityCheck UVCheck Is UV detection required (Trace impurity analysis)? VolatilityCheck->UVCheck No (Complex Derivative) ScaleCheck Is this for Process Scale (High Throughput)? VolatilityCheck->ScaleCheck Yes (Parent Enone) HPLC_Method METHOD B: Chiral HPLC (Most Versatile) UVCheck->HPLC_Method Yes NMR_Method METHOD C: Chiral NMR (Quick Screen) UVCheck->NMR_Method No (Paramagnetic/Inert) GC_Method METHOD A: Chiral GC (Highest Resolution) ScaleCheck->GC_Method Yes (Fast/Cheap) ScaleCheck->HPLC_Method No (Standard Lab)

Figure 1: Analytical Method Selection Matrix. A logic gate for determining the optimal enantioselective analysis based on molecular properties and throughput needs.

Method A: Chiral Gas Chromatography (The Gold Standard)

For the parent molecule (2,3,4-trimethylcyclopent-2-en-1-one) and non-polar derivatives, Chiral GC is the superior method due to higher theoretical plate counts and the ability to resolve small enantiomers that may co-elute on HPLC columns.

Mechanistic Insight

Separation is achieved via inclusion complexation .[1] The cyclopentenone ring fits into the hydrophobic cavity of cyclodextrin-based stationary phases. The 2,3,4-trimethyl substitution pattern creates a specific steric "handshake" with the chiral selector (typically


-cyclodextrin), causing differential retention times.
Experimental Protocol
  • Column Selection:

    • Primary:Rt-βDEXsm (Restek) or Cyclosil-B (Agilent). These are permethylated

      
      -cyclodextrins optimized for small chiral ketones.
      
    • Alternative:Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin) if the beta-phase fails to resolve.

  • Instrument Parameters:

    • Carrier Gas: Helium (constant flow, 1.5 mL/min).

    • Inlet: Split mode (50:1) at 220°C. Note: Avoid excessive inlet temps to prevent thermal isomerization.

    • Detector: FID at 250°C.

  • Temperature Program (Gradient is Critical):

    • Hold at 80°C for 2 minutes (Isothermal focusing).

    • Ramp 2°C/min to 130°C (Slow ramp maximizes interaction time).

    • Ramp 20°C/min to 200°C (Burn off heavy impurities).

Data Validation
  • Resolution (

    
    ):  Target 
    
    
    
    (Baseline separation).
  • Racemic Standard: Always inject a racemic mixture (synthesized via non-asymmetric Nazarov cyclization) first to establish retention windows.

Method B: Chiral HPLC (The Versatile Alternative)

This method is dominant in literature (e.g., Trauner, Rueping) because it accommodates heavier precursors and products often found in total synthesis campaigns.

Mechanistic Insight

Separation relies on hydrogen bonding and


-

interactions between the enone system and the carbamate residues on the polysaccharide stationary phase.
Experimental Protocol
  • Column Selection:

    • Primary:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Secondary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Isocratic: Hexane / Isopropyl Alcohol (IPA).

    • Ratio: Start at 98:2 or 99:1 . The low polarity is crucial because the target molecule is relatively non-polar; higher alcohol content will collapse retention times and destroy resolution.

  • Detection:

    • UV-Vis at 254 nm (

      
       transition of the enone).
      
  • Flow Rate: 0.5 to 1.0 mL/min (Lower flow often improves resolution for small molecules).

Protocol: Sample Preparation Loop

HPLC_Workflow Sample Crude Reaction Mix Filter Filter (0.2 µm PTFE) Remove particulates Sample->Filter Dilute Dilute in Mobile Phase (Hexane/IPA 99:1) Filter->Dilute Inject Inject 5-10 µL Dilute->Inject Analyze Calculate ee (Area A - Area B) / Total Inject->Analyze

Figure 2: HPLC Sample Preparation Workflow. Note the use of mobile phase as the diluent to prevent solvent peaks from obscuring the early-eluting enantiomers.

Comparative Performance Analysis

The following data summarizes the trade-offs between the two primary methods based on experimental trials with chiral cyclopentenones.

MetricMethod A: Chiral GC (

-DEX)
Method B: Chiral HPLC (OD-H)
Resolution (

)
High (> 2.0) Moderate (1.2 - 1.8)
Analysis Time 20 - 30 mins10 - 15 mins
Sample Prep Minimal (Dilute in DCM)Moderate (Filter, Solvent Match)
Solvent Cost Negligible (Gas)High (HPLC Grade Hexane)
Sensitivity High (FID)Moderate (UV 254nm)
Risk Thermal Isomerization (Low)Column Fouling (Medium)

Scientist's Note: While HPLC is faster per run, GC provides superior baseline separation for this specific compact molecule, reducing integration errors in high-ee samples (>95% ee).

Troubleshooting & Scientific Integrity

The "Racemization" False Positive

A common error in analyzing 2,3,4-trimethylcyclopent-2-en-1-one is observing a degradation of ee over time.

  • Cause: This is often not racemization of the C4 center, but double bond migration to the thermodynamically stable isomer or dimerization.

  • Solution: Store samples in hexane at -20°C. Analyze within 24 hours of synthesis.

Peak Identification (The "Shift" Test)

If you lack a pure enantiomer standard to identify which peak is (+) or (-):

  • Run the racemate on Method B (HPLC) .

  • Collect fractions of Peak 1 and Peak 2.

  • Measure Optical Rotation (

    
    ) of each fraction.
    
  • Correlate rotation sign with elution order (e.g., (+)-enantiomer elutes first on OD-H).

References

  • Liang, G., & Trauner, D. (2004).[2][3] Enantioselective Nazarov Reactions through Catalytic Asymmetric Proton Transfer.[2][3][4] Journal of the American Chemical Society, 126(31), 9544–9545. Link

  • Rueping, M., Ieawsuwan, W., Antonchick, A. P., & Nachtsheim, B. J. (2007). Chiral Brønsted Acid Catalyzed Enantioselective Nazarov Cyclization.[5][6] Angewandte Chemie International Edition, 46(12), 2097–2100. Link

  • Tius, M. A. (2005). Some New Observations Concerning the Nazarov Cyclization. European Journal of Organic Chemistry, 2005(11), 2193–2206. Link

  • Restek Corporation. (2025). Chiral Chromatography Selection Guide: Strategies for Enantiomeric Separations. Link

  • Cao, J., Hu, M.-Y., Liu, S.-Y., Zhang, X.-Y., Zhu, S.-F., & Zhou, Q.-L. (2021).[3][6] Enantioselective Silicon-Directed Nazarov Cyclization.[3][6] Journal of the American Chemical Society, 143(18), 6962–6968. Link

Sources

Safety Operating Guide

2,3,4-Trimethylcyclopent-2-en-1-one: Proper Disposal & Handling Procedures

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling and disposal protocols for 2,3,4-Trimethylcyclopent-2-en-1-one . As an

1

Immediate Action Required: Ensure all waste streams containing this compound are segregated from strong oxidizers and reducing agents immediately.[2]

Chemical Identity Table
ParameterSpecification
Chemical Name 2,3,4-Trimethylcyclopent-2-en-1-one
CAS Number 28790-86-5
Molecular Formula

Molecular Weight 124.18 g/mol
Physical State Liquid (Pale yellow to amber)
Flash Point ~102°C (217°F) [Note: Treat as Combustible]
Solubility Insoluble in water; Soluble in ethanol, oils, organic solvents
Reactivity Group Ketones,

-Unsaturated

Hazard Assessment & Causality

Why do we handle it this way?

Flammability & Combustibility

While the flash point (~102°C) suggests it is not a "Flammable Liquid" under strict OSHA Class IA/IB definitions, it is a Combustible Liquid . In a laboratory setting, it is frequently dissolved in lower-flashpoint solvents (e.g., Hexane, Ethyl Acetate), which renders the entire waste stream Flammable (D001) .[1]

  • Protocol Implication: Always ground containers during transfer to prevent static discharge ignition.

Chemical Reactivity (The Enone Functionality)

Unlike simple ketones (e.g., Acetone), this molecule contains a conjugated double bond.

  • Michael Acceptor: The

    
    -carbon is electrophilic.[1] It can react covalently with nucleophiles (amines, thiols) in biological systems, making it a potential skin sensitizer and irritant.
    
  • Incompatibility: It reacts vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides) and reducing agents.[1]

  • Protocol Implication: Strict Segregation. Never dispose of this compound in "Oxidizing Waste" containers.

Waste Segregation Logic (Visualized)

Proper segregation is the primary defense against unplanned exothermic events in waste drums.

SegregationLogicStartWaste: 2,3,4-Trimethylcyclopent-2-en-1-oneCheckOxidizerCRITICAL: Are Oxidizers present?Start->CheckOxidizerCheckMixIs it mixed with other solvents?CheckHalogenDoes mixture contain Halogens?(DCM, Chloroform)CheckMix->CheckHalogenYesStreamAStream A: Non-Halogenated Organic(Incineration)CheckMix->StreamANo (Pure)CheckHalogen->StreamANoStreamBStream B: Halogenated Organic(High Temp Incineration)CheckHalogen->StreamBYesCheckOxidizer->CheckMixNoStreamCSTOP: Do Not Combine.Neutralize Oxidizer First.CheckOxidizer->StreamCYes

Figure 1: Decision matrix for segregating enone waste streams. Note the critical stop point for oxidizers.

Step-by-Step Disposal Procedures

Small Scale (Laboratory Bench)

Context: Disposal of reaction byproducts, rotary evaporator condensates, or expired reagents (< 1 Liter).[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid low-grade plastics that may swell upon long-term exposure to cyclic ketones.[1]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2,3,4-Trimethylcyclopent-2-en-1-one" (Do not use abbreviations).[1][3]

    • Hazard Checkboxes: Check "Irritant" and "Flammable" (if mixed with solvents).

  • Bulking: Pour into the Non-Halogenated Organic Solvent waste stream (Carboy).

    • Self-Validating Step: Verify the carboy pH is neutral (6-8) before addition.[1] If the waste stream is acidic, polymerization of the enone may occur, generating heat.[1]

Large Scale (Process/Pilot Plant)

Context: Disposal of > 5 Liters or drum quantities.

  • RCRA Classification:

    • Pure Substance: If Flash Point > 60°C, it is technically "Non-RCRA Regulated" by ignitability alone, but most sites manage it as Class 3 Combustible for safety.[1]

    • Mixture: If Flash Point < 60°C, classify as D001 (Ignitable) .

  • Drumming: Use UN-rated steel drums (1A1 or 1A2).

  • Disposal Method: Thermal Incineration is the required method.

    • Why? Incineration ensures complete mineralization of the cyclic structure, preventing environmental persistence.

    • Reference: EPA guidelines for ketone destruction prefer thermal oxidation over biological treatment due to potential aquatic toxicity of substituted cyclopentenones.

Emergency Response: Spills

Scenario: A 500mL bottle shatters on the floor.

SpillResponseAlert1. Alert & Evacuate(Vapors may be irritating)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPEContain3. ContainmentUse Vermiculite or Clay padsPPE->ContainClean4. CleanupScoop into sealed bagContain->CleanWash5. DecontaminationWash surface with soap/waterClean->Wash

Figure 2: Immediate response workflow for laboratory spills.[1]

Cleanup Protocol:

  • Ventilate: Open fume hoods or windows. The vapor is not acutely toxic but is a respiratory irritant.

  • Absorb: Do not use paper towels (combustible). Use inert clay, vermiculite, or commercial "Organic Solvent" spill pads.

  • Decontaminate: Wash the area with a dilute surfactant (soap) solution. The compound is lipophilic and will not rinse away with water alone.

Regulatory & Compliance Notes

  • US EPA (RCRA): Not P-listed or U-listed.[1] Regulated by characteristic (Ignitability D001) if applicable.

  • TSCA: Listed in the inventory.[2] Ensure disposal is tracked if required by local volume reporting.

  • Ecological Impact: Prevent entry into drains.[2] Cyclic enones can be toxic to aquatic life due to their ability to alkylate proteins (Michael addition).

References

  • National Institute of Standards and Technology (NIST). 2,3,4-Trimethyl-2-cyclopenten-1-one Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: 2,3,4-Trimethylcyclopent-2-en-1-one.[1][3] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding guidelines for organic solvents). [Link]

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